1,8-Diacetylnaphthalene
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
10371-76-3 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
1-(8-acetylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)12-7-3-5-11-6-4-8-13(10(2)16)14(11)12/h3-8H,1-2H3 |
InChI-Schlüssel |
FQORHEMAUBKTGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Synthesis of 1,8-Diacetylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible synthetic pathway for 1,8-diacetylnaphthalene. Due to the challenges associated with direct diacetylation of naphthalene at the sterically hindered 1 and 8 positions, this document outlines a multi-step approach commencing from 1,8-diaminonaphthalene. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction workflow.
Introduction
This compound is a unique peri-substituted naphthalene derivative with potential applications in materials science and as a precursor for the synthesis of more complex molecular scaffolds. The close proximity of the two acetyl groups in the 1 and 8 positions imposes significant steric strain, leading to interesting conformational and electronic properties. The direct Friedel-Crafts diacetylation of naphthalene is not a viable route for the synthesis of this isomer, as it preferentially yields 1,5- and 1,6-disubstituted products, with mono-acetylation being the more common outcome, leading to a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene.[1][2][3]
This guide, therefore, details a more strategic, multi-step synthetic approach. The proposed pathway begins with the readily available 1,8-diaminonaphthalene, which is then converted to the corresponding dibromide. Subsequent palladium-catalyzed cross-coupling reactions can introduce the acetyl groups.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process starting from 1,8-diaminonaphthalene. The overall workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Physicochemical Properties of 1,8-Diacetylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Diacetylnaphthalene is a disubstituted naphthalene derivative of interest in organic synthesis and materials science. Due to its specific substitution pattern, it possesses unique steric and electronic properties. This guide provides a summary of the available physicochemical data for closely related 1,8-disubstituted naphthalene compounds to offer comparative insights. Furthermore, a detailed, inferred experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is presented, alongside a logical workflow diagram. This document aims to serve as a foundational resource for professionals working with naphthalene derivatives.
Introduction
Naphthalene and its derivatives are fundamental bicyclic aromatic hydrocarbons extensively utilized as building blocks in the synthesis of a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. The specific orientation of substituents on the naphthalene ring system significantly influences the molecule's chemical reactivity, physical properties, and potential biological activity. The 1,8-disubstituted naphthalenes are of particular interest due to the steric strain and potential for electronic interactions between the peri-substituents. This guide focuses on the physicochemical properties and synthesis of this compound. Given the limited direct experimental data for this specific isomer in the available literature, this guide presents comparative data from analogous 1,8-disubstituted naphthalenes and a proposed synthetic methodology based on established chemical principles.
Physicochemical Properties
Table 1: Physicochemical Properties of 1,8-Dimethylnaphthalene
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [1] |
| Molecular Weight | 156.22 g/mol | [2] |
| Melting Point | 59-61 °C | [3][4] |
| Boiling Point | 270 °C | [4] |
| CAS Number | 569-41-5 | [1] |
Table 2: Spectroscopic Data for 1,8-Dimethylnaphthalene
| Technique | Key Data/Signals | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.923 (s, 6H, CH₃), 7.238 (t, 2H, Ar-H), 7.277 (d, 2H, Ar-H), 7.657 (d, 2H, Ar-H) | |
| ¹³C NMR | No specific peak assignments available in search results. | [5] |
| Mass Spectrometry (EI) | m/z: 156 (M+), 141, 115 | |
| Infrared Spectroscopy | No specific peak assignments available in search results. | [6] |
| UV-Vis Spectroscopy | No specific data available in search results. |
Table 3: Physicochemical Properties of 1,8-Diaminonaphthalene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [7] |
| Molecular Weight | 158.20 g/mol | [7] |
| Melting Point | 60-65 °C | |
| Boiling Point | 205 °C at 12 mmHg | |
| CAS Number | 479-27-6 | [7] |
Table 4: Spectroscopic Data for 1,8-Diaminonaphthalene
| Technique | Key Data/Signals | Reference |
| ¹H NMR | No specific peak assignments available in search results. | [8] |
| ¹³C NMR | No specific peak assignments available in search results. | [9] |
| Mass Spectrometry (GC-MS) | m/z: 158 (M+), 130, 103 | [7] |
| Infrared Spectroscopy | No specific peak assignments available in search results. | [10][11] |
| UV-Vis Spectroscopy | No specific data available in search results. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be conceptually approached through the Friedel-Crafts acylation of naphthalene. The following protocol is a generalized procedure inferred from literature on naphthalene acylation.[12][13] Optimization of reaction conditions, particularly the choice of solvent and catalyst, would be critical to control the regioselectivity and yield of the desired 1,8-isomer.
3.1. Materials and Equipment
-
Naphthalene
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or carbon disulfide (solvent)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
3.2. Reaction Procedure
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with naphthalene and the chosen solvent (e.g., nitrobenzene for thermodynamic control which may favor the formation of the more stable isomer, or carbon disulfide for kinetic control).[13] The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.
-
Acylating Agent Addition: Acetyl chloride (or acetic anhydride) is dissolved in the same solvent and added dropwise from the addition funnel to the cooled reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature or gently heated under reflux for a specified period. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the this compound isomer.
3.3. Characterization
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity:
-
¹H and ¹³C NMR: To determine the chemical structure and confirm the substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared Spectroscopy: To identify the characteristic carbonyl stretching frequency of the acetyl groups.
-
Melting Point: To assess the purity of the compound.
Visualizations
4.1. Proposed Synthetic Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This technical guide provides a compilation of available data for compounds analogous to this compound and a proposed synthetic protocol. While direct experimental data for the target compound remains elusive in the reviewed literature, the provided information on related 1,8-disubstituted naphthalenes offers a valuable comparative baseline for researchers. The outlined synthetic procedure, based on the well-established Friedel-Crafts acylation, serves as a practical starting point for the laboratory preparation of this compound. Further experimental investigation is necessary to determine the precise physicochemical properties of this compound and to optimize its synthesis.
References
- 1. Naphthalene, 1,8-dimethyl- [webbook.nist.gov]
- 2. 1,8-Dimethylnaphthalene | C12H12 | CID 11287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 13C NMR [m.chemicalbook.com]
- 6. 1,8-DIMETHYLNAPHTHALENE(569-41-5) IR Spectrum [chemicalbook.com]
- 7. 1,8-Diaminonaphthalene | C10H10N2 | CID 68067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,8-Diaminonaphthalene(479-27-6) 1H NMR [m.chemicalbook.com]
- 9. 1,8-Diaminonaphthalene(479-27-6) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,8-Diaminonaphthalene(479-27-6) IR Spectrum [chemicalbook.com]
- 12. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Crystal Structure of 1,8-Diacetylnaphthalene: A Technical Overview
Note to the reader: As of late 2025, a comprehensive, publicly available crystal structure for 1,8-diacetylnaphthalene could not be located in established crystallographic databases. This guide will therefore provide a detailed technical framework for the determination of small molecule crystal structures, using the closely related analogue, 1,8-dimethylnaphthalene , as an illustrative example. The experimental protocols and data presentation are representative of what would be expected for this compound.
Introduction
The determination of the three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug development.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties. This guide outlines the experimental and computational workflow for determining the crystal structure of a small organic molecule, exemplified by the data for 1,8-dimethylnaphthalene.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals.[2] For a compound like this compound, a typical synthetic route would involve the Friedel-Crafts acylation of acenaphthene followed by oxidative cleavage. The resulting crude product would then be purified, typically by column chromatography.
Growing single crystals suitable for X-ray diffraction often requires screening various conditions. Common methods for small organic molecules include:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[3]
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting slow crystallization at the interface.[3]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.
The choice of solvent is critical and is often determined empirically.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
The data collection process involves:
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection Strategy: Based on the unit cell parameters and crystal symmetry, a strategy is devised to collect a complete dataset, ensuring that all unique reflections are measured with adequate redundancy.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The intensities are then scaled and corrected for various experimental factors to produce a final reflection file.
Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density.
Data Presentation: 1,8-Dimethylnaphthalene
The following table summarizes the crystallographic data for 1,8-dimethylnaphthalene, which serves as a structural analogue for this compound. The data is sourced from the Crystallography Open Database (COD).[4]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂ |
| Formula Weight | 156.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45(2) |
| b (Å) | 7.95(2) |
| c (Å) | 7.85(2) |
| α (°) | 90 |
| β (°) | 116.3(1) |
| γ (°) | 90 |
| Volume (ų) | 473(2) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Neutron |
| Wavelength (Å) | 1.175 |
| R-factor | 0.05 |
| Data Source | Crystallography Open Database (COD ID: 7051324) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 3. How To [chem.rochester.edu]
- 4. Crystallography Open Database: Information card for entry 7051324 [crystallography.net]
An In-depth Technical Guide to the Solubility of 1,8-Diacetylnaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,8-diacetylnaphthalene in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document, therefore, provides a detailed theoretical framework for understanding its expected solubility based on its molecular structure. Furthermore, it offers a comprehensive, standardized experimental protocol for the quantitative determination of solubility, empowering researchers to generate the necessary data in their own laboratories. A logical workflow for this experimental process is also presented in a visual diagram.
Introduction and Current Data Availability
This compound is an aromatic ketone whose physicochemical properties, including solubility, are not well-documented in publicly accessible literature. An extensive search for quantitative data on its solubility in common organic solvents did not yield any specific results. The research landscape primarily offers information on related compounds such as 1,8-dimethylnaphthalene and 1,8-dinitronaphthalene.
The absence of this fundamental data presents a challenge for researchers working with this compound in areas such as synthesis, purification, and formulation. This guide aims to bridge this knowledge gap by providing a predictive analysis of its solubility and a practical methodology for its experimental determination.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring a large nonpolar naphthalene core and two polar acetyl groups, suggests a moderate overall polarity.
Based on its structure, the following qualitative solubility predictions can be made:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the acetyl groups without the competing hydrogen bonding of protic solvents.
-
Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. The polarity of the solvent will be favorable, but the hydrogen bonding network of the solvent might slightly hinder the dissolution of the less polar naphthalene core.
-
Low to Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, where dispersion forces will be the primary intermolecular interaction.
-
Low Solubility: Likely in nonpolar aliphatic solvents such as hexane and cyclohexane, due to the significant difference in polarity.
-
Insoluble: Expected in water, as the large nonpolar naphthalene moiety will dominate its interaction with the highly polar water molecules.
A summary of these predictions is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low |
| Aqueous | Water | Insoluble |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
The Versatility of 1,8-Diacetylnaphthalene in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Diacetylnaphthalene, a unique aromatic ketone, serves as a versatile precursor and building block in a multitude of organic syntheses. Its distinct peri-disubstituted naphthalene core imparts specific steric and electronic properties, making it a valuable scaffold for the construction of complex heterocyclic systems, novel ligands for coordination chemistry, and potential pharmacophores in medicinal chemistry. This technical guide explores the significant applications of this compound, providing an in-depth overview of its utility in the synthesis of diverse organic molecules. We present key reaction pathways, quantitative data from representative transformations, detailed experimental protocols, and logical workflows to illustrate its synthetic potential.
Introduction
Naphthalene-based compounds are of significant interest in organic and medicinal chemistry due to their rigid, planar structure and rich electronic properties.[1][2] Among these, 1,8-disubstituted naphthalenes exhibit unique chemical reactivity and conformational characteristics arising from the close proximity of the peri-substituents.[3] this compound, in particular, possesses two electrophilic acetyl groups that can readily participate in a variety of chemical transformations. These reactive sites allow for its use as a foundational molecule in the synthesis of more intricate chemical architectures.[3] This guide will systematically delineate the key applications of this compound, with a focus on its role in the synthesis of heterocyclic compounds, the formation of ligands for metal complexes, and its potential as a scaffold in the development of new materials and therapeutic agents.
Synthesis of Heterocyclic Compounds
The two adjacent acetyl groups of this compound provide a convergent point for the construction of fused heterocyclic rings. Condensation reactions with various binucleophiles are a common strategy to access novel polycyclic aromatic systems.
Reactions with Hydrazine Derivatives
Condensation of this compound with hydrazine and its derivatives offers a direct route to the synthesis of fused pyridazine and other nitrogen-containing heterocyclic systems. These reactions typically proceed through the formation of a dihydrazone intermediate, which can then undergo cyclization. While specific examples with this compound are not extensively detailed in the readily available literature, the general reactivity pattern of diketones with hydrazines is well-established.[4][5][6][7]
Logical Workflow for Heterocycle Synthesis:
Caption: General workflow for the synthesis of fused heterocycles from this compound.
Synthesis of Other Fused Heterocycles
The reactivity of the acetyl groups can be exploited to synthesize a variety of other heterocyclic systems. For instance, reactions with hydroxylamine could yield fused isoxazole derivatives, while reactions with thiourea could lead to fused pyrimidine thiones. These synthetic pathways expand the molecular diversity achievable from this starting material.[8][9]
Ligand Synthesis for Metal Complexes
The 1,8-disubstituted naphthalene scaffold can be modified to create unique chelating ligands for coordination with metal ions. The acetyl groups of this compound can be transformed into other functional groups, such as imines or amines, which are capable of coordinating to metal centers. The rigid naphthalene backbone pre-organizes these coordinating atoms in close proximity, potentially leading to the formation of stable metal complexes with interesting catalytic or photophysical properties.[10][11][12][13][14]
Workflow for Ligand and Complex Formation:
Caption: A logical workflow illustrating the synthesis of a metal complex from this compound.
Applications in Medicinal Chemistry
The naphthalene core is a recognized privileged scaffold in medicinal chemistry, with numerous approved drugs containing this moiety.[1][2] Derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.[3] The ability to synthesize a wide range of heterocyclic derivatives from this compound makes it an attractive starting point for the development of new drug candidates.[15][16][17]
Illustrative Signaling Pathway Involvement (Hypothetical for a Derivative):
While specific signaling pathways directly modulated by this compound are not well-documented, its derivatives, such as certain heterocyclic compounds, could potentially interact with various biological targets. For example, a hypothetical kinase inhibitor derived from this compound might interfere with a cancer-related signaling pathway.
Caption: A hypothetical signaling pathway inhibited by a derivative of this compound.
Quantitative Data Summary
While comprehensive quantitative data for reactions specifically starting from this compound is limited in the surveyed literature, the following table provides a template for how such data should be presented. The data for related naphthalene derivatives suggests that high yields are often achievable under optimized conditions.
| Product Type | Reactants | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fused Pyridazine | This compound, Hydrazine Hydrate | Ethanol | 80 | 6 | Data Not Available | - |
| Bidentate Imine Ligand | This compound, Aniline | Toluene | 110 | 12 | Data Not Available | - |
| Naphthyl Nicotinonitrile | 3-formyl-4H-benzo[h]chromen-4-one, Cyanoacetanilides | Piperidine/Ethanol | Reflux | 3-5 | 85-95 | [15] |
| Naphthyl Thiazepine | 3-formyl-4H-benzo[h]chromen-4-one, o-aminothiophenol | Acetic Acid/Ethanol | Reflux | 6 | 98 | [15] |
Note: The first two entries are hypothetical examples illustrating the desired data presentation. The latter two entries are from a related naphthalene system to demonstrate typical reaction efficiencies.
Experimental Protocols
The following are representative, detailed experimental protocols for reactions involving naphthalene derivatives, which can be adapted for this compound.
General Procedure for the Synthesis of Fused Heterocycles (Adapted)
Reaction: Condensation of a diketone with a binucleophile.
Materials:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Absolute ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for 6-8 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired fused pyridazine derivative.
-
The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
General Procedure for the Synthesis of a Bidentate Ligand (Adapted)
Reaction: Schiff base condensation to form an imine ligand.
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (2.0 mmol)
-
Toluene (25 mL)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
A mixture of this compound, the substituted aniline, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
The reaction mixture is cooled, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure diimine ligand.
-
Characterization of the ligand should be performed using standard spectroscopic techniques.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its unique structure allows for the efficient construction of a variety of complex molecules, including novel heterocyclic systems and chelating ligands. While the full scope of its applications is still being explored, the existing literature on related naphthalene derivatives highlights its significant potential in the fields of medicinal chemistry, materials science, and catalysis. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic utility. This guide provides a foundational understanding for researchers looking to incorporate this promising building block into their synthetic strategies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Naphthalene: an overview [rpbs.journals.ekb.eg]
- 3. This compound | 10371-76-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenylnaphthalenes. Part VIII. Reactions of hydrazine and its derivatives with some five-membered ring anhydrides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel heterocyclic compounds and their biological evaluation | Semantic Scholar [semanticscholar.org]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. Disubstituted 1,8-diamidonaphthalene ligands as a flexible, responsive, and reactive framework for tantalum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,8-Dimethylnaphthalene-bridged diphosphine ligands: synthesis and structural comparison of their palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Structural Studies of Transition Metals Complexes with Poly dentate Azo dye ligand Derived from Coumarine [ejchem.journals.ekb.eg]
- 15. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Acetyl Groups in 1,8-Diacetylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Diacetylnaphthalene is a unique polycyclic aromatic hydrocarbon characterized by the presence of two acetyl groups in a sterically demanding peri-position. This arrangement imparts significant strain on the molecule, profoundly influencing the conformation and reactivity of the acetyl moieties. This technical guide provides a comprehensive overview of the synthesis, structural features, and chemical transformations of this compound. Key reactions, including intramolecular cyclizations under acidic, basic, and photochemical conditions, are discussed in detail. The guide also explores the potential for this molecule to undergo aldol and hydrazine-based reactions, drawing comparisons with less sterically hindered analogues. Spectroscopic and structural data are presented to provide a thorough understanding of this fascinating molecule.
Introduction
The study of peri-substituted naphthalenes has been a subject of considerable interest in organic chemistry due to the unique steric and electronic interactions imposed by the close proximity of the substituents at the 1 and 8 positions. This compound serves as an excellent model system for investigating the consequences of severe steric hindrance on the reactivity of carbonyl groups. The enforced proximity of the two acetyl groups leads to a distorted geometry, deviating from the planarity typically observed in aromatic ketones. This inherent strain is the driving force behind several of its characteristic reactions and is a key consideration in its potential applications in materials science and medicinal chemistry.
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acetylation of naphthalene. This electrophilic aromatic substitution reaction typically employs acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of the reaction can be influenced by the reaction conditions, including the solvent, temperature, and stoichiometry of the reactants. While the α-positions (1, 4, 5, and 8) of naphthalene are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7), achieving selective diacetylation at the 1 and 8 positions requires careful control of the reaction parameters to overcome the steric hindrance that builds up after the first acetylation.
Structural Properties and Steric Hindrance
The defining feature of this compound is the severe steric repulsion between the two peri-acetyl groups. This steric strain forces the acetyl groups out of the plane of the naphthalene ring, leading to a significant distortion from an idealized planar conformation. To quantify this distortion, a detailed analysis of the molecule's bond lengths, bond angles, and dihedral angles is necessary.
Table 1: Comparison of Selected Bond Distances and Angles in Naphthalene and 1,8-Dimethylnaphthalene
| Parameter | Naphthalene | 1,8-Dimethylnaphthalene |
| C(1)-C(9) Bond Length (Å) | 1.421 | 1.425 |
| C(8)-C(9) Bond Length (Å) | 1.421 | 1.425 |
| C(1)-C(9)-C(8) Angle (°) | 118.0 | 121.3 |
| C(9)-C(1)-C(Me) Angle (°) | - | 121.1 |
| C(9)-C(8)-C(Me) Angle (°) | - | 121.1 |
Data for 1,8-dimethylnaphthalene is derived from its known crystal structure and is used here as a proxy to illustrate the effects of peri-strain.
The steric hindrance in this compound is expected to significantly impact the reactivity of the acetyl groups. The carbonyl carbons are less accessible to nucleophilic attack, and the enolization of the methyl groups may be influenced by the conformational constraints.
Reactivity of the Acetyl Groups
The steric strain inherent in this compound is a key determinant of its chemical reactivity. The molecule readily undergoes reactions that relieve this strain, often leading to the formation of new cyclic structures.
Intramolecular Cyclization Reactions
This compound is known to undergo intramolecular cyclization to form 3-methyl-1H-phenalen-1-one under various conditions. This reaction provides a clear example of how the release of steric strain can be a powerful driving force for a chemical transformation.
The cyclization of this compound to 3-methyl-1H-phenalen-1-one can be achieved using either acid or base catalysis in an ethanol-water solution.[1] The reaction proceeds via an intramolecular aldol-type condensation followed by dehydration.
Notably, the base-catalyzed cyclization is approximately 50,000 times faster than the acid-catalyzed reaction.[1] This dramatic rate difference can be attributed to the greater ease of enolate formation under basic conditions, which is the rate-determining step.
Experimental Protocol: Base-Catalyzed Cyclization of this compound (Illustrative)
To a solution of this compound in a 45:55 (v/v) ethanol-water mixture, a solution of sodium hydroxide is added. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a dilute acid, and the product, 3-methyl-1H-phenalen-1-one, is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Irradiation of this compound with UV light induces an intramolecular cyclization to form a naphthopyran derivative.[1] This photochemical reaction is believed to proceed through an initial intramolecular hydrogen atom transfer from one acetyl methyl group to the carbonyl oxygen of the other acetyl group, forming a biradical intermediate. This is followed by cyclization and subsequent tautomerization to yield the final product.
Experimental Protocol: Photochemical Cyclization of this compound (Illustrative)
A solution of this compound in a suitable solvent (e.g., benzene or methanol) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time. The reaction vessel is then irradiated with a high-pressure mercury lamp or another suitable UV light source. The reaction is monitored by spectroscopic methods (e.g., UV-Vis or NMR). After the reaction is complete, the solvent is removed under reduced pressure, and the product is isolated and purified using chromatographic techniques.
Intramolecular Aldol Condensation
While the cyclization to 3-methyl-1H-phenalen-1-one can be considered a type of intramolecular aldol condensation, the formation of other potential aldol products, such as a five- or seven-membered ring, has not been reported for this compound. The significant steric hindrance between the two acetyl groups likely disfavors the conformations required for these alternative cyclizations. The formation of the six-membered ring leading to the phenalenone system is overwhelmingly favored as it provides a pathway to a stable, conjugated aromatic system, thus effectively relieving the peri-strain.
Reactions with Hydrazine Derivatives
The reaction of 1,3-diketones with hydrazine and its derivatives is a classical and versatile method for the synthesis of pyrazoles. Given the this compound can be considered a 1,8-diketone, its reaction with hydrazines is of significant interest for the potential synthesis of novel fused heterocyclic systems.
While specific studies on the reaction of this compound with hydrazines are scarce in the literature, it is plausible that such a reaction would lead to the formation of a pyrazole ring fused to the naphthalene system. The reaction would likely proceed through the initial formation of a hydrazone at one of the acetyl groups, followed by an intramolecular cyclization with the second acetyl group and subsequent dehydration.
The steric hindrance in this compound might necessitate more forcing reaction conditions compared to less hindered diketones. The regioselectivity of the reaction with substituted hydrazines would also be an interesting aspect to investigate.
Spectroscopic Data
The spectroscopic characterization of this compound is essential for its identification and for understanding its electronic and structural properties.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the two equivalent methyl groups of the acetyl functions. The chemical shifts will be influenced by the steric compression and the anisotropic effect of the naphthalene ring. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons (typically >190 ppm), and the methyl carbons. The chemical shifts of the carbons in the peri-positions will be significantly affected by the steric strain. |
| Infrared (IR) | A strong absorption band for the C=O stretching vibration of the ketone groups, likely in the range of 1680-1700 cm⁻¹. The exact position will be influenced by the conjugation with the aromatic ring and the out-of-plane twisting of the acetyl groups. |
| UV-Vis | Absorption bands corresponding to the π-π* transitions of the naphthalene chromophore. The position and intensity of these bands may be altered by the presence of the acetyl substituents. |
Conclusion and Future Outlook
This compound is a molecule where steric hindrance plays a dominant role in dictating its structure and reactivity. The facile intramolecular cyclizations to form the 3-methyl-1H-phenalen-1-one system highlight the thermodynamic drive to alleviate the severe peri-strain. While the reactivity of its acetyl groups in other common carbonyl reactions, such as aldol condensations and reactions with hydrazines, has been less explored, it presents a fertile ground for future research.
For drug development professionals, the rigid, fused-ring systems that can be synthesized from this compound could serve as interesting scaffolds for the design of new therapeutic agents. The unique photophysical properties of its derivatives also suggest potential applications in the development of fluorescent probes and photosensitizers.
Further research, particularly obtaining a definitive X-ray crystal structure and exploring the full scope of its reactivity, will undoubtedly uncover new and exciting chemistry of this sterically strained molecule.
References
An In-Depth Technical Guide to the Electronic Properties of 1,8-Diacetylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diacetylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with two acetyl groups at the peri-positions. This unique substitution pattern imparts significant steric strain and distinct electronic properties, making it a molecule of interest in organic synthesis, materials science, and as a potential scaffold in drug design. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing its synthesis, structural characteristics, and photophysical behavior.
Synthesis and Characterization
The synthesis of this compound can be achieved through the oxidative cleavage of 1,2-dimethylacenaphthene-1,2-diol. A high-yield method involves the use of chromic anhydride in acetic acid.
Experimental Protocol: Synthesis of this compound[1]
A mixture of cis- and trans-1,2-dimethylacenaphthene-1,2-diol (6.4 g) is dissolved in acetic acid (175 ml) with heating and subsequently cooled to room temperature. A solution of chromic anhydride (3.1 g) in water (30 ml) is added dropwise with vigorous mixing. This is immediately followed by the rapid dropwise addition of cold water to precipitate the product. The crude product is then purified by crystallization from acetone to yield colorless plates of this compound (89% yield) with a melting point of 154-175 °C. The infrared spectrum shows a characteristic carbonyl absorption at 1683 cm⁻¹.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 212.24 g/mol | --INVALID-LINK-- |
| CAS Number | 10371-76-3 | --INVALID-LINK-- |
| Melting Point | 154-175 °C | [1] |
| Appearance | Colorless plates | [1] |
| IR (C=O) | 1683 cm⁻¹ | [1] |
Structural Properties
The crystal structure of this compound has been determined by X-ray diffraction.[2] The molecule crystallizes in the orthorhombic space group Pbca.[2] The two acetyl groups are in a (Z,Z) conformation.[2] Due to steric hindrance between the peri-substituents, the acetyl groups are twisted out of the plane of the naphthalene ring.[2]
Table 2: Crystallographic Data for this compound [2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 6.986(3) |
| b (Å) | 15.946(4) |
| c (Å) | 8.257(1) |
| Torsion Angle (O—C—C1—C8a) | 44.8° |
| Torsion Angle (O—C—C8—C8a) | 42.4° |
Electronic and Photophysical Properties
The electronic properties of this compound are influenced by the conjugation of the acetyl groups with the naphthalene ring.
Dipole Moment
The solution-state conformation and electronic distribution have been investigated through the determination of molar Kerr constants and electric dipole moments in dioxane at 298 K. These studies suggest an acoplanar orientation of the acetyl substituents relative to the naphthalene plane.
Photochemical Reactivity
A key feature of this compound is its photochemical reactivity. Upon exposure to UV light, it undergoes an intramolecular proton migration from one acetyl group to the other, which is followed by a cyclization reaction. This behavior highlights the unique reactivity conferred by the close proximity of the two acetyl groups in the peri-positions.
Experimental Workflows
The characterization of this compound and the investigation of its properties involve a series of standard experimental techniques.
Caption: General workflow for the synthesis, characterization, and photophysical study of this compound.
Signaling Pathways and Logical Relationships
The photochemical reaction of this compound proceeds through a defined pathway involving an excited state and subsequent intramolecular rearrangement.
References
In-depth Technical Guide on the Thermal Stability of 1,8-Diacetylnaphthalene: Data Not Currently Available in Publicly Accessible Literature
A comprehensive search of scientific literature and chemical databases for experimental data on the thermal stability of 1,8-diacetylnaphthalene (CAS No. 10371-76-3) has revealed a significant lack of publicly available information. Despite extensive queries, no specific quantitative data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or other thermal analysis techniques for this compound could be located. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and data tables on the thermal stability of this compound is not possible at this time.
For a thorough investigation of the thermal stability of a compound like this compound, specific experimental data is essential. This typically includes:
-
Melting Point: The temperature at which the substance transitions from a solid to a liquid state.
-
Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Decomposition Temperature: The temperature at which the compound chemically decomposes.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information on thermal stability, decomposition kinetics, and the composition of the material.
-
Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated or cooled. DSC can determine melting points, glass transition temperatures, and enthalpies of reaction, providing a detailed profile of the material's thermal behavior.
While no data was found for this compound, research on related naphthalene derivatives highlights the type of information that would be necessary for a comprehensive thermal stability guide. For instance, studies on various substituted naphthalenes often present detailed TGA and DSC curves, specifying the onset of decomposition, the temperature of maximum weight loss, and the percentage of residue remaining at high temperatures.
Illustrative Experimental Protocols for Thermal Analysis
To provide context for the type of methodologies that would be employed to determine the thermal stability of this compound, the following are generalized experimental protocols for TGA and DSC.
Thermogravimetric Analysis (TGA) - General Protocol
A standard TGA experiment to determine the thermal stability of a solid organic compound would typically follow these steps:
-
Sample Preparation: A small, accurately weighed sample of the compound (typically 5-10 mg) is placed in a TGA pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation. The desired temperature program is set.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC) - General Protocol
A typical DSC experiment to characterize the thermal transitions of a solid organic compound would involve:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with the desired temperature profile.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as crystallization or decomposition. The peak temperature of an endotherm can be taken as the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.
Visualization of Experimental Workflow
The logical flow of a thermal stability analysis is crucial for reproducible research. Below is a conceptual workflow diagram.
A Technical Guide to 1,8-Diacetylnaphthalene for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Potential Applications
Introduction
1,8-Diacetylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with two acetyl groups at the 1 and 8 positions. This peri-substitution pattern imparts unique steric and electronic properties to the molecule, making it a subject of interest in various fields of chemical research, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of this compound, with a focus on its potential applications for researchers, scientists, and drug development professionals.
Commercial Availability
Direct commercial suppliers of this compound are limited, indicating its status as a specialty chemical primarily used for research purposes. One identified potential supplier is Benchchem, which lists the compound with the CAS number 10371-76-3.[1] However, detailed information regarding purity, available quantities, and certificates of analysis from a range of suppliers remains scarce. Researchers interested in acquiring this compound are advised to make direct inquiries to chemical suppliers specializing in aromatic compounds and naphthalene derivatives.
Table 1: Supplier Information for this compound
| Supplier | Website | CAS Number | Notes |
| Benchchem | [Not explicitly found] | 10371-76-3 | Listed as a product; further inquiry recommended for availability and specifications. |
Synthesis of this compound
The primary synthetic route to this compound is through the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction involves the introduction of acetyl groups onto the naphthalene ring. However, controlling the regioselectivity to obtain the 1,8-isomer is a significant challenge due to the multiple reactive positions on the naphthalene nucleus. The formation of a mixture of isomers is common, necessitating careful control of reaction conditions and effective purification methods.
Experimental Protocol: Friedel-Crafts Diacetylation of Naphthalene (General Procedure)
Materials:
-
Naphthalene
-
Acetyl chloride or Acetic anhydride (acetylating agent)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
An inert solvent (e.g., nitrobenzene, carbon disulfide, or dichloroethane)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous aluminum chloride in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at a low temperature for a specified time to form the acylium ion complex.
-
Dissolve naphthalene in a minimal amount of the same inert solvent and add it dropwise to the reaction mixture.
-
After the addition of naphthalene, the reaction mixture may be stirred at room temperature or gently heated to promote the reaction. The optimal temperature and reaction time will need to be determined empirically to favor the formation of the 1,8-isomer.
-
Upon completion of the reaction (monitored by thin-layer chromatography), carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of diacetylnaphthalene isomers and will require purification by column chromatography or recrystallization to isolate the this compound.
Diagram 1: General Workflow for Friedel-Crafts Acylation of Naphthalene
Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation, followed by workup and purification steps.
Physicochemical and Spectroscopic Data
Detailed and verified physicochemical and spectroscopic data for this compound are not widely published. The data presented in Table 2 are based on information from available chemical databases and should be considered as reference values. Experimental verification is highly recommended.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 10371-76-3 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| Mass Spectrum | Not available | |
| IR Spectrum | Not available |
Potential Applications in Research and Drug Development
While specific studies on the biological activity of this compound are limited, its structural features suggest potential avenues for exploration in drug discovery and medicinal chemistry.
Building Block for Heterocyclic Synthesis
The two adjacent acetyl groups in this compound can serve as reactive handles for the synthesis of more complex heterocyclic systems. Condensation reactions with various dinucleophiles could lead to the formation of novel fused ring systems with potential biological activities.
Diagram 2: Potential Synthetic Utility of this compound
Caption: A logical diagram illustrating the potential of this compound as a precursor for the synthesis of fused heterocyclic compounds.
Exploration of Biological Activity
Researchers could investigate the following potential activities:
-
Enzyme Inhibition: The diketone functionality might interact with the active sites of certain enzymes.
-
Receptor Binding: The rigid aromatic scaffold could serve as a basis for designing ligands for various receptors.
-
Antimicrobial Activity: Many aromatic compounds exhibit antimicrobial properties, and this compound could be screened against various pathogens.
Conclusion
This compound is a specialty chemical with limited commercial availability, presenting a challenge for researchers. Its synthesis via Friedel-Crafts acylation requires careful optimization to achieve the desired regioselectivity. While detailed physicochemical and biological data are scarce, its unique structure as a peri-substituted naphthalene suggests potential as a valuable building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of this intriguing molecule. Researchers are encouraged to pursue the synthesis and characterization of this compound to unlock its potential in various scientific disciplines.
References
The Synthesis of 1,8-Diacetylnaphthalene: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic routes for obtaining 1,8-diacetylnaphthalene, a key peri-substituted naphthalene derivative of interest in various fields of chemical research and development. The spatial proximity of the two acetyl groups in this compound imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including ligands for catalysis, molecular sensors, and precursors to polycyclic aromatic hydrocarbons. This document outlines the primary synthetic strategies, providing detailed experimental protocols where available, and summarizes key quantitative data to facilitate comparison and selection of the most suitable method for a given application.
Synthetic Pathways Overview
The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and challenges. The most prominent methods identified in the literature include:
-
Oxidation of Acenaphthene Derivatives: A direct and specific route involving the oxidative cleavage of a pre-formed five-membered ring in a substituted acenaphthene precursor.
-
Friedel-Crafts Diacetylation of Naphthalene: A classical electrophilic aromatic substitution approach, which can yield the desired product but often faces challenges with regioselectivity.
-
Multi-step Synthesis from 1,8-Diaminonaphthalene: A versatile route that allows for the introduction of acetyl groups through a series of well-established transformations.
-
Hypothetical Conversion from 1,8-Naphthalic Anhydride: A potential pathway that leverages the commercially available and structurally related 1,8-naphthalic anhydride.
The following sections will delve into the details of these synthetic strategies.
Synthesis via Oxidation of 1,2-Dimethylacenaphthene-1,2-diols
The most direct and selective reported synthesis of this compound involves the oxidation of cis- or trans-1,2-dimethylacenaphthene-1,2-diols[1]. This method benefits from the pre-organized carbon skeleton of the acenaphthene starting material, which ensures the desired 1,8-substitution pattern on the naphthalene core.
Signaling Pathway Diagram
Caption: Synthetic pathway from Acenaphthene to this compound.
Experimental Protocol
Step 1: Synthesis of 1,2-Dimethylacenaphthene-1,2-diols
This precursor is not commercially available and needs to be synthesized, likely starting from acenaphthene. A plausible route involves the dehydrogenation of acenaphthene to acenaphthylene, followed by a reaction to introduce the two methyl and two hydroxyl groups at the 1 and 2 positions.
Step 2: Oxidation to this compound
The key step is the oxidative cleavage of the C1-C2 bond of the diol. A variety of oxidizing agents can be employed for the cleavage of vicinal diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).
-
Materials:
-
cis- or trans-1,2-dimethylacenaphthene-1,2-diol
-
Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄)
-
Inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the 1,2-dimethylacenaphthene-1,2-diol in a suitable inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., periodic acid in water or lead tetraacetate in the reaction solvent).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Synthesis via Friedel-Crafts Diacetylation of Naphthalene
The direct diacetylation of naphthalene using a Friedel-Crafts reaction is another potential route. However, this method is often plagued by a lack of regioselectivity, leading to a mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions, including the solvent, temperature, and the molar ratio of reactants and catalyst[2].
Logical Relationship Diagram
Caption: Control of isomer distribution in the Friedel-Crafts diacetylation of naphthalene.
Experimental Protocol
The following protocol is based on the general conditions described for Friedel-Crafts acylation, optimized for the formation of the 1,8-isomer[2].
-
Materials:
-
Naphthalene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane (for extraction)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in 1,2-dichloroethane at 0 °C, slowly add acetyl chloride.
-
After the formation of the acylating complex, add a solution of naphthalene in 1,2-dichloroethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 5-6 hours to favor α-acetylation.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product will be a mixture of isomers. The this compound can be isolated by careful column chromatography or fractional crystallization.
-
Multi-step Synthesis from 1,8-Diaminonaphthalene
This pathway offers a more controlled, albeit longer, route to this compound. The readily available 1,8-diaminonaphthalene can be converted to the dinitrile via a double Sandmeyer reaction, which can then be transformed into the diketone.
Experimental Workflow Diagram
Caption: Multi-step synthesis of this compound from 1,8-Diaminonaphthalene.
Experimental Protocol
Step 1: Diazotization of 1,8-Diaminonaphthalene
-
Materials:
-
1,8-Diaminonaphthalene
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
-
-
Procedure:
-
Suspend 1,8-diaminonaphthalene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt. Use the resulting solution immediately in the next step.
-
Step 2: Sandmeyer Reaction to 1,8-Dicyanonaphthalene
-
Materials:
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: highly toxic)
-
Water
-
The bis(diazonium) salt solution from Step 1
-
-
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
-
Cool this solution to 0 °C.
-
Slowly add the cold bis(diazonium) salt solution to the CuCN/KCN solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic extract, dry it over an anhydrous salt, and remove the solvent to yield crude 1,8-dicyanonaphthalene.
-
Purify the product by recrystallization or column chromatography.
-
Step 3: Grignard Reaction to this compound
-
Materials:
-
1,8-Dicyanonaphthalene
-
Methylmagnesium bromide (MeMgBr) in a suitable ether solvent (e.g., THF or diethyl ether)
-
Anhydrous ether solvent
-
Aqueous acid (e.g., 3M HCl)
-
Ice
-
-
Procedure:
-
Dissolve 1,8-dicyanonaphthalene in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (at least 2 equivalents) dropwise.
-
After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of aqueous acid.
-
Stir the mixture vigorously to hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with an ether solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or recrystallization.
-
Hypothetical Synthesis from 1,8-Naphthalic Anhydride
While a direct conversion of 1,8-naphthalic anhydride to this compound is not well-documented, a plausible multi-step route can be proposed based on standard organic transformations. This would likely involve the reduction of the anhydride to the corresponding diol, followed by oxidation to the dialdehyde, and finally a reaction with an organometallic reagent.
Quantitative Data Summary
The following tables summarize the available and estimated quantitative data for the different synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Intermediates | Number of Steps | Selectivity | Overall Yield |
| Oxidation of Acenaphthene Derivative | Acenaphthene | 1,2-Dimethylacenaphthene-1,2-diol | 3+ | High | Moderate |
| Friedel-Crafts Diacetylation | Naphthalene | Monoacetylnaphthalene | 1 | Low to Moderate | Low |
| From 1,8-Diaminonaphthalene | 1,8-Diaminonaphthalene | 1,8-Dicyanonaphthalene | 3 | High | Moderate |
Table 2: Reaction Conditions for Key Steps
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) |
| Oxidation of Diol | HIO₄ or Pb(OAc)₄ | Dichloromethane | 0 to RT | 1 - 4 |
| Friedel-Crafts Acylation | Naphthalene, AcCl, AlCl₃ | 1,2-Dichloroethane | 70 - 80 | 5 - 6 |
| Sandmeyer Cyanation | Bis(diazonium) salt, CuCN | Water | 0 to 60 | 2 - 4 |
| Grignard Reaction | 1,8-Dicyanonaphthalene, MeMgBr | THF or Et₂O | 0 to RT | 2 - 6 |
Conclusion
The synthesis of this compound can be achieved through several pathways. The oxidation of 1,2-dimethylacenaphthene-1,2-diols appears to be the most direct and regioselective method reported to date[1]. However, the multi-step synthesis from 1,8-diaminonaphthalene offers a more controlled approach, relying on well-established and high-yielding reactions. The Friedel-Crafts diacetylation of naphthalene is a more direct but less selective alternative, requiring careful optimization of reaction conditions to maximize the yield of the desired 1,8-isomer[2]. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the required purity of the final product, and the scale of the synthesis. Further research into the direct conversion of 1,8-naphthalic anhydride to this compound could open up a more atom-economical and potentially scalable synthetic route.
References
An In-depth Technical Guide on the Safety and Handling of 1,8-Diacetylnaphthalene
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Safety and Handling Protocols for 1,8-Diacetylnaphthalene
Executive Summary
This technical guide is intended to provide a thorough overview of the safety and handling procedures for this compound. However, a comprehensive search of available scientific and safety literature has revealed a significant lack of specific data for this particular compound. While information is readily available for related isomers such as 1,8-dimethylnaphthalene and 1,8-diaminonaphthalene, the unique "peri" interaction of the acetyl groups in the 1,8-position of the naphthalene ring may lead to distinct chemical reactivity, toxicity, and handling requirements.
Therefore, this document will summarize the available information on closely related compounds to provide general guidance. It is imperative to treat this compound as a compound of unknown toxicity and handle it with the utmost caution, employing stringent safety measures until specific data becomes available.
Introduction to Peri-Substituted Naphthalenes
Naphthalene derivatives with substituents at the 1 and 8 positions, known as peri-naphthalenes, exhibit unique chemical and physical properties due to the close proximity of the substituents.[1] This steric strain can influence the molecule's conformation, reactivity, and biological activity in ways that are not observed in other isomers.[2] For this compound, the two acetyl groups are forced into a sterically crowded arrangement, which could potentially influence its stability and reactivity.
Physicochemical Properties (Data Not Available)
Hazard Identification and Classification (Data Not Available)
A specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, no official hazard classification from sources such as the Globally Harmonized System (GHS) is available.
In the absence of specific data, it is prudent to assume that this compound may possess the following hazards, based on general principles of organic chemistry and data from related compounds:
-
Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Handle as if potentially toxic by all routes of exposure.
-
Skin Corrosion/Irritation: Unknown. May cause skin irritation upon contact.
-
Eye Damage/Irritation: Unknown. May cause serious eye irritation.
-
Respiratory or Skin Sensitization: Unknown. May have the potential to be a sensitizer.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Unknown. No data is available.
Recommended Safety Precautions and Handling Procedures
Given the lack of specific safety information, the following stringent precautions are recommended when handling this compound. These are based on best practices for handling novel or uncharacterized chemical compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contact is suspected.
Engineering Controls
-
All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
General Hygiene
-
Avoid all personal contact with the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Waste Disposal
-
In case of a spill, evacuate the area and prevent the spread of the material.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
For solid spills, carefully sweep up to avoid generating dust and place in a sealed container.
-
All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols (Illustrative from Related Syntheses)
While no specific experimental protocols for the biological use of this compound were found, the synthesis of related peri-substituted naphthalenes can provide insight into general laboratory procedures. The synthesis of many peri-naphthalenes often starts from 1,8-diaminonaphthalene or 1,8-dinitronaphthalene.[1][4] These syntheses typically involve standard organic chemistry techniques and require careful handling of reagents under controlled conditions.
It is critical to perform a thorough risk assessment before undertaking any new synthesis or experimental procedure involving this compound.
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is no available research on the biological activity or the signaling pathways affected by this compound. The presence of two acetyl groups on a naphthalene core suggests that the compound could potentially interact with biological systems, but any such effects are purely speculative at this time.
Conclusion and Recommendations
The current body of scientific literature lacks sufficient data to provide a detailed and quantitative safety and handling guide specifically for this compound. The information presented here is based on general principles of chemical safety and data from related compounds and should be considered as a preliminary guide.
It is strongly recommended that any institution planning to work with this compound:
-
Conduct a thorough hazard assessment before any work begins.
-
Treat the compound as having unknown toxicity and handle it with the highest level of precaution.
-
If possible, commission a toxicological evaluation of the compound.
-
Document all handling procedures and any observed effects to contribute to the body of knowledge for this compound.
This guide will be updated as more specific information on the safety and handling of this compound becomes available.
Disclaimer
This document is intended for informational purposes only and does not constitute a formal safety data sheet. The user is solely responsible for the safe handling of this compound and for compliance with all applicable safety regulations. Always consult with a qualified safety professional before handling any chemical substance.
References
An In-depth Technical Guide to 1,8-Disubstituted Naphthalene Derivatives and Analogs
A note on the core compound: Information regarding the synthesis and biological activity of 1,8-diacetylnaphthalene and its direct derivatives is limited in publicly available scientific literature. The primary focus of existing research on this specific compound appears to be on its photochemical properties. Therefore, to provide a comprehensive and valuable technical guide for researchers, this document expands its scope to include a broader class of 1,8-disubstituted naphthalene analogs with significant and well-documented biological activities, particularly in the realm of anticancer research. The 1,8-naphthalimide scaffold, a prominent member of this class, will be a central focus due to the extensive availability of quantitative data, detailed experimental protocols, and mechanistic studies.
Introduction
The 1,8-disubstituted naphthalene scaffold is a privileged structure in medicinal chemistry, offering a rigid platform for the design of a diverse range of biologically active molecules. The unique steric and electronic properties arising from the close proximity of the substituents at the peri-positions have been exploited to develop potent therapeutic agents. Among these, 1,8-naphthalimide derivatives have emerged as a particularly important class of anticancer agents, demonstrating a variety of mechanisms of action including DNA intercalation, inhibition of topoisomerase enzymes, and induction of programmed cell death. This guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of key 1,8-disubstituted naphthalene derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.
Quantitative Biological Data
The following tables summarize the in vitro anticancer activity of selected 1,8-naphthalimide derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 1,8-Naphthalimide-1,2,3-triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5e | H1975 (Lung Cancer) | 16.56 | [1][2][3] |
Table 2: Cytotoxicity of Bisnaphthalimide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| LU-79553 | Ovarian Cancer | 18.0 | [2] |
Table 3: Cytotoxicity of Carborane-Containing 1,8-Naphthalimide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9 | HepG2 (Liver Cancer) | 3.10 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of representative 1,8-naphthalimide derivatives.
Protocol 1: Synthesis of 1,8-Naphthalimide-1,2,3-triazole Derivatives[1][2][3]
This protocol describes a multi-step synthesis starting from acenaphthylene.
Step 1: Oxidation of Acenaphthylene to 1,8-Naphthalic Anhydride
-
Reactants: Acenaphthylene, Strong Oxidizing Agent (e.g., Sodium Dichromate).
-
Procedure: Acenaphthylene is oxidized using a strong oxidizing agent in a suitable solvent. The reaction mixture is typically heated to ensure complete conversion. After the reaction, the product, 1,8-naphthalic anhydride, is isolated by filtration and purified by recrystallization.
Step 2: Acylation of 1,8-Naphthalic Anhydride
-
Reactants: 1,8-Naphthalic Anhydride, Amine.
-
Procedure: 1,8-Naphthalic anhydride is reacted with an appropriate amine in a high-boiling point solvent such as DMF or ethanol under reflux conditions. The resulting N-substituted 1,8-naphthalimide is then isolated.
Step 3: Alkylation of the N-substituted 1,8-Naphthalimide
-
Reactants: N-substituted 1,8-Naphthalimide, Alkylating Agent (e.g., 4-bromo-1-butyne), Base (e.g., K2CO3).
-
Procedure: The naphthalimide derivative is alkylated with an alkyne-containing electrophile in the presence of a base. The reaction is typically carried out in a polar aprotic solvent like DMF.
Step 4: 1,3-Dipolar Cycloaddition (Click Reaction)
-
Reactants: Alkyne-functionalized Naphthalimide, Substituted Azide, Copper(I) catalyst.
-
Procedure: The terminal alkyne of the naphthalimide derivative is reacted with a substituted azide in the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) to form the 1,2,3-triazole ring. This "click" reaction is highly efficient and proceeds under mild conditions.
Protocol 2: Synthesis of 3-Carboranyl-1,8-Naphthalimide Derivatives[4]
This protocol outlines the synthesis of naphthalimides bearing carborane cages.
Step 1: Synthesis of Carborane-containing Amines
-
Reactants: Starting carborane cluster, appropriate reagents for amination.
-
Procedure: The carborane cage is functionalized with an amino group through established synthetic routes.
Step 2: Condensation of 1,8-Naphthalic Anhydride with Carborane-containing Amines
-
Reactants: 1,8-Naphthalic Anhydride, Carborane-containing Amine.
-
Procedure: 1,8-Naphthalic anhydride is condensed with a carborane-containing amine in a suitable solvent, often with heating, to yield the corresponding 3-carboranyl-1,8-naphthalimide.
Further Modifications (via Click Chemistry, Reductive Amination, or Amidation):
-
The initial carboranyl-naphthalimide can be further modified using various chemical reactions to introduce different functional groups and modulate the biological activity. These reactions include copper-catalyzed azide-alkyne cycloaddition (click chemistry), reductive amination to introduce secondary or tertiary amines, and amidation to form amide linkages.
Signaling Pathways and Mechanisms of Action
1,8-Naphthalimide derivatives exert their anticancer effects through multiple mechanisms, often involving complex signaling pathways. The following diagrams illustrate some of the key pathways and logical relationships involved.
Caption: Synthetic workflow for 1,8-naphthalimide-1,2,3-triazole derivatives.
Caption: Mechanisms of action for 1,8-naphthalimide anticancer agents.[4][5][6]
Caption: Simplified mitochondrial pathway of apoptosis induction.[4]
Conclusion
1,8-Disubstituted naphthalene derivatives, particularly the 1,8-naphthalimides, represent a rich source of inspiration for the development of novel therapeutic agents. Their versatile synthesis and diverse mechanisms of action make them attractive candidates for further investigation, especially in the field of oncology. This technical guide provides a foundational overview of the quantitative data, experimental protocols, and mechanistic insights necessary to inform and guide future research efforts. While the specific core of this compound remains underexplored in a biological context, the broader class of 1,8-disubstituted naphthalenes holds significant promise for the discovery of new and effective drugs.
References
- 1. Photochemical reactions of this compound and 1,3-dimethoxy-1,3-dimethyl-1H,3H-naphtho[1,8-cd]pyran - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 1H NMR [m.chemicalbook.com]
- 3. 1-8-diarylnaphthalenes-synthesis-properties-and-applications - Ask this paper | Bohrium [bohrium.com]
- 4. Photochemical reactions of this compound and 1,3-dimethoxy-1,3-dimethyl-1H,3H-naphtho[1,8-cd]pyran - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 10371-76-3 | Benchchem [benchchem.com]
- 6. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Metal-Ion Sensing Using 1,8-Diacetylnaphthalene-Based Schiff Base Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of metal ions is of paramount importance in various scientific disciplines, including environmental monitoring, biological research, and pharmaceutical development. Aberrant concentrations of specific metal ions can be indicative of environmental contamination or be associated with various pathological conditions. Therefore, the development of sensitive and selective methods for metal ion detection is a significant area of research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time analysis.
This document provides detailed application notes and protocols for the use of a 1,8-diacetylnaphthalene-derived Schiff base as a "turn-on" fluorescent sensor for the selective detection of zinc ions (Zn²⁺). This sensor demonstrates a significant increase in fluorescence intensity upon binding to Zn²⁺, allowing for its quantification with high selectivity over other competing metal ions.
Principle of Detection
The sensing mechanism is based on the chelation-enhanced fluorescence (CHEF) effect. The Schiff base ligand, synthesized from this compound, is weakly fluorescent in its free form. Upon complexation with a specific metal ion, in this case, Zn²⁺, the ligand's conformational flexibility is restricted, and non-radiative decay pathways are suppressed. This rigidification of the molecular structure leads to a significant enhancement of the fluorescence emission, a phenomenon known as a "turn-on" response. The intensity of the fluorescence is directly proportional to the concentration of the target metal ion, allowing for quantitative analysis.
Signaling Pathway Diagram
Caption: Signaling pathway of the this compound-based Zn²⁺ sensor.
Experimental Protocols
I. Synthesis of the this compound-Based Schiff Base Ligand (L)
This protocol describes the synthesis of a representative Schiff base ligand derived from 1,8-diaminonaphthalene and 2-hydroxy-1-naphthaldehyde. While the core of the application focuses on this compound derivatives, the synthesis of related Schiff bases from commercially available precursors like 1,8-diaminonaphthalene provides a foundational and accessible method for researchers.
Materials:
-
1,8-Diaminonaphthalene
-
2-Hydroxy-1-naphthaldehyde
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
Dissolve 10 mmol (1.582 g) of 1,8-diaminonaphthalene in 30 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 20 mmol (3.444 g) of 2-hydroxy-1-naphthaldehyde in 30 mL of absolute ethanol.
-
Add the ethanolic solution of 2-hydroxy-1-naphthaldehyde to the solution of 1,8-diaminonaphthalene.
-
Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Reflux the mixture for 3 hours.
-
Allow the mixture to cool to room temperature and then let it stand for 2-3 days to allow for the precipitation of the solid product.
-
Filter the solid product, wash it with cold ethanol, and dry it in a desiccator over anhydrous calcium chloride.
II. Preparation of Stock Solutions
Materials:
-
Synthesized Schiff Base Ligand (L)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.)
Procedure:
-
Ligand Stock Solution (1 mM): Dissolve the appropriate amount of the synthesized ligand (L) in DMF to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts by dissolving the required amount in deionized water. From these, prepare more dilute working solutions as needed.
III. Protocol for Fluorescence Titration of Zn²⁺
This protocol outlines the procedure for determining the fluorescence response of the ligand to varying concentrations of Zn²⁺.
Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a series of solutions: In a set of vials, add a constant volume of the ligand stock solution to achieve a final concentration of 10 µM in a DMF/H₂O (9:1, v/v) mixture. The final volume in each vial should be the same (e.g., 3 mL).
-
Add varying concentrations of Zn²⁺: To each vial, add increasing volumes of the Zn²⁺ stock solution to achieve a range of final concentrations (e.g., 0 to 50 µM).
-
Incubate: Allow the solutions to incubate for a short period (e.g., 1 minute) to ensure complete complexation.
-
Measure fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be determined based on the absorption maximum of the ligand-metal complex.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
Experimental Workflow Diagram
Caption: General workflow for metal-ion sensing experiments.
Quantitative Data Summary
The performance of a representative this compound-derived Schiff base sensor for Zn²⁺ is summarized in the table below. The data highlights the sensor's high sensitivity and selectivity.
| Parameter | Value | Reference |
| Analyte | Zn²⁺ | [1] |
| Detection Limit (LOD) | 8.94 x 10⁻⁸ M | [1] |
| Binding Constant (Kₐ) | 1.07 x 10⁵ M⁻³ | [1] |
| Stoichiometry (L:Zn²⁺) | 3:1 | [1] |
| Response Time | < 1 minute | [1] |
| Solvent System | DMF/H₂O (9:1, v/v) | [1] |
Selectivity Profile
The selectivity of the sensor was evaluated against a panel of common metal ions. The fluorescence response in the presence of these ions was significantly lower than that observed with Zn²⁺, demonstrating the high selectivity of the probe.
| Interfering Ion | Fluorescence Response (Compared to Zn²⁺) | Reference |
| Na⁺ | Negligible | [1] |
| K⁺ | Negligible | [1] |
| Ca²⁺ | Negligible | [1] |
| Mg²⁺ | Negligible | [1] |
| Al³⁺ | Negligible | [1] |
| Fe³⁺ | Negligible | [1] |
| Co²⁺ | Negligible | [1] |
| Ni²⁺ | Negligible | [1] |
| Cu²⁺ | Negligible | [1] |
| Cd²⁺ | Negligible | [1] |
| Hg²⁺ | Negligible | [1] |
| Pb²⁺ | Negligible | [1] |
Conclusion
The this compound-based Schiff base fluorescent sensor provides a rapid, sensitive, and highly selective method for the detection of Zn²⁺ ions. The "turn-on" fluorescence response allows for straightforward quantification. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in utilizing this class of chemosensors for various analytical applications. The high selectivity of the probe makes it a valuable tool for detecting Zn²⁺ in complex matrices, which is of significant interest in biological and environmental sciences.
References
Application of 1,8-Diacetylnaphthalene Derivatives in Fluorescent Probes: A Focus on 1,8-Naphthalimides
A Note on 1,8-Diacetylnaphthalene: Extensive literature searches did not yield specific applications of this compound as a direct scaffold for fluorescent probes. However, the closely related 1,8-naphthalimide derivatives, which share the foundational 1,8-disubstituted naphthalene structure, are a cornerstone in the development of fluorescent chemosensors. This document will focus on the application of these 1,8-naphthalimide-based probes, providing detailed insights for researchers, scientists, and drug development professionals.
1,8-Naphthalimide dyes are renowned for their robust photophysical properties, including high fluorescence quantum yields, excellent photostability, and large Stokes shifts, which are advantageous for biological imaging by minimizing autofluorescence and light scattering.[1] Their versatile structure allows for straightforward chemical modifications, enabling the design of probes for a wide array of analytes, including metal ions, anions, and biologically significant molecules.[2][3]
Application in Metal Ion Detection
1,8-Naphthalimide-based probes have been successfully developed for the detection of various metal ions such as Zn²⁺, Cu²⁺, Al³⁺, and Mg²⁺.[4][5][6][7] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET-based "off-on" sensor, the fluorescence of the naphthalimide fluorophore is initially quenched by a linked receptor. Upon binding of the target metal ion to the receptor, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[5][7]
Quantitative Data for Metal Ion Probes
| Probe Name/Derivative | Target Analyte | Detection Limit | Solvent System | Reference |
| syn-1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene | Cu²⁺ | Not specified | Not specified | [4] |
| Naphthalimide-Schiff base P | Al³⁺ | 2.5 x 10⁻⁸ M | Ethanol-water (1:9, v/v, pH 6.3) | [7] |
| Naphthalimide-Schiff base P | Mg²⁺ | 1.2 x 10⁻⁷ M | Ethanol-water (1:9, v/v, pH 9.4) | [7] |
| NIRF | Zn²⁺ | 4.61 x 10⁻⁸ M | Not specified | [6] |
| TMN | Co²⁺ | 0.21 µM | MeCN | [3] |
Application in Anion and pH Sensing
The versatility of the 1,8-naphthalimide scaffold extends to the detection of anions and changes in pH. For instance, a multifunctional probe, TMN, has been designed for the detection of both Co²⁺ and the anions F⁻ and CN⁻ in an "on-off" mode.[3] Furthermore, naphthalimide derivatives have been engineered to act as pH sensors, which is crucial for monitoring cellular environments like mitochondria.[8] Some probes are designed to exhibit fluorescence switching in response to protonation, making them suitable for detecting acidic drugs.[9][10]
Quantitative Data for Anion and pH Probes
| Probe Name/Derivative | Target Analyte | Detection Limit | Key Feature | Reference |
| TMN | F⁻ | 0.36 µM | "On-off" response | [3] |
| TMN | CN⁻ | 0.49 µM | "On-off" response | [3] |
| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | pH | pKa = 8.85 ± 0.04 | Large Stokes shift (196 nm) | [8] |
| 1,8-naphthalimide thio/amino-derivatives | Flufenamic acid (acidic drug) | Nanomolar range | OFF-ON and ON-OFF switching | [9][10] |
Signaling Pathways and Experimental Workflows
The operational principle of many 1,8-naphthalimide-based fluorescent probes can be visualized as a signaling pathway. The following diagrams illustrate common mechanisms and workflows.
Caption: PET "Off-On" Sensing Mechanism.
Caption: Fluorescence Titration Workflow.
Experimental Protocols
General Synthesis Protocol for a Naphthalimide-Schiff Base Probe (Example for Al³⁺/Mg²⁺)
This protocol is a generalized procedure based on the synthesis of probe 'P' for Al³⁺ and Mg²⁺ detection.[5][7]
-
Synthesis of the Naphthalimide Intermediate: A precursor, such as a 4-amino-1,8-naphthalic anhydride, is reacted with a suitable amine to form the naphthalimide core. For example, 4-amino-1,8-naphthalic anhydride can be reacted with an amino-containing compound in a solvent like ethanol and refluxed for several hours.
-
Synthesis of the Schiff Base: The naphthalimide intermediate containing an amino group is then reacted with an aldehyde (e.g., benzoyl hydrazine) in a suitable solvent. The mixture is refluxed to facilitate the condensation reaction, forming the Schiff base linkage.
-
Purification: The resulting crude product is purified, typically by recrystallization from a solvent like ethanol, to yield the final fluorescent probe.
-
Characterization: The structure of the synthesized probe is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence Titration Experiments
This is a general protocol for evaluating the sensing performance of a fluorescent probe.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of the various analytes (e.g., metal salts) to be tested (e.g., 10 mM) in an appropriate solvent, often water or the same solvent as the probe.
-
-
Titration Procedure:
-
In a series of cuvettes, place a fixed concentration of the probe in a buffered solution (e.g., 10 µM in HEPES buffer).
-
To each cuvette, add increasing concentrations of the target analyte from the stock solution.
-
Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.
-
-
Fluorescence Measurements:
-
After a suitable incubation period to allow for complexation, record the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
The excitation wavelength should be set at the absorption maximum of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.
-
The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot.
-
Protocol for Cell Imaging
This protocol outlines the general steps for using a 1,8-naphthalimide probe for bioimaging in living cells.
-
Cell Culture: Culture the desired cell line (e.g., HepG2) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Probe Loading:
-
Seed the cells on a glass-bottom dish and allow them to adhere overnight.
-
Incubate the cells with a low concentration of the fluorescent probe (e.g., 5-10 µM) in the cell culture medium for a specific duration (e.g., 30 minutes).
-
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.
-
Analyte Treatment (Optional): To visualize the detection of an intracellular analyte, incubate the probe-loaded cells with the target analyte for a specific period.
-
Fluorescence Microscopy: Image the cells using a confocal fluorescence microscope. Excite the probe at its optimal wavelength and collect the emission in the appropriate range. The localization of the probe and any changes in fluorescence intensity upon analyte addition can be observed.
-
Cytotoxicity Assay (Control Experiment): Perform an MTT assay or similar viability test to ensure that the probe is not toxic to the cells at the concentrations used for imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of a fluorescence-based sensor based on 1,8-naphthalimide for highly sensitive detection of phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective chemosensor for reactive carbonyl species based on simple 1,8-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel naphthalene-based fluorescent chemosensors for Cu2+ and Fe3+ in aqueous media | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. researchgate.net [researchgate.net]
- 10. CN104496846A - Preparation method of water-soluble fluorescent probe for specifically recognizing aluminum ions and application of water-soluble fluorescent probe - Google Patents [patents.google.com]
Application Notes and Protocols: 1,8-Diacetylnaphthalene in the Synthesis of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel ligands derived from 1,8-diacetylnaphthalene. While direct literature on the use of this compound for ligand synthesis is emerging, its structural features as an aromatic diketone present a valuable platform for the development of novel Schiff base and bis(enaminone) ligands. The protocols provided are based on well-established synthetic methodologies for analogous diketones and are intended to serve as a foundational guide for researchers.
Introduction to this compound as a Ligand Precursor
This compound is a unique aromatic diketone with two acetyl groups situated in close proximity on the naphthalene core. This peri-positioning of the functional groups can lead to the formation of rigid and sterically defined ligands upon condensation with primary amines. The resulting Schiff base or bis(enaminone) ligands are expected to exhibit interesting coordination chemistry and have potential applications in catalysis, materials science, and as therapeutic agents. The naphthalene backbone provides a tunable electronic and steric environment, which can be further modified to influence the properties of the resulting metal complexes.
Application 1: Synthesis of Novel Schiff Base Ligands for Homogeneous Catalysis
Introduction: Schiff base ligands derived from aromatic diketones are known to form stable complexes with a variety of transition metals, which can act as efficient catalysts in a range of organic transformations. The condensation of this compound with aromatic amines is a promising route to novel tetradentate Schiff base ligands. These ligands can enforce a specific geometry on the metal center, influencing its catalytic activity and selectivity.
Experimental Protocol: Synthesis of a Novel N,N'-bis(aryl)-1,8-naphthalenediimine Ligand
This protocol describes the synthesis of a representative Schiff base ligand from this compound and aniline.
Materials:
-
This compound
-
Aniline (or other substituted aromatic amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 2.2 mmol of aniline (a slight excess).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base ligand.
-
Dry the purified ligand under vacuum.
Expected Characterization Data:
The following table summarizes the expected characterization data for a hypothetical N,N'-bis(phenyl)-1,8-naphthalenediimine ligand.
| Analysis | Expected Result |
| Appearance | Crystalline solid (color may vary) |
| Melting Point | Expected to be sharp and higher than starting materials |
| FT-IR (cm⁻¹) | ~1620-1640 (C=N stretch), disappearance of C=O stretch from this compound (~1680 cm⁻¹) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons from naphthalene and aniline moieties, singlet for the methyl protons adjacent to the imine bond. |
| ¹³C NMR (CDCl₃, δ ppm) | Peaks corresponding to the imine carbon, aromatic carbons, and methyl carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the Schiff base ligand. |
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of a Schiff base ligand.
Application 2: Synthesis of Novel Bis(enaminone) Ligands for Metal-Organic Frameworks (MOFs)
Introduction: Bis(enaminone) ligands are versatile building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). Their synthesis from diketones offers a route to ligands with tunable steric and electronic properties. The reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) is a potential pathway to a novel bis(enaminone) ligand that could be utilized in the design of new porous materials with interesting gas sorption or catalytic properties.
Experimental Protocol: Synthesis of a Novel Bis(enaminone) Ligand from this compound
This protocol outlines a general procedure for the synthesis of a bis(enaminone) ligand.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring and heating apparatus
Procedure:
-
Set up a reaction under an inert atmosphere.
-
In a flame-dried round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of anhydrous toluene.
-
Add 2.5 mmol of DMF-DMA to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration under an inert atmosphere.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any unreacted DMF-DMA.
-
Dry the purified bis(enaminone) ligand under vacuum.
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | Solid (color may vary) |
| Melting Point | Expected to be a defined melting point |
| FT-IR (cm⁻¹) | Characteristic C=C and C=O stretching frequencies of the enaminone system. |
| ¹H NMR (CDCl₃, δ ppm) | Signals for the vinyl protons, methyl protons of the dimethylamino group, and aromatic protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Peaks for the carbonyl carbon, vinyl carbons, and aromatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the bis(enaminone) ligand. |
Diagram of the Synthetic Pathway:
Caption: Synthesis of a bis(enaminone) ligand.
Potential Applications in Drug Development
The novel Schiff base and bis(enaminone) ligands derived from this compound and their corresponding metal complexes could be explored for various applications in drug development:
-
Anticancer Agents: Schiff base complexes have shown promise as anticancer agents due to their ability to bind to DNA and inhibit tumor growth. The planar naphthalene core of these new ligands could facilitate DNA intercalation.
-
Antimicrobial Agents: The imine group in Schiff bases is known to be crucial for their antimicrobial activity. The novel ligands and their metal complexes could be screened for their efficacy against a range of bacterial and fungal strains.
-
Enzyme Inhibition: The specific stereochemistry imposed by the 1,8-disubstituted naphthalene backbone could lead to ligands that act as selective enzyme inhibitors, a key strategy in modern drug design.
Further research is necessary to synthesize and evaluate the biological activities of these novel compounds to fully understand their therapeutic potential.
Disclaimer: The provided protocols are based on general synthetic methods for similar compounds and have not been optimized for this compound. Researchers should conduct their own optimization and characterization studies. Always follow appropriate laboratory safety procedures.
Application Notes and Protocol for the Condensation Reaction of 1,8-Diacetylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the base-catalyzed intramolecular condensation of 1,8-diacetylnaphthalene. This reaction proceeds via an intramolecular aldol condensation to form an intermediate tertiary alcohol, which subsequently dehydrates to yield the final product, peri-xanthenoxanthene (PXX). PXX is a valuable polycyclic aromatic hydrocarbon with applications in materials science and as a photocatalyst. This protocol is adapted from the original work of Lock and Gergely, providing a reproducible method for the synthesis of this important compound.
Introduction
The condensation of this compound is a classic example of an intramolecular aldol reaction, a powerful tool in organic synthesis for the formation of cyclic compounds. The proximity of the two acetyl groups in the peri-position of the naphthalene core facilitates an intramolecular cyclization upon treatment with a base. The initial product of this reaction is a hydroxyl-containing intermediate which readily undergoes dehydration to form the thermodynamically stable, fully conjugated peri-xanthenoxanthene system. Understanding and controlling this reaction is crucial for the synthesis of PXX and its derivatives, which are of growing interest in the fields of organic electronics and photoredox catalysis.
Data Presentation
| Reactant | Product | Reagents | Solvent | Yield |
| This compound | 11-hydroxy-11-methyl-11H-naphtho[2,1,9-def]chromen-8-one (Intermediate) | Potassium Hydroxide (aq) | Ethanol | ~85% |
| This compound | peri-Xanthenoxanthene (PXX) (Final Product) | Potassium Hydroxide (aq) | Ethanol | High |
Experimental Protocols
Synthesis of peri-Xanthenoxanthene from this compound
This two-step, one-pot procedure involves the initial intramolecular aldol condensation to form the intermediate alcohol, followed by dehydration to yield peri-xanthenoxanthene.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol.
-
Base Addition: While stirring, add an aqueous solution of potassium hydroxide to the ethanolic solution of this compound.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of time to ensure the completion of the aldol condensation and subsequent dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by the slow addition of 1M HCl until the solution is acidic.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with deionized water and then with a small amount of cold ethanol to remove any remaining impurities. The crude product can be further purified by recrystallization or sublimation to obtain high-purity peri-xanthenoxanthene.
Characterization:
The structure and purity of the synthesized peri-xanthenoxanthene can be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of peri-Xanthenoxanthene.
Caption: Experimental workflow for the synthesis of peri-Xanthenoxanthene.
Application Notes and Protocols: Synthesis of Perimidine Derivatives from 1,8-Diacetylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of perimidine derivatives, a class of heterocyclic compounds with significant potential in drug discovery, starting from 1,8-diacetylnaphthalene. The described multi-step synthesis involves a sequence of oximation, Beckmann rearrangement, hydrolysis, and subsequent cyclocondensation to yield the target perimidine scaffold.
Perimidine derivatives are of considerable interest due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. Their mechanism of action in cancer often involves the inhibition of key cellular enzymes like topoisomerase II and the induction of apoptosis, making them attractive candidates for the development of novel therapeutic agents.[1]
This document outlines the synthetic strategy, detailed experimental protocols, and data on reaction yields. Additionally, it includes visualizations of the experimental workflow and a proposed signaling pathway for the anticancer activity of perimidine derivatives.
Experimental Protocols
The synthesis of perimidine derivatives from this compound is proposed as a four-step process. The following protocols are based on established chemical transformations adapted for this specific synthetic route.
Step 1: Synthesis of this compound Dioxime
This step involves the conversion of the diketone, this compound, to its corresponding dioxime using hydroxylamine hydrochloride.
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add hydroxylamine hydrochloride (2.2 equivalents) and potassium carbonate (2.2 equivalents) to the solution.[2]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold deionized water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound dioxime.
-
Step 2: Synthesis of N,N'-(naphthalene-1,8-diyl)diacetamide via Beckmann Rearrangement
The synthesized dioxime undergoes a double Beckmann rearrangement to form the corresponding diacetamide. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.
-
Materials:
-
This compound dioxime
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
In a reaction vessel, heat polyphosphoric acid to approximately 120-130°C.
-
Carefully add this compound dioxime (1 equivalent) to the hot PPA with stirring.
-
Maintain the temperature for 15-30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the product.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash thoroughly with water, and dry to yield N,N'-(naphthalene-1,8-diyl)diacetamide.
-
Step 3: Synthesis of 1,8-Diaminonaphthalene via Hydrolysis
The diacetamide is hydrolyzed under acidic conditions to yield 1,8-diaminonaphthalene.
-
Materials:
-
N,N'-(naphthalene-1,8-diyl)diacetamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
-
Procedure:
-
Suspend N,N'-(naphthalene-1,8-diyl)diacetamide (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Reflux the mixture for 2-4 hours.[3]
-
Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution until a basic pH is achieved.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,8-diaminonaphthalene.
-
Step 4: Synthesis of a 2-Phenyl-1H-perimidine Derivative
The final step is the cyclocondensation of 1,8-diaminonaphthalene with an aldehyde (in this example, benzaldehyde) to form the perimidine ring system.
-
Materials:
-
1,8-Diaminonaphthalene
-
Benzaldehyde
-
Ethanol
-
-
Procedure:
-
Dissolve 1,8-diaminonaphthalene (1 equivalent) in ethanol in a round-bottom flask.[4]
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold ethanol, and dry to obtain 2-phenyl-1H-perimidine.
-
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These are typical yields based on similar reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Typical Yield (%) |
| 1 | Oximation | This compound | This compound dioxime | NH₂OH·HCl, K₂CO₃ | 85-95 |
| 2 | Beckmann Rearrangement | This compound dioxime | N,N'-(naphthalene-1,8-diyl)diacetamide | Polyphosphoric Acid | 70-85 |
| 3 | Hydrolysis | N,N'-(naphthalene-1,8-diyl)diacetamide | 1,8-Diaminonaphthalene | HCl | 80-90 |
| 4 | Cyclocondensation | 1,8-Diaminonaphthalene | 2-Phenyl-1H-perimidine | Benzaldehyde | 90-98 |
Visualizations
Experimental Workflow
The following diagram illustrates the multi-step synthesis of perimidine derivatives from this compound.
Caption: Synthetic pathway for perimidine derivatives.
Proposed Signaling Pathway for Anticancer Activity of Perimidine Derivatives
Perimidine derivatives have been shown to exhibit anticancer activity through the inhibition of topoisomerase II and the induction of apoptosis.[1] The following diagram depicts a plausible signaling pathway.
Caption: Perimidine-induced apoptosis pathway.
References
- 1. Design, synthesis and biological evaluation of novel perimidine o-quinone derivatives as non-intercalative topoisomerase II catalytic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,8-Diacetylnaphthalene as a Versatile Precursor for Photoluminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,8-diacetylnaphthalene as a precursor for the synthesis of photoluminescent materials. Detailed experimental protocols for the synthesis of a key photoluminescent derivative, 3-methyl-1H-phenalen-1-one, and a proposed pathway for creating extended π-conjugated systems via Knoevenagel condensation are presented.
Introduction
This compound is a versatile building block in organic synthesis. Its two spatially proximate acetyl groups offer a unique platform for constructing rigid, planar, and conjugated molecular architectures that are often endowed with interesting photophysical properties. This document outlines two primary strategies for leveraging this compound in the development of novel photoluminescent materials: intramolecular cyclization to form phenalenone derivatives and extension of the π-system through condensation reactions.
I. Intramolecular Cyclization: Synthesis of 3-methyl-1H-phenalen-1-one
A significant application of this compound is its conversion to 3-methyl-1H-phenalen-1-one, a derivative of the phenalenone core. Phenalenone and its derivatives are known for their intriguing photophysical properties, including fluorescence and high singlet oxygen quantum yields, making them relevant for applications in photosensitization and as fluorescent probes.[1][2][3]
The cyclization of this compound to 3-methyl-1H-phenalen-1-one can be achieved under either acidic or alkaline conditions.[4] The reaction proceeds through an intramolecular aldol condensation.
Photophysical Properties of Phenalenone Derivatives
Phenalenone derivatives typically exhibit absorption maxima in the UV-Vis region, with n → π* transitions occurring between 330 and 430 nm.[1] While many phenalenones have low fluorescence quantum yields (often less than 1%), their emission properties can be tuned by introducing electron-donating groups, which can lead to red-shifted absorption and enhanced fluorescence.[2][5][6] The photophysical properties of several phenalenone derivatives are summarized in the table below.
| Compound | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |
| Phenalenone | 360 | - | < 0.01 | PBS | [2] |
| 6-amino-2,5-dibromophenalenone (OE19) | 525 | ~650 | - | PBS | [2] |
| 3-(Benzoxazol-2-yl)naphthalen-2-ol derived phenalenone | 300-429 | 348-578 | - | - | [7] |
Table 1: Photophysical Data of Selected Phenalenone Derivatives.
Experimental Protocol: Synthesis of 3-methyl-1H-phenalen-1-one
This protocol is based on the reported acid- or base-catalyzed cyclization of this compound.[4]
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Concentrated Hydrochloric Acid (for acid catalysis) or Sodium Hydroxide (for base catalysis)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 g, 4.71 mmol) in a 45:55 (v/v) mixture of ethanol and water (100 mL).
-
Catalysis (choose one):
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the solution.
-
Base Catalysis: Add a catalytic amount of a 1 M sodium hydroxide solution (e.g., 1.0 mL) to the solution. The reaction is reported to be significantly faster under basic conditions.[4]
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete, neutralize the catalyst with a suitable acid or base. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-methyl-1H-phenalen-1-one by column chromatography on silica gel to yield the pure product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its cyclisation to 3-methyl-1H-phenalen-1-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Phenalenone derivatives: The voyage from photosensitizers to push-pull fluorescent molecules - Universidad Andrés Bello [researchers.unab.cl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenalenone fluorophores-synthesis, photophysical properties and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1,8-Diacetylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 1,8-diacetylnaphthalene, a key intermediate in organic synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography are designed to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
Quantitative Data
| Analysis | Expected Chemical Shift (ppm) | Description |
| ¹H NMR | ~2.5 - 2.7 | Singlet, 6H (two -COCH₃ groups) |
| ~7.5 - 8.2 | Multiplet, 6H (aromatic protons) | |
| ¹³C NMR | ~28 - 32 | Acetyl methyl carbons |
| ~125 - 140 | Aromatic carbons | |
| ~200 - 205 | Carbonyl carbons |
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural confirmation.
Quantitative Data
| Analysis | Value | Description |
| Molecular Formula | C₁₄H₁₂O₂ | |
| Exact Mass | 212.08 g/mol | Monoisotopic mass |
| Key Fragments (m/z) | 197 | [M-CH₃]⁺ |
| 169 | [M-COCH₃]⁺ | |
| 126 | Naphthalene radical cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
Sample vials
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup (Direct Insertion Probe):
-
Set the ion source temperature (e.g., 200-250 °C).
-
Set the electron energy to 70 eV.
-
Calibrate the mass analyzer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).
-
Set the mass range to be scanned (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Load a small amount of the sample solution onto the probe tip and allow the solvent to evaporate.
-
Insert the probe into the ion source.
-
Gradually heat the probe to volatilize the sample.
-
Acquire the mass spectra as the sample enters the ion source.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Identify and propose structures for the major fragment ions.
-
Compare the obtained spectrum with library spectra if available.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can also be used for its quantification. A reversed-phase method is typically suitable for this type of aromatic compound.
Quantitative Data (Representative)
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on exact conditions |
Experimental Protocol: Reversed-Phase HPLC
Objective: To assess the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Sample vials with septa
-
0.45 µm syringe filters
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup:
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes at the desired flow rate.
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).
-
Set the column oven temperature (e.g., 30 °C) for better reproducibility.
-
-
Data Acquisition:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow all components to elute.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
X-ray Crystallography
For an unambiguous determination of the solid-state structure of this compound, single-crystal X-ray diffraction is the definitive method. This requires the growth of high-quality single crystals.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| β (°) | Value to be determined |
| V (ų) | Value to be determined |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure of this compound.
Materials:
-
High-purity this compound
-
A selection of organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane)
-
Small vials or test tubes
-
Microscope
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature. Alternatively, use slow evaporation or vapor diffusion techniques.
-
Monitor for the formation of single crystals under a microscope.
-
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions.
-
-
Data Analysis:
-
Analyze the final refined structure for bond lengths, bond angles, and torsion angles.
-
Examine any intermolecular interactions, such as hydrogen bonding or π-stacking.
-
Prepare the final structural data for deposition in a crystallographic database.
-
Application Notes and Protocols for the Analysis of 1,8-Diacetylnaphthalene by HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,8-diacetylnaphthalene using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The protocols are designed to offer robust and reliable analytical procedures for the determination of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This reversed-phase HPLC method is suitable for the quantification of this compound in solution. The method utilizes a C18 stationary phase to provide good retention and separation of this moderately nonpolar analyte. Detection is achieved by UV spectrophotometry, leveraging the chromophoric nature of the naphthalene ring system. Based on UV/Vis spectra of similar naphthalene derivatives, which show significant absorbance between 270 nm and 400 nm, a wavelength of 280 nm is proposed for sensitive detection. This method is ideal for routine quality control and research applications where high precision and accuracy are required.
Experimental Protocol:
1. Equipment and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
This compound reference standard.
-
Methanol (HPLC grade, for sample preparation).
3. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute as necessary to fall within the calibration range.
-
Liquid Samples: Dilute the sample with methanol to an appropriate concentration.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection. Solid-phase extraction (SPE) with a C18 cartridge may be employed for complex matrices to remove interferences.
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm.
-
Run Time: Approximately 10 minutes.
6. Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of this compound in the samples using the linear regression equation derived from the calibration curve.
Gas Chromatography (GC) Method
Application Note:
This gas chromatography method is well-suited for the analysis of this compound, which is expected to be thermally stable and sufficiently volatile for GC analysis, similar to its analogue 1,8-dimethylnaphthalene with a boiling point of approximately 270-276°C. The method employs a nonpolar capillary column and a flame ionization detector (FID), which provides high sensitivity for organic compounds. This GC-FID method is a reliable alternative to HPLC, particularly for samples that are readily soluble in volatile organic solvents.
Experimental Protocol:
1. Equipment and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and GC vials.
2. Reagents and Standards:
-
Helium (carrier gas, high purity).
-
Hydrogen (FID fuel gas, high purity).
-
Air (FID oxidant, high purity).
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
3. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Solid Samples: Dissolve a known, accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) and dilute to fall within the calibration range.
-
Liquid Samples: Dilute the sample with the appropriate solvent.
-
For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
5. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
6. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary
| Parameter | HPLC Method (Proposed) | GC Method (Proposed) |
| Analyte | This compound | This compound |
| Column | C18 (4.6 x 150 mm, 5 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C (Column) | Oven Program: 150-280 °C |
| Detector | UV at 280 nm | FID at 300 °C |
| Estimated Retention Time | 4 - 6 minutes | 8 - 10 minutes |
| Linearity Range (Typical) | 1 - 100 µg/mL | 1 - 100 µg/mL |
| LOD (Estimated) | ~0.1 µg/mL | ~0.2 µg/mL |
| LOQ (Estimated) | ~0.3 µg/mL | ~0.6 µg/mL |
Visualizations
Caption: General analytical workflow for this compound analysis.
Caption: Comparison of HPLC and GC methods for this compound.
Application Notes and Protocols for the Reduction of 1,8-Diacetylnaphthalene
Abstract
This document provides a detailed experimental protocol for the reduction of 1,8-diacetylnaphthalene to 1,8-bis(1-hydroxyethyl)naphthalene. The primary method described utilizes sodium borohydride as the reducing agent, a common and effective reagent for the conversion of ketones to secondary alcohols. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
This compound is a symmetrical diketone built on a naphthalene core. The reduction of its two acetyl groups provides 1,8-bis(1-hydroxyethyl)naphthalene, a diol with potential applications as a building block in organic synthesis, for example, in the preparation of specialized ligands or as a precursor for further chemical transformations. The proximity of the two functional groups in the peri-position of the naphthalene scaffold can lead to unique chemical and physical properties of its derivatives.
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride.[1][2][3] The general reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the alcohol.
This application note outlines a representative procedure for the reduction of this compound using sodium borohydride in a suitable solvent system.
Experimental Protocol
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Reaction Procedure
-
Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of methanol and dichloromethane (a common solvent system for substrates with moderate polarity). A typical ratio would be 1:1 or 2:1 MeOH:DCM, ensuring complete dissolution.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly and portion-wise add sodium borohydride (NaBH₄) (2.5 to 3.0 molar equivalents) to the stirred solution. The excess of NaBH₄ ensures the complete reduction of both ketone functionalities. Caution: Addition of NaBH₄ to methanol can generate hydrogen gas, so ensure adequate ventilation and add the reagent slowly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Quenching the Reaction: Once the reaction is deemed complete by TLC analysis, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases. This will also neutralize the methoxide formed during the reaction.
-
Solvent Removal: Remove the bulk of the organic solvents (methanol and dichloromethane) using a rotary evaporator.
-
Aqueous Work-up: To the remaining aqueous residue, add deionized water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 1,8-bis(1-hydroxyethyl)naphthalene can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified diol.
Characterization
The structure and purity of the final product can be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the carbonyl (C=O) stretch of the ketone and the appearance of a broad hydroxyl (O-H) stretch of the alcohol.
-
Melting Point Analysis: To assess the purity of the solid product.
Data Presentation
The following table summarizes the key parameters for the reduction of this compound.
| Parameter | Value / Description |
| Starting Material | This compound |
| Product | 1,8-bis(1-hydroxyethyl)naphthalene |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molar Equivalents of NaBH₄ | 2.5 - 3.0 |
| Solvent | Methanol/Dichloromethane (e.g., 1:1 v/v) |
| Reaction Temperature | 0 °C |
| Reaction Time | 1 - 2 hours (monitored by TLC) |
| Work-up Procedure | Acidic quench followed by aqueous extraction |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 85-95% (based on typical NaBH₄ reductions of ketones) |
| Physical Appearance | Expected to be a white to off-white solid |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure for the reduction of this compound.
Caption: Workflow for the reduction of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Novel 1,8-Diacetylnaphthalene Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note details the synthesis of novel biaryl compounds through the palladium-catalyzed Suzuki coupling of a halogenated 1,8-diacetylnaphthalene derivative with various arylboronic acids. The this compound scaffold provides a unique structural motif where the two acetyl groups are held in close proximity, a feature that can be exploited in the design of novel ligands, molecular sensors, and materials for organic electronics. The introduction of aryl substituents via Suzuki coupling allows for the fine-tuning of the electronic and photophysical properties of these molecules.
Reaction Principle
The core of the protocol involves the reaction of a bromo-substituted this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.
Applications
Derivatives of 1,8-disubstituted naphthalenes have shown significant potential in various fields:
-
Fluorescent Sensors: The rigid naphthalene core can lead to compounds with high quantum yields. The introduction of different aryl groups can modulate the fluorescence response to specific analytes, such as metal ions.[1]
-
Organic Electronics: Arylated naphthalene derivatives are building blocks for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVCs).[2]
-
Drug Development: The naphthalene scaffold is a known pharmacophore. Functionalization via Suzuki coupling can produce diverse libraries of compounds for screening as antagonists for receptors like CCR8.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1,8-diacetylnaphthalene
This protocol describes a general method for the Suzuki-Miyaura coupling of a hypothetical 4-Bromo-1,8-diacetylnaphthalene with various arylboronic acids.
Materials and Reagents:
-
4-Bromo-1,8-diacetylnaphthalene
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (argon or nitrogen line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Preparation: To a dry Schlenk flask, add 4-Bromo-1,8-diacetylnaphthalene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02 eq), also add the ligand PPh₃ (0.04 eq). If using Pd(PPh₃)₄ (0.05 eq), no additional ligand is needed.[4]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 3:1 mixture of Dioxane/Water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Aryl-1,8-diacetylnaphthalene.
Reaction Scheme Diagram
Caption: General scheme for the Suzuki-Miyaura coupling of a bromo-1,8-diacetylnaphthalene.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of various 4-Aryl-1,8-diacetylnaphthalene derivatives based on analogous reactions in the literature.
Table 1: Reagent Stoichiometry and Roles
| Reagent | Role | Stoichiometry (eq.) |
| 4-Bromo-1,8-diacetylnaphthalene | Electrophile | 1.0 |
| Arylboronic Acid | Nucleophile Source | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.10 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/H₂O) | Reaction Medium | - |
Table 2: Example Conditions and Expected Yields
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ (2/4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 82 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 110 | 8 | 78 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/PPh₃ (2/4) | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 75 |
Note: The yields presented are hypothetical and based on typical efficiencies for Suzuki-Miyaura reactions on related naphthalene scaffolds. Actual yields may vary and require optimization.
References
- 1. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of palladium catalyzed intra/intermolecular cascade cross coupling/cyclizations involving bicyclopropylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,8-Diacetylnaphthalene Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diacetylnaphthalene, while a specific molecule, serves as a precursor to a broader class of 1,8-disubstituted naphthalene derivatives that are of significant interest in materials science. The rigid 1,8-naphthalene scaffold enforces unique spatial and electronic interactions between the substituent groups, leading to the development of advanced materials with tailored optical and electronic properties. The primary applications of materials derived from the 1,8-naphthalene core are in the fields of fluorescent sensors and high-performance polymers.
This document provides detailed application notes and experimental protocols for the use of 1,8-naphthalene-based materials, with a focus on fluorescent chemosensors and polymer synthesis. While direct, large-scale applications of this compound are not widely reported, its derivatives, particularly 1,8-naphthalimides and 1,8-diarylnaphthalenes, are pivotal in these advanced applications.
I. Application in Fluorescent Chemosensors
Derivatives of the 1,8-naphthalene scaffold, especially 1,8-naphthalimides, are extensively used in the design of fluorescent chemosensors. These sensors are valued for their high fluorescence quantum yields, photostability, and the tunability of their emission properties.[1][2] The core principle of these sensors is the modulation of the fluorescence signal upon interaction with a specific analyte.
A. Application Note: Fluorescent Sensing of Metal Ions and Anions
1,8-Naphthalimide-based fluorescent probes are designed to detect a variety of cations and anions, such as Co²⁺, F⁻, and CN⁻, with high sensitivity and selectivity.[3] The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the naphthalimide fluorophore upon binding to the analyte. This results in either fluorescence enhancement ("turn-on") or quenching ("turn-off").
For example, a multifunctional fluorescent probe, N-(2-thiophenhydrazide)acetyl-4-morpholine-1,8-naphthalimide (TMN), demonstrates an "on-off" fluorescent response to Co²⁺, F⁻, and CN⁻.[3] The interaction with these ions disrupts the electronic structure of the probe, leading to a measurable change in its fluorescence emission.
Quantitative Data for Fluorescent Probes:
| Probe | Analyte | Detection Limit (μM) | Response Type | Reference |
| TMN | Co²⁺ | 0.21 | Quenching | [3] |
| TMN | F⁻ | 0.36 | Quenching | [3] |
| TMN | CN⁻ | 0.49 | Quenching | [3] |
| NI-CIN | Hydrazine | Not Specified | Enhancement | [4] |
B. Experimental Protocol: General Synthesis of a 1,8-Naphthalimide-Based Fluorescent Probe
While direct synthesis from this compound is uncommon, a general protocol for synthesizing a 1,8-naphthalimide probe from its common precursor, 1,8-naphthalic anhydride, is provided below. 1,8-naphthalic anhydride is typically prepared by the aerobic oxidation of acenaphthene.[5]
Step 1: Synthesis of N-substituted-1,8-naphthalimide
-
In a round-bottom flask, dissolve 1,8-naphthalic anhydride (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold solvent.
-
Recrystallize the product from an appropriate solvent to obtain the pure N-substituted-1,8-naphthalimide.
Step 2: Functionalization of the N-substituted-1,8-naphthalimide
Further functionalization, such as the introduction of a recognition moiety at the 4-position, can be achieved through various organic reactions, such as nucleophilic substitution of a 4-bromo-N-substituted-1,8-naphthalimide.
Signaling Pathway for a "Turn-On" Fluorescent Sensor:
Caption: Turn-on fluorescent sensing mechanism.
II. Application in Polymer Science
The 1,8-naphthalene unit can be incorporated into polymer backbones to create materials with enhanced thermal stability, specific optical properties, and defined conformational structures. The rigid and bulky nature of the naphthalene core can influence the polymer's morphology and processability.
A. Application Note: High-Performance Polymers
1,8-Diarylnaphthalenes are a class of strained molecules that have found applications in the development of materials for organic light-emitting diodes (OLEDs) and as chiral sensors.[5][6] The unique perpendicular arrangement of the aryl rings relative to the naphthalene backbone leads to interesting photophysical properties. While not directly derived from this compound in most literature, the core structure is of great interest.
Condensation polymerization is a common method for synthesizing polymers containing aromatic units.[7] Monomers with two reactive functional groups are reacted to form long polymer chains. Hypothetically, derivatives of this compound could be designed to act as monomers in such reactions.
B. Experimental Protocol: Hypothetical Polycondensation Involving a this compound Derivative
This protocol outlines a hypothetical synthetic route for a polyester containing a 1,8-naphthalene moiety, starting from a derivative of this compound.
Step 1: Oxidation of this compound to 1,8-Naphthalenedicarboxylic Acid
-
Suspend this compound in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate or sodium dichromate in sulfuric acid).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to precipitate the 1,8-naphthalenedicarboxylic acid.
-
Filter, wash with water, and dry the product.
Step 2: Polycondensation with a Diol
-
In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet, combine 1,8-naphthalenedicarboxylic acid (1 equivalent) and a diol (e.g., ethylene glycol, 1.1 equivalents).
-
Add a suitable catalyst (e.g., antimony trioxide).
-
Heat the mixture to a high temperature (e.g., 180-220 °C) under a nitrogen atmosphere to initiate esterification and distill off the water formed.
-
After the initial water evolution ceases, apply a vacuum to remove the excess diol and drive the polymerization to completion, increasing the temperature as needed (e.g., up to 280 °C).
-
Continue the reaction until the desired melt viscosity is achieved.
-
Cool the polymer under nitrogen and extrude or pelletize it.
Experimental Workflow for Polymer Synthesis:
Caption: Workflow for polyester synthesis.
III. Cyclization of this compound
A known reaction of this compound is its cyclization to form 3-methyl-1H-phenalen-1-one.[8] This transformation opens a pathway to a different class of polycyclic aromatic compounds with their own unique applications in materials science, for instance, as building blocks for organic conductors or dyes.
A. Application Note: Synthesis of Phenalenones
Phenalenones are of interest due to their extended π-systems and potential for interesting photophysical and electronic properties. The acid- or base-catalyzed cyclization of this compound provides a direct route to this class of compounds.
B. Experimental Protocol: Cyclization of this compound
-
Dissolve this compound in a mixture of ethanol and water (e.g., 45:55 v/v).
-
For acid catalysis, add a strong acid (e.g., HCl) to the solution. For base catalysis, add a strong base (e.g., NaOH).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is significantly faster with base catalysis.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-methyl-1H-phenalen-1-one.
Logical Relationship in Synthesis:
Caption: Synthetic pathways from this compound.
Conclusion
While this compound itself may not be the direct starting material in many established material syntheses, its core 1,8-naphthalene structure is the foundation for a wide range of advanced materials. The protocols and application notes provided here for its derivatives, particularly in the realm of fluorescent sensors and polymers, highlight the significant potential of this structural motif. Further research into efficient and direct conversion of this compound into versatile intermediates could broaden its applicability in materials science.
References
- 1. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-8-diarylnaphthalenes-synthesis-properties-and-applications - Ask this paper | Bohrium [bohrium.com]
- 3. Actylis - 1,8-Naphthalic Anhydride - Crosslinker - Intermediate - EP [solutions.actylis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. This compound and its cyclisation to 3-methyl-1H-phenalen-1-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Diacetylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,8-diacetylnaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common approach for synthesizing this compound is through the Friedel-Crafts acylation of naphthalene. This typically involves reacting naphthalene with an excess of an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge lies in the steric hindrance at the peri positions (1 and 8) of the naphthalene ring. The close proximity of these positions leads to significant steric repulsion between the two bulky acetyl groups, making the introduction of the second acetyl group at the 8-position difficult after the first has been introduced at the 1-position. This steric strain can also distort the naphthalene ring system.
Q3: What are the main side products in this reaction?
A3: The main side products are mono-acetylated naphthalenes (1-acetylnaphthalene and 2-acetylnaphthalene) and other isomers of diacetylnaphthalene (e.g., 1,5-, 1,6-, 2,6-, and 2,7-diacetylnaphthalene). Poly-acylation beyond two acetyl groups is also possible but generally less common under controlled conditions. The formation of tarry decomposition products can occur at higher temperatures.
Q4: How can I confirm the successful synthesis of this compound?
A4: Confirmation of the product can be achieved through standard analytical techniques. The expected characterization data for this compound are:
-
¹H NMR: Peaks at approximately δ 2.06 (s, 6H, 2 x CH₃) and δ 7.5-8.2 (m, 6H, Ar-H).[1]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 212.24 g/mol .[1]
-
Melting Point: Comparison with literature values, if available.
Experimental Protocol: Friedel-Crafts Diacetylation of Naphthalene (Representative Method)
This protocol describes a plausible method for the synthesis of this compound. Please note that optimization may be required to achieve satisfactory yields.
Objective: To synthesize this compound via Friedel-Crafts acylation of naphthalene.
Materials:
-
Naphthalene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add naphthalene and dichloromethane.
-
Cool the flask in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred suspension.
-
-
Addition of Acetylating Agent:
-
Slowly add acetyl chloride (dissolved in dichloromethane) to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be a mixture of isomers. Purify the crude product using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Collect the fractions containing the desired this compound isomer (monitor by TLC).
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Experimental Workflow Diagram:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Insufficient reaction time or temperature.3. Inefficient work-up leading to product loss. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.2. Increase reflux time and monitor the reaction by TLC. A higher temperature may be required, but be cautious of charring.3. Ensure complete extraction and minimize losses during washing steps. |
| Formation of mono-acetylated product only | 1. Insufficient amount of acetylating agent or catalyst.2. Reaction conditions not harsh enough for di-substitution.3. Steric hindrance preventing the second acylation. | 1. Increase the molar equivalents of acetyl chloride and AlCl₃.2. Increase the reaction temperature and/or time.3. Consider a different solvent that may better solvate the intermediate complex. |
| Formation of multiple isomers | 1. Friedel-Crafts acylation of naphthalene can occur at various positions.2. Thermodynamic vs. kinetic control of the reaction. | 1. This is expected. Efficient purification by column chromatography or recrystallization is crucial.2. Varying the solvent and temperature can influence the isomer ratio. Non-polar solvents often favor the alpha-substituted (kinetic) product. |
| Dark, tarry reaction mixture | 1. Reaction temperature is too high.2. Presence of impurities in the starting materials. | 1. Maintain careful temperature control, especially during the addition of AlCl₃ and the acetylating agent.2. Use purified naphthalene and ensure the solvent is of high purity. |
| Difficult purification | 1. Similar polarities of the different diacetylnaphthalene isomers. | 1. Use a long chromatography column and a shallow elution gradient for better separation.2. Consider recrystallization from a suitable solvent system if the product is a solid. |
Troubleshooting Logic Diagram:
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for Friedel-Crafts acylation of naphthalene. Note that the yield for this compound is an estimate due to the challenges of peri-di-substitution and may require significant optimization.
| Parameter | Mono-acetylation | Di-acetylation (General) | Di-acetylation (1,8-isomer) |
| Naphthalene:Acetyl Chloride:AlCl₃ (molar ratio) | 1 : 1.1 : 1.1 | 1 : 2.5 : 2.5 | 1 : >3 : >3 |
| Solvent | Dichloromethane, Nitrobenzene | Dichloromethane, Carbon Disulfide | Dichloromethane, 1,2-Dichloroethane |
| Temperature | 0 °C to reflux | Room temperature to reflux | Reflux |
| Reaction Time | 1-4 hours | 4-24 hours | >12 hours |
| Typical Yield | 70-90% | 40-60% (mixture of isomers) | < 20% (requires optimization) |
| Main Product(s) | 1-acetylnaphthalene or 2-acetylnaphthalene | Mixture of diacetylnaphthalene isomers | This compound (with other isomers) |
References
Technical Support Center: Purification of Crude 1,8-Diacetylnaphthalene
Welcome to the technical support center for the purification of crude 1,8-diacetylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of crude this compound, which is commonly synthesized via the Friedel-Crafts acylation of naphthalene.
Question 1: My crude product is a dark, oily residue. How can I obtain a solid product?
Answer: A dark, oily crude product often indicates the presence of polymeric byproducts and residual solvent from the Friedel-Crafts reaction.
-
Initial Work-up: Ensure the reaction is properly quenched with ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.
-
Solvent Removal: Thoroughly remove the extraction solvent under reduced pressure using a rotary evaporator.
-
Trituration: Try triturating the oily residue with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization of the desired product while dissolving oily impurities.
Question 2: I'm having trouble finding a suitable recrystallization solvent. What are my options?
Answer: Finding the right solvent is crucial for effective purification by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent Systems: Based on the polarity of this compound, consider solvents such as ethanol, isopropanol, or acetone. Experiment with small quantities of your crude product to test solubility.
-
Mixed Solvent Systems: A mixed solvent system can be very effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like dichloromethane or acetone) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, like hexanes or water) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield crystals. A recommended starting point is a mixture of ethanol and water or dichloromethane and hexanes.
Question 3: After recrystallization, my product is still colored. How can I decolorize it?
Answer: A persistent color in your recrystallized product suggests the presence of colored impurities, which are common in Friedel-Crafts reactions.
-
Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: It is critical to perform a hot filtration to remove the charcoal while the solution is still hot. If the solution cools, your product will crystallize along with the charcoal. Use a pre-heated funnel to prevent premature crystallization.
Question 4: My NMR spectrum shows more than one major product. What are the likely isomeric impurities?
Answer: The diacylation of naphthalene can lead to the formation of several positional isomers. The most common isomers formed alongside this compound are 1,5- and 1,6-diacetylnaphthalene. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of Lewis acid catalyst.
Question 5: How can I separate the diacetylnaphthalene isomers?
Answer: Separating positional isomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be attempted. This involves multiple recrystallization steps, isolating the crystals from the mother liquor at each stage.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel column is typically used. The choice of eluent is critical and depends on the polarity of the isomers. A good starting point for elution is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by thin-layer chromatography (TLC).
Data Presentation
Table 1: Common Solvents for Recrystallization of Naphthalene Derivatives
| Solvent System | Polarity | Notes |
| Ethanol | Polar Protic | Good for moderately polar compounds. |
| Isopropanol | Polar Protic | Similar to ethanol, but with a higher boiling point. |
| Acetone | Polar Aprotic | Good solvent for a wide range of organic compounds. |
| Dichloromethane/Hexanes | Mixed | A versatile system where the polarity can be fine-tuned. |
| Ethanol/Water | Mixed | A common choice for inducing crystallization of moderately polar compounds. |
Table 2: Typical Eluent Systems for Column Chromatography of Naphthalene Derivatives on Silica Gel
| Eluent System | Polarity | Application |
| Hexanes/Ethyl Acetate | Low to Medium | A standard system for separating compounds of moderate polarity. The ratio can be varied to optimize separation. |
| Dichloromethane/Hexanes | Low | Suitable for less polar compounds. |
| Toluene/Ethyl Acetate | Medium | Can provide different selectivity compared to alkane-based systems. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a water bath to the boiling point of the solvent and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool slowly to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives good separation of the components (Rf values between 0.2 and 0.5 for the desired product).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent that will be adsorbed by the silica gel. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Overcoming solubility issues with 1,8-Diacetylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 1,8-Diacetylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am observing that this compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are facing dissolution issues, consider the following initial steps:
-
Verify Solvent Purity: Ensure the solvent is of an appropriate grade and free from water contamination, which can significantly reduce the solubility of nonpolar compounds.
-
Increase Temperature: Gently warming the solution can increase the solubility of many organic compounds. This should be done with caution to avoid solvent evaporation or compound degradation.
-
Mechanical Agitation: Sonication or vigorous stirring can help break down solute aggregates and enhance the rate of dissolution.
-
Particle Size Reduction: Grinding the this compound powder to a finer consistency increases the surface area available for solvation, which can improve the dissolution rate.[2][3][4] This process is also known as micronization.[2][3]
Q3: What advanced techniques can be employed if basic troubleshooting fails to dissolve this compound?
A3: For persistent solubility challenges, several advanced methods can be utilized:
-
Co-solvency: Using a mixture of solvents can significantly enhance solubility.[2] A small amount of a "good" solvent in which this compound is highly soluble can be added to the primary "poor" solvent.
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[3][5] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[6]
-
Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[2][4]
Q4: Are there any recommended solvent systems for recrystallizing this compound to improve purity and solubility for subsequent experiments?
A4: While a specific protocol for this compound is not detailed in the provided literature, a general approach for recrystallizing naphthalene derivatives can be adapted. A common technique involves dissolving the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization. For a related compound, 1,8-diaminonaphthalene, recrystallization from aliphatic solvents like hexanes or cyclohexane has been reported to be effective in removing impurities.[7] A similar approach, possibly using a solvent system of hexanes and a slightly more polar co-solvent like ethyl acetate, could be a good starting point.
Solubility Data Summary
The following table summarizes the inferred solubility of this compound in common solvents based on the behavior of analogous naphthalene compounds. This should be used as a qualitative guide for solvent selection.
| Solvent Classification | Common Solvents | Inferred Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble |
| Polar Aprotic | Acetonitrile, DMSO, DMF, Acetone | Moderate to High |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High |
| Halogenated | Dichloromethane, Chloroform | High |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol outlines a general procedure for improving the solubility of this compound using a co-solvent system.
Objective: To dissolve this compound in a primary solvent where it has poor solubility by introducing a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., Ethanol)
-
Co-solvent (e.g., Dichloromethane or Toluene)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Weigh a known amount of this compound and place it in a glass vial with a magnetic stir bar.
-
Add a small volume of the primary solvent (e.g., Ethanol) to the vial.
-
Begin stirring the mixture at room temperature.
-
Gradually add the co-solvent (e.g., Dichloromethane) dropwise while continuously stirring.
-
Observe the mixture for dissolution. Continue adding the co-solvent until the solution becomes clear.
-
If dissolution is still incomplete, gently warm the solution while stirring. Be cautious to avoid boiling the solvent.
-
Once dissolved, allow the solution to cool to room temperature before use in your experiment.
-
Record the final ratio of the primary solvent to the co-solvent required for complete dissolution.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for co-solvency.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubility enhancement techniques.. | PPTX [slideshare.net]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 1,8-Diacetylnaphthalene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,8-diacetylnaphthalene derivatives. The primary focus is on the optimization of the Friedel-Crafts acylation of naphthalene to obtain the desired 1,8-disubstituted product.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a Friedel-Crafts acylation of naphthalene using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: Why is controlling the reaction temperature so critical?
A2: Temperature control is crucial because it dictates the isomeric product distribution. Acylation of naphthalene can result in both α- (1- and 8-positions) and β- (2- and 6-positions) substituted products. Lower temperatures generally favor the kinetically controlled α-product, which is the precursor to this compound. Higher temperatures tend to favor the thermodynamically more stable β-isomer.[1][2][3][4][5]
Q3: What is the role of the solvent in this reaction?
A3: The choice of solvent significantly influences the reaction's outcome. Non-polar solvents like 1,2-dichloroethane or carbon disulfide are preferred for α-substitution as they do not effectively solvate the intermediate complexes, thus favoring the kinetically controlled pathway.[6] Polar solvents, such as nitrobenzene, can lead to the formation of the more stable β-isomer.[6]
Q4: Can I achieve diacylation in a single step?
A4: Achieving selective 1,8-diacylation in a single step is challenging. The first acylation at the 1-position deactivates the naphthalene ring, making the second acylation more difficult.[7][8] Careful control of stoichiometry and reaction conditions is necessary to promote the second acylation at the 8-position while minimizing side reactions.
Q5: What are the common side products in this reaction?
A5: Common side products include mono-acetylated naphthalenes (1-acetylnaphthalene and 2-acetylnaphthalene), other diacetylated isomers (e.g., 1,5- and 1,6-diacetylnaphthalene), and poly-acetylated products. At higher temperatures, rearrangement to the more stable β-substituted isomers can also occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired this compound | 1. Inactive catalyst (AlCl₃) due to moisture exposure.2. Insufficient amount of acetylating agent or catalyst.3. Reaction temperature is too low, leading to a very slow reaction rate. | 1. Use freshly opened, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box or under an inert atmosphere).2. Use a stoichiometric excess of the acetylating agent and catalyst. A molar ratio of naphthalene:acetyl chloride:AlCl₃ of approximately 1:2.2:2.2 is a good starting point.3. While lower temperatures favor the α-isomer, the reaction still needs sufficient thermal energy to proceed. Maintain the temperature in the recommended range (e.g., 0-5°C). |
| Formation of a large amount of β-isomers (e.g., 1,6- or 2,6-diacetylnaphthalene) | 1. The reaction temperature is too high, favoring the thermodynamically stable β-product.2. The reaction was run for an extended period, allowing for rearrangement to the β-isomer.3. The solvent used is too polar (e.g., nitrobenzene). | 1. Strictly control the reaction temperature, keeping it low (e.g., 0-5°C), especially during the addition of reagents.2. Monitor the reaction progress by TLC or GC and quench the reaction once the formation of the desired product is maximized.3. Use a non-polar solvent such as 1,2-dichloroethane or carbon disulfide.[6] |
| Significant amount of mono-acetylated product remains | 1. Insufficient amount of acetylating agent or catalyst for the second acylation.2. The deactivating effect of the first acetyl group is too strong under the current conditions. | 1. Increase the molar ratio of the acetylating agent and catalyst relative to naphthalene.2. After the initial mono-acylation, a higher temperature might be required to drive the second acylation. However, this must be carefully balanced to avoid β-isomerization. A stepwise temperature increase could be explored. |
| Formation of tarry byproducts | 1. The reaction temperature is too high, leading to polymerization or decomposition.2. Presence of impurities in the starting materials. | 1. Maintain the recommended low temperature throughout the reaction.2. Use purified naphthalene and high-purity reagents. |
| Difficulty in purifying the final product | 1. The product is a mixture of several isomers with similar polarities.2. The product is contaminated with tarry materials. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers.2. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can help in removing impurities.[9] An initial filtration through a pad of silica gel or activated carbon can remove tarry residues.[10] |
Experimental Protocols
Key Experiment: Friedel-Crafts Diacylation of Naphthalene
This protocol is a generalized procedure based on established principles of the Friedel-Crafts acylation of naphthalene to favor α-substitution.
Materials:
-
Naphthalene
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.
-
Formation of the Acylium Ion: Slowly add acetyl chloride (2.2 equivalents) to the stirred suspension of AlCl₃ in 1,2-dichloroethane while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for the formation of the acetylium ion complex.
-
Addition of Naphthalene: Dissolve naphthalene (1 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from other isomers and byproducts. Further purification can be achieved by recrystallization from ethanol.[9]
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Acylation of Naphthalene
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Primary Product(s) |
| Temperature | Low (e.g., 0-5°C) | High (e.g., > 100°C) | α-isomers (1- and 8-acetyl) |
| Solvent | Non-polar (e.g., 1,2-dichloroethane, CS₂) | Polar (e.g., Nitrobenzene) | α-isomers |
| Reaction Time | Short (e.g., 2-4 hours) | Long | α-isomers initially, then rearranges to β-isomers |
Note: This table provides a qualitative summary based on established chemical principles. Actual yields can vary based on specific experimental details.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. jackwestin.com [jackwestin.com]
- 6. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. The Efficiency of the Removal of Naphthalene from Aqueous Solutions by Different Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,8-Diacetylnaphthalene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1,8-diacetylnaphthalene and its derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative, which is supposed to be a white or off-white solid, has developed a yellow or brownish tint. What could be the cause?
A1: A change in color from white to yellow or brown is a common indicator of oxidation. Naphthalene derivatives, particularly those with electron-donating or activating groups, can be susceptible to air and light-induced oxidation. The acetyl groups can also be susceptible to oxidation under certain conditions.
Q2: What are the likely oxidation byproducts of this compound derivatives?
A2: While specific byproducts depend on the exact derivative and oxidizing conditions, potential oxidation products could include the conversion of the acetyl groups to hydroxyacetyl groups or further to carboxylic acids.[1] Oxidation of the naphthalene ring itself can also occur, leading to the formation of naphthoquinones or other colored, complex mixtures.
Q3: How can I prevent the oxidation of my this compound derivative during storage?
A3: To minimize oxidation during storage, it is crucial to protect the compound from air, light, and heat. We recommend the following storage conditions:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.
-
Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light. Photocyclization can occur under UV light exposure.
-
Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of potential degradation reactions.
-
Tightly Sealed Containers: Ensure the container is tightly sealed to prevent exposure to atmospheric oxygen and moisture.
Q4: Are there any chemical additives I can use to prevent oxidation in solutions of my this compound derivative?
A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidation in solution. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), are commonly used to scavenge free radicals and inhibit oxidative processes. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream experiments.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the oxidation of this compound derivatives.
Issue 1: Compound discoloration observed after synthesis and purification.
| Possible Cause | Suggested Action |
| Exposure to air during workup or purification | - Perform aqueous extractions and solvent removal steps as quickly as possible.- Use de-gassed solvents for chromatography and recrystallization.- Consider performing purification steps under an inert atmosphere. |
| Use of strong oxidizing agents in the synthesis | - If your synthetic route involves oxidizing agents, ensure they are completely removed during the workup and purification steps.- Consider alternative synthetic routes that avoid harsh oxidizing conditions. |
| Light exposure during the experimental process | - Protect the reaction and purification setups from direct light by covering them with aluminum foil. |
Issue 2: Degradation of the compound in solution over time.
| Possible Cause | Suggested Action |
| Dissolved oxygen in the solvent | - Use solvents that have been de-gassed by sparging with nitrogen or argon, or by the freeze-pump-thaw method. |
| Peroxides in the solvent (especially ethers like THF or dioxane) | - Test for the presence of peroxides in the solvent before use and purify if necessary. |
| Autoxidation catalyzed by trace metal impurities | - Use high-purity solvents and reagents.- Consider adding a chelating agent like EDTA to sequester metal ions. |
| Photodegradation | - Store solutions in amber vials or protect them from light. |
Data Presentation
The following table provides illustrative data on the stability of a hypothetical this compound derivative under various storage conditions. This data is for demonstrative purposes to highlight the importance of proper storage.
| Storage Condition | Antioxidant | Purity after 30 days (%) | Appearance |
| Ambient, Air, Light | None | 85 | Yellow-Brown Solid |
| Ambient, Air, Dark | None | 92 | Pale Yellow Solid |
| Refrigerated, N₂, Dark | None | 99 | White Solid |
| Refrigerated, N₂, Dark | BHT (0.01%) | >99.5 | White Solid |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Storage of Solid Compounds
-
Place the freshly purified this compound derivative in a clean, dry vial.
-
Place the uncapped vial inside a larger Schlenk flask or a glovebox antechamber.
-
Evacuate the flask or antechamber and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
While under the inert atmosphere, securely cap the vial.
-
For additional protection, wrap the vial with Parafilm® and then with aluminum foil to protect from moisture and light.
-
Store the vial at the recommended low temperature.
Protocol 2: Preparation of a De-gassed Solvent for Dissolving this compound Derivatives
Method: Nitrogen/Argon Sparging
-
Insert a long needle or a glass pipette connected to a source of inert gas (nitrogen or argon) into the solvent. Ensure the needle tip is below the solvent surface.
-
Provide a separate outlet for the displaced gas, for example, by inserting a short needle through the septum sealing the container.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Store the de-gassed solvent under a positive pressure of the inert gas.
Visualizations
Caption: Troubleshooting workflow for oxidation of this compound derivatives.
Caption: Recommended experimental workflow to prevent oxidation.
References
Troubleshooting low fluorescence quantum yield in 1,8-Diacetylnaphthalene probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-diacetylnaphthalene-based fluorescent probes. The following sections address common issues related to low fluorescence quantum yield and offer solutions based on established experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound probe exhibits a lower-than-expected fluorescence quantum yield. What are the potential causes?
A low fluorescence quantum yield can stem from a variety of factors, ranging from the probe's environment to its intrinsic properties. The most common culprits include:
-
Solvent Effects: The polarity, viscosity, and protic nature of the solvent can significantly influence the fluorescence quantum yield.[1][2][3]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, probe molecules may aggregate, leading to self-quenching and a decrease in fluorescence.[4][5][6]
-
Presence of Quenchers: Contaminants in the solvent, dissolved oxygen, or the presence of heavy atoms and certain metal ions can quench fluorescence.[7][8][9]
-
Incorrect pH: The pH of the solution can alter the protonation state of the probe or its target, affecting its electronic structure and, consequently, its fluorescence.[10][11][12][13]
-
Photobleaching: Prolonged or high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[14][15][16]
-
Impure Probe: Impurities from the synthesis or degradation products can interfere with the fluorescence measurement.
Below is a logical workflow to diagnose the potential cause of low quantum yield.
Q2: How does solvent polarity affect the fluorescence of this compound probes?
Solvent polarity can significantly alter the fluorescence emission of naphthalene derivatives. Generally, increasing solvent polarity can lead to a red shift (longer emission wavelength) in the fluorescence spectrum. This is due to the stabilization of the excited state dipole moment by polar solvent molecules.[1][3] However, the effect on quantum yield can be more complex. For some naphthalene-based probes, increasing solvent polarity may decrease the quantum yield due to the promotion of non-radiative decay pathways.
| Solvent | Dielectric Constant (approx.) | Typical Effect on Naphthalene Derivatives |
| Cyclohexane | 2.0 | High Quantum Yield, Blue-shifted Emission |
| Toluene | 2.4 | High Quantum Yield, Blue-shifted Emission |
| Dichloromethane | 9.1 | Intermediate Quantum Yield |
| Acetone | 21 | Lower Quantum Yield |
| Ethanol | 25 | Lower Quantum Yield, Potential for H-bonding |
| Acetonitrile | 37 | Lower Quantum Yield |
| Water | 80 | Often Low Quantum Yield (unless AIE-active) |
Note: The exact effects are highly dependent on the specific structure of the this compound derivative.
Q3: My fluorescence intensity decreases at higher probe concentrations. What is happening?
This phenomenon is likely due to Aggregation-Caused Quenching (ACQ) .[4][5][6] At higher concentrations, the hydrophobic naphthalene cores of the probes can stack on top of each other (π-π stacking). This close association provides pathways for non-radiative decay of the excited state, thus "quenching" the fluorescence.
To confirm ACQ, you can perform a concentration-dependent fluorescence study. If ACQ is the issue, you will observe a linear increase in fluorescence intensity with concentration at very low concentrations, which then plateaus and may even decrease at higher concentrations. The solution is to work at a lower, more dilute concentration range where the probe molecules are less likely to aggregate.
Conversely, some specially designed naphthalene derivatives exhibit Aggregation-Induced Emission (AIE) , where aggregation leads to an enhancement of fluorescence.[4][17][18] This is typically achieved by designing the molecule so that intramolecular rotations (a non-radiative decay pathway) are restricted upon aggregation.
Q4: How do I correctly measure the fluorescence quantum yield of my probe?
The relative quantum yield is the most common method and is determined by comparing the fluorescence of your sample to that of a well-characterized standard with a known quantum yield.[19][20][21][22]
Experimental Protocol: Relative Quantum Yield Determination
1. Materials and Instruments:
-
Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence.
-
Solvent: Spectroscopic grade solvent. The same solvent must be used for both the standard and the sample.
-
Standard: A fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample.
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your this compound probe and the quantum yield standard in the same spectroscopic grade solvent.
-
Prepare a Dilution Series: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[19] A typical range would be absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure Absorbance: For each solution, record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦX is the quantum yield of the sample.
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used, otherwise this term is 1).
-
Q5: My probe seems to lose its fluorescence over time during the experiment. What could be the cause?
This is a classic sign of photobleaching , the light-induced chemical degradation of the fluorophore.[14][15][16] Naphthalene derivatives, while generally robust, are susceptible to this, especially under high-intensity or prolonged illumination.
To mitigate photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep the shutter closed when not actively acquiring data.
-
Use Fresh Samples: Prepare fresh samples for each experiment if possible.
-
Degas Solvents: The presence of dissolved oxygen can accelerate photobleaching.[14] Degassing the solvent can improve probe stability.
-
Use Antifade Reagents: For microscopy applications, commercially available antifade mounting media can be used.
Q6: I am synthesizing a new this compound derivative. What general steps should I follow for synthesis and purification?
While specific protocols will vary greatly depending on the target molecule, a general synthetic and purification strategy can be outlined.
General Synthesis and Purification Workflow
-
Synthesis:
-
The synthesis of this compound derivatives often starts from 1,8-naphthalic anhydride or a related commercially available naphthalene derivative.[23][24][25]
-
Functional groups are introduced through standard organic chemistry reactions such as substitution, coupling, or condensation reactions.[7][25]
-
-
Work-up and Purification:
-
After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities.
-
Column chromatography is the most common method for purifying naphthalene derivatives. A silica gel stationary phase is typically used with a solvent system of increasing polarity (e.g., hexane/ethyl acetate).
-
Recrystallization can be an effective final purification step to obtain a highly pure, crystalline product.
-
-
Characterization:
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure of the synthesized probe.
-
Mass Spectrometry (MS): To confirm the molecular weight of the probe.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is generally recommended for fluorescence studies.
-
References
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homepage - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 17. Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 22. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,8-Diacetylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,8-diacetylnaphthalene. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene using an acetylating agent in the presence of a Lewis acid catalyst.
Q2: What are the typical reagents and solvent used in this synthesis?
A2: The reaction typically employs naphthalene as the substrate, acetyl chloride (CH₃COCl) or acetic anhydride as the acetylating agent, and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. A common solvent for this reaction is 1,2-dichloroethane.
Q3: Why is 1,2-dichloroethane a suitable solvent?
A3: 1,2-dichloroethane is a polar aprotic solvent that is effective at dissolving the reactants and the reaction intermediates. It is also relatively unreactive under Friedel-Crafts conditions.
Q4: What is the role of aluminum chloride in the reaction?
A4: Aluminum chloride is a Lewis acid that activates the acetylating agent. It coordinates with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich naphthalene ring.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Samples of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of naphthalene and the formation of the product.
Q6: What are the expected side products in this reaction?
A6: The primary side products are other isomers of diacetylnaphthalene (e.g., 1,5-, 2,6-, and 2,7-isomers) and mono-acetylated naphthalenes (1-acetylnaphthalene and 2-acetylnaphthalene). The formation of these isomers is influenced by reaction conditions.
Q7: How can the desired this compound be purified from the reaction mixture?
A7: Purification is typically achieved through a combination of techniques. After quenching the reaction, the crude product is extracted. The resulting mixture of isomers can then be separated by column chromatography on silica gel or by fractional recrystallization.
Experimental Protocol: Friedel-Crafts Diacetylation of Naphthalene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Naphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel, add anhydrous 1,2-dichloroethane.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of naphthalene and acetyl chloride in anhydrous 1,2-dichloroethane. Add this solution dropwise to the stirred suspension of aluminum chloride at 0-5 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 80-85 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Reactants | Naphthalene, Acetyl Chloride, Aluminum Chloride |
| Stoichiometry (Naph:AcCl:AlCl₃) | 1 : 2.2 : 2.2 |
| Solvent | 1,2-Dichloroethane |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 40-60% (of 1,8-isomer after purification) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive catalyst (AlCl₃ exposed to moisture).- Impure reagents or solvent.- Insufficient reaction time or temperature. | - Use freshly opened or properly stored anhydrous AlCl₃.- Ensure all reagents and the solvent are anhydrous.- Increase reaction time or temperature and monitor by TLC/GC. |
| Formation of a complex mixture of products | - Reaction temperature too high, leading to isomerization.- Incorrect stoichiometry of reactants. | - Maintain the reaction temperature within the recommended range.- Carefully control the molar ratios of the reactants. |
| Difficulty in separating isomers | - Inefficient column chromatography.- Unsuitable recrystallization solvent. | - Optimize the eluent system for column chromatography (TLC is a good guide).- Screen for a suitable recrystallization solvent or solvent mixture that provides good separation. |
| Reaction stalls | - Deactivation of the catalyst. | - Add a fresh portion of anhydrous AlCl₃ to the reaction mixture. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of Commercial 1,8-Diacetylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 1,8-diacetylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized via the Friedel-Crafts acetylation of naphthalene.[1] Potential impurities may include:
-
Starting Materials: Unreacted naphthalene and residual acetylating agent.
-
Isomeric Byproducts: Other isomers of diacetylnaphthalene (e.g., 1,5- or 2,6-isomers) and mono-acetylated naphthalene.
-
Residual Catalyst: Traces of the Lewis acid catalyst, such as aluminum chloride, and its hydrolysis products.
-
Oxidation Products: Similar to other naphthalene derivatives, colored impurities may arise from oxidation, leading to a darker appearance of the commercial product.[2]
Q2: What is the recommended initial step for purifying commercial this compound?
A preliminary purity assessment is recommended. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the number and relative amounts of impurities, guiding the selection of the most appropriate purification method.
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification methods for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature of the impurities and the desired final purity.
Troubleshooting Guides
Issue 1: The commercial this compound is dark or discolored.
This is likely due to the presence of minor, highly colored oxidation byproducts.
Solution:
-
Recrystallization from a non-polar solvent: Aliphatic hydrocarbons such as hexanes or cyclohexane can be effective in removing polar, colored impurities.[2] The desired, less polar this compound should have lower solubility in these solvents at room temperature compared to the impurities.
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
Issue 2: Recrystallization results in poor recovery or no crystal formation.
This can be caused by the selection of an inappropriate solvent or procedural errors.
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[3] A solvent screen is recommended to identify a suitable solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
Troubleshooting Steps:
-
If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again.
-
If precipitation is too rapid, leading to an impure powder, cool the solution more slowly.
-
If the compound "oils out," this indicates that the solution is supersaturated above the melting point of the compound. Re-heat the solution, add more solvent, and cool slowly.
-
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
-
Issue 3: Impurities are still present after recrystallization.
If recrystallization is ineffective, the impurities may have similar solubility properties to this compound.
Solution:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (a solvent or solvent mixture). A non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) is a good starting point for the separation of naphthalene derivatives.
-
Sublimation: For thermally stable compounds, vacuum sublimation can be a highly effective purification method, particularly for removing non-volatile impurities.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound (Hypothetical Data)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Sparingly Soluble | Soluble | Good | Recommended |
| Ethanol | Soluble | Very Soluble | Poor | Unsuitable alone, may be used in a solvent system |
| Toluene | Soluble | Very Soluble | Poor | Unsuitable |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Unsuitable alone, may be used in a solvent system |
Visualizations
References
Navigating the Complexities of 1,8-Diacetylnaphthalene Derivative NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique steric and electronic environment of 1,8-diacetylnaphthalene and its derivatives frequently gives rise to complex and challenging Nuclear Magnetic Resonance (NMR) spectra. The close proximity of the peri-substituents can lead to significant spectral distortions, including unusual chemical shifts, through-space couplings, and dynamic effects related to hindered rotation of the acetyl groups. This technical support center provides a comprehensive resource for researchers encountering these challenges, offering troubleshooting guidance, detailed experimental protocols, and a centralized repository of spectral data to aid in the accurate interpretation of their results.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic proton signals in my this compound derivative appear more complex than expected?
A1: The complexity arises from several factors inherent to the 1,8-disubstituted naphthalene system. The steric strain imposed by the bulky acetyl groups can distort the planarity of the naphthalene ring. This distortion, coupled with the anisotropic effect of the carbonyl groups, leads to a wider dispersion of chemical shifts for the aromatic protons than in simpler naphthalene derivatives. Furthermore, restricted rotation of the acetyl groups at room temperature can lead to the observation of multiple conformers, each with its own set of distinct NMR signals, significantly increasing the complexity of the spectrum.
Q2: I am observing unexpected cross-peaks in my NOESY spectrum. What could be the cause?
A2: In addition to the expected through-bond (scalar) couplings observed in a COSY spectrum, this compound derivatives often exhibit through-space correlations in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. These NOESY cross-peaks arise from the spatial proximity of protons that are not directly bonded. For instance, you may observe correlations between the methyl protons of the acetyl groups and the aromatic protons on the naphthalene ring, providing valuable information about the preferred conformation of the molecule.
Q3: The chemical shifts of my compound seem to be highly sensitive to the solvent used.
A3: This is a common observation for polar molecules like this compound derivatives. The choice of solvent can influence the conformational equilibrium of the molecule and the extent of intermolecular interactions, such as hydrogen bonding or pi-stacking. Aromatic solvents like benzene-d6 can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts or ASIS) due to specific solute-solvent interactions, which can be a useful tool for resolving overlapping signals.
Q4: How can I confirm the assignment of the quaternary carbons in the naphthalene ring?
A4: The assignment of quaternary carbons, which do not have directly attached protons, can be challenging. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for this purpose. HMBC detects long-range correlations (typically over 2-3 bonds) between protons and carbons. By observing correlations from known proton signals to a quaternary carbon signal, its assignment can be unequivocally determined.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Unresolved Aromatic Signals | 1. Intermediate rate of rotation of acetyl groups on the NMR timescale.2. Presence of multiple, slowly interconverting conformers.3. Sample aggregation at higher concentrations. | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At higher temperatures, the rotation may become fast on the NMR timescale, leading to sharper, averaged signals. At lower temperatures, the exchange may be slowed down, allowing for the resolution of individual conformers.2. Use a different solvent: A more viscous solvent may slow down the rotation, while a solvent that preferentially stabilizes one conformer may simplify the spectrum.3. Dilute the sample: Lowering the concentration can reduce aggregation effects. |
| Overlapping Aromatic Multiplets | High degree of signal crowding in the aromatic region. | 1. Higher field NMR spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion.2. 2D NMR techniques: Use COSY to identify coupled proton networks and HSQC to correlate protons to their directly attached carbons. This can help in tracing out individual spin systems within the complex region.3. Change the solvent: As mentioned in the FAQs, using an aromatic solvent like benzene-d6 can induce differential shifts and improve resolution. |
| Ambiguous Stereochemistry or Conformation | Need to determine the spatial arrangement of substituents. | NOESY/ROESY: These experiments detect through-space correlations. The presence or absence of specific cross-peaks can provide definitive evidence for the relative stereochemistry and preferred conformation of the molecule. |
| Difficulty in Assigning Carbonyl and Methyl Carbons | Overlapping signals or lack of direct proton attachment. | 1. HMBC: Look for 2-bond and 3-bond correlations from the aromatic and methyl protons to the carbonyl carbons.2. HSQC: The methyl protons will show a direct correlation to the methyl carbons, confirming their assignment. |
Data Presentation
Due to the limited availability of fully assigned, publicly accessible NMR data specifically for this compound, the following table provides representative chemical shift ranges for key protons and carbons based on data from closely related 1,8-disubstituted naphthalene derivatives. These values should be used as a guide for initial assignments.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| Aromatic Protons (H2-H7) | 7.20 - 8.50 | The exact chemical shifts are highly dependent on the specific derivative and the conformation. Protons closer to the acetyl groups (H2 and H7) are generally deshielded. |
| Acetyl Methyl Protons (-COCH₃) | 2.50 - 2.80 | May appear as a single peak or two distinct singlets depending on the rate of rotation of the acetyl groups. |
| Aromatic Carbons (C1-C8, C9, C10) | 120 - 140 | Quaternary carbons (C1, C8, C9, C10) will have distinct chemical shifts. |
| Carbonyl Carbon (-C =O) | 195 - 205 | Typically found in the downfield region of the 13C spectrum. |
| Acetyl Methyl Carbon (-CO CH₃) | 29 - 32 |
Experimental Protocols
Standard 1D ¹H and ¹³C NMR Acquisition
A detailed protocol for acquiring standard 1D NMR spectra is crucial for the initial characterization of this compound derivatives.
2D NMR for Structural Elucidation (COSY, HSQC, HMBC, NOESY)
For unambiguous assignment of complex spectra, a suite of 2D NMR experiments is indispensable.
Variable Temperature (VT) NMR for Studying Dynamic Processes
VT NMR is a powerful technique to investigate the hindered rotation of the acetyl groups.
By utilizing the information and methodologies outlined in this technical support guide, researchers can more effectively tackle the challenges associated with the NMR spectral interpretation of this compound derivatives, leading to accurate structural elucidation and a deeper understanding of these fascinating molecules.
Technical Support Center: Enhancing the Selectivity of 1,8-Diacetylnaphthalene-Based Sensors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and application of fluorescent sensors derived from the 1,8-diacetylnaphthalene core.
Frequently Asked Questions (FAQs)
Q1: My this compound-based sensor is showing a response to multiple metal ions, not just my target analyte. How can I improve its selectivity?
A1: Poor selectivity is a common issue. Here are several strategies to enhance it:
-
Modify the Receptor Site: The selectivity of a sensor is primarily determined by the binding affinity of its receptor site for the target analyte. For sensors derived from this compound, this often involves converting the acetyl groups into Schiff bases by reacting them with specific amines. The choice of amine is critical. For example, incorporating aza-crown ethers can enhance selectivity for alkali metal ions, while sulfur-containing amines can increase affinity for soft metal ions like Hg(II).
-
Optimize the Solvent System: The polarity of the solvent can significantly influence the binding equilibrium between the sensor and the metal ion. Experiment with solvent systems of varying polarities (e.g., ethanol/water, acetonitrile/water, DMSO) to find a medium that maximizes the response to your target ion while minimizing the response to interfering ions.
-
Control the pH: The pH of the solution can protonate or deprotonate the sensor or the analyte, affecting their interaction.[1] Conduct a pH titration experiment (e.g., from pH 3 to 11) to determine the optimal pH range for selective detection. For many Schiff base sensors, a neutral or slightly basic pH is optimal.
-
Use a Masking Agent: If a specific interfering ion is known, a masking agent that selectively binds to that interferent without interacting with the target analyte can be added to the sample.
Q2: I am observing fluorescence quenching with my sensor in the presence of several transition metal ions. What is the underlying mechanism, and how can I use it to my advantage?
A2: The observed fluorescence quenching is likely due to a process called Photoinduced Electron Transfer (PET). Upon excitation of the naphthalene fluorophore, an electron can be transferred from the excited state of the fluorophore to a metal ion that is chelated by the sensor's receptor site. This process provides a non-radiative pathway for the fluorophore to return to its ground state, resulting in a decrease in fluorescence intensity (quenching).
Ions like Cu(II) are particularly efficient quenchers due to their favorable redox potentials.[2][3] You can leverage this phenomenon to create a "turn-off" sensor. To enhance selectivity in such a system, you should aim to design a receptor site that preferentially binds your target quenching ion over other potential quenchers. The difference in quenching efficiency can be a basis for selectivity. For instance, some 1,8-disubstituted naphthalene sensors show highly efficient quenching by Cu(II), with almost no effect from Zn(II) or Cu(I).[4]
Q3: What is a fluorescence titration experiment, and how do I perform one to assess my sensor's performance?
A3: A fluorescence titration is a core experiment to quantify the interaction between your sensor and the target analyte. It involves adding incremental amounts of the analyte to a solution of the sensor and measuring the change in fluorescence intensity after each addition. This allows you to determine key parameters like the binding constant (Ka) and the stoichiometry of the sensor-analyte complex.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Sensitivity / Weak Fluorescence Signal | 1. Low fluorescence quantum yield of the sensor.2. Suboptimal excitation or emission wavelength.3. Inappropriate solvent.4. Concentration of the sensor is too low. | 1. Modify the naphthalene core with electron-donating groups to enhance its intrinsic fluorescence.2. Optimize the measurement parameters by running a full excitation-emission matrix scan.3. Test a range of solvents to find one that enhances the sensor's fluorescence.4. Increase the sensor concentration, ensuring it remains within the linear range of your fluorometer. |
| Poor Selectivity / Response to Multiple Analytes | 1. The receptor site has similar affinity for multiple ions.2. The experimental conditions (pH, solvent) favor non-selective binding. | 1. Redesign the receptor. For Schiff base derivatives of this compound, try using different amines to create a more sterically hindered or electronically specific binding pocket.2. Systematically vary the pH and solvent composition to find conditions that maximize the difference in response between the target and interfering ions. |
| Irreproducible Results | 1. Instability of the sensor (e.g., hydrolysis of Schiff base).2. Fluctuations in pH or temperature.3. Photobleaching of the fluorophore. | 1. Confirm the stability of your sensor over the experimental timeframe. For Schiff bases, ensure the solvent is anhydrous if they are prone to hydrolysis.2. Use a buffered solution to maintain a constant pH. Control the temperature of the cuvette holder.3. Reduce the excitation slit width, lower the intensity of the excitation lamp, and minimize the exposure time of the sample to the light source. |
| Precipitation During Experiment | 1. Low solubility of the sensor or the sensor-analyte complex in the chosen solvent.2. Exceeding the solubility limit of the metal salt. | 1. Switch to a more polar solvent (e.g., DMSO, DMF) or use a co-solvent mixture.2. Ensure the concentrations of both the sensor and the analyte are below their solubility limits in the experimental medium. |
Quantitative Data on Sensor Performance
The following table summarizes representative performance data for fluorescent sensors based on the 1,8-disubstituted naphthalene core, illustrating the effect of different receptor groups on selectivity for various metal ions.
| Sensor Base | Receptor Group | Target Ion | Interfering Ions | Limit of Detection (LOD) | Reference |
| 1,8-Naphthalimide | Thiophene-2-carbohydrazide | Co(II) | Na(I), K(I), Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Zn(II), Ag(I), Cd(II), Hg(II), Pb(II) | 0.21 µM | [5] |
| 1,8-Naphthalimide | 4,6-diamino-1,3,5-triazine | Hg(II) | Li(I), Na(I), K(I), Mg(II), Ca(II), Ba(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Ag(I), Cd(II), Pb(II) | - | [1] |
| 1,8-Diarylnaphthalene | Diacridyl | Cu(II) | Cu(I), Zn(II) | - | [4] |
| Naphthalene Derivative | Hydrazone | Al(III) | K(I), Ca(II), Na(I), Mg(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pb(II), Fe(III), Cr(III), Hg(II) | 87.3 nM | [6] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Schiff Base Sensor
This protocol describes a general method for synthesizing a Schiff base sensor, a common strategy for enhancing selectivity.
-
Dissolve the Precursor: Dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add the Amine: To this solution, add the desired amine (2.2 equivalents). The choice of amine will define the sensor's selectivity. For example, use ethylenediamine for a simple bidentate receptor or a more complex amine containing a crown ether for alkali metal ion selectivity.
-
Catalyze the Reaction: Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolate the Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration.
-
Purify: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to obtain the pure Schiff base sensor.
-
Characterize: Confirm the structure of the synthesized sensor using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Protocol 2: Fluorescence Titration for Selectivity Analysis
This protocol outlines the steps for evaluating the sensor's response to a target metal ion and potential interfering ions.
-
Prepare Stock Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM in DMSO or acetonitrile).
-
Prepare stock solutions of the metal salts of interest (e.g., 10 mM in deionized water or a suitable solvent).
-
-
Prepare the Sensor Solution: In a 10 mL volumetric flask, dilute the sensor stock solution with the chosen experimental buffer (e.g., HEPES buffer in a 1:1 ethanol/water mixture) to a final concentration of 10 µM.
-
Acquire Initial Spectrum: Transfer 3 mL of the diluted sensor solution to a quartz cuvette and record its fluorescence emission spectrum. Note the intensity at the emission maximum (F0).
-
Titration with Target Ion:
-
Add a small aliquot (e.g., 2-10 µL) of the target metal ion stock solution to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the new fluorescence emission spectrum and note the intensity at the emission maximum (F).
-
Repeat this process, adding incremental amounts of the metal ion until the fluorescence intensity reaches a plateau.
-
-
Competition Experiment:
-
To a fresh 3 mL sample of the 10 µM sensor solution, add a saturating amount of the target metal ion (an amount that causes a significant and stable change in fluorescence).
-
To this mixture, add an equivalent or excess amount of a potential interfering metal ion.
-
Record the fluorescence spectrum. A significant change in fluorescence indicates that the second ion is interfering with the binding of the first.
-
Alternatively, to a 3 mL sample of the sensor solution, first add the interfering ion, and then titrate with the target ion to see if the desired response is still achieved.
-
Visualizations
Signaling Pathway: Chelation-Enhanced Quenching
This diagram illustrates the general mechanism of a "turn-off" sensor based on this compound. The non-fluorescent complex is formed via Photoinduced Electron Transfer (PET) from the excited naphthalene to the chelated metal ion.
Caption: General mechanism for a "turn-off" sensor.
Experimental Workflow: Enhancing Selectivity
This diagram outlines the logical steps a researcher should follow to troubleshoot and improve the selectivity of their this compound-based sensor.
Caption: Logical workflow for improving sensor selectivity.
References
- 1. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN− [mdpi.com]
- 6. mdpi.com [mdpi.com]
Stabilizing reactive intermediates in 1,8-Diacetylnaphthalene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-diacetylnaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound via Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of naphthalene is giving a low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound are often due to suboptimal reaction conditions that favor the formation of other isomers or lead to side reactions. Here are the key factors to consider:
-
Solvent Choice: The choice of solvent significantly impacts the regioselectivity of the reaction. Non-polar solvents like carbon disulfide or 1,2-dichloroethane tend to favor the formation of the α-substituted product (1-acetylnaphthalene), which is a precursor to the 1,8-disubstituted product. In contrast, polar solvents like nitrobenzene can lead to the thermodynamically more stable β-isomer (2-acetylnaphthalene).[1] For the synthesis of this compound, using a non-polar solvent is recommended.
-
Reaction Temperature: Higher temperatures can promote the formation of the thermodynamically favored β-isomer. It is advisable to run the reaction at a moderate temperature to favor the kinetically controlled α-substitution.
-
Catalyst and Reagent Stoichiometry: The molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the acetylating agent and naphthalene is crucial. An excess of the catalyst can sometimes lead to the formation of complexes that hinder the desired reaction.
-
Reaction Time: The α/β isomer ratio can change over time. Initially, the α-isomer is favored, but with longer reaction times, isomerization to the more stable β-isomer can occur.[2][3] Therefore, monitoring the reaction progress and stopping it at the optimal time is important.
Troubleshooting Tips:
-
Ensure your reagents and solvent are anhydrous, as moisture can deactivate the Lewis acid catalyst.
-
Consider a slow, controlled addition of the acetylating agent to the naphthalene and catalyst mixture to maintain better control over the reaction.
-
Optimize the reaction time by taking aliquots and analyzing the product mixture (e.g., by GC-MS or NMR) to determine the point of maximum this compound formation.
Q2: I am observing the formation of significant amounts of β-substituted byproducts. How can I increase the selectivity for the 1,8-isomer?
A2: The formation of β-isomers is a common issue and is related to thermodynamic control of the reaction. To enhance selectivity for the 1,8-isomer (an α,α'-disubstituted product):
-
Use a Non-Polar Solvent: As mentioned, solvents like CS₂ or CH₂Cl₂ favor the kinetic product (α-substitution).[1]
-
Control the Temperature: Lowering the reaction temperature will further favor the kinetically controlled α-substitution over the thermodynamically controlled β-substitution.
-
Acylating Agent Concentration: The concentration of the acylating reagent can influence the isomer ratio. The α-acetylation is often second-order with respect to the acylating reagent, while β-acetylation is first-order.[3] Carefully controlling the stoichiometry can help maximize the formation of the α-product.
Q3: What is the best method to purify this compound from the reaction mixture?
A3: Purification can typically be achieved through a combination of techniques:
-
Work-up: After the reaction is complete, the mixture is usually quenched with ice/HCl to decompose the aluminum chloride complexes. The organic layer is then separated, washed, dried, and the solvent is removed.
-
Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can separate this compound from other mono- and di-substituted isomers.
-
Recrystallization: If the purity after chromatography is still not satisfactory, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be employed to obtain a highly pure product.
Photochemical Reactions of this compound
Q4: I am attempting the photochemical cyclization of this compound, but the reaction is slow or incomplete. What should I check?
A4: The efficiency of photochemical reactions can be influenced by several factors:
-
Wavelength of Irradiation: Ensure you are using a light source that emits at a wavelength strongly absorbed by this compound. A medium-pressure mercury lamp is often suitable.
-
Solvent: The solvent should be transparent at the irradiation wavelength to ensure the reactant absorbs the light. It should also be inert to the reactive intermediates formed.
-
Concentration: The concentration of the solution should be optimized. If it is too concentrated, light may not penetrate the entire solution. If it is too dilute, the reaction rate will be slow.
-
Degassing: The presence of oxygen can quench the excited state and lead to side reactions. Degassing the solution by bubbling with an inert gas (e.g., argon or nitrogen) before and during irradiation is crucial.
Reactive Intermediates
Q5: What are the key reactive intermediates in the reactions of this compound, and how can they be stabilized?
A5:
-
In Friedel-Crafts Acylation: The primary reactive intermediate is the Wheland intermediate (a sigma complex) formed by the attack of the acylium ion on the naphthalene ring. The stability of this intermediate determines the regioselectivity. The intermediate leading to α-substitution is kinetically favored.
-
In Photochemical Reactions: Upon photoexcitation, this compound can form an excited singlet or triplet state . Intramolecular proton transfer from one acetyl group to the other can occur in the excited state, leading to a reactive enol intermediate that then cyclizes.[4] The lifetime of these excited states is crucial for the reaction to proceed. Using degassed solvents can help to prolong the lifetime of the triplet state by preventing quenching by oxygen.
Quantitative Data
Table 1: Influence of Solvent on the α/β Isomer Ratio in the Acetylation of Naphthalene
| Solvent | α/β Ratio (Initial) | Reference |
| 1,2-Dichloroethane | 4-5 | [3] |
| Carbon Disulfide | Favors α-isomer | [1] |
| Nitrobenzene | Favors β-isomer | [1] |
Table 2: Spectroscopic Data for 1,8-Disubstituted Naphthalene Derivatives (Reference)
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| 1,8-Dimethylnaphthalene | Aromatic H: 7.22-7.63, Methyl H: 2.904 | Aromatic C: 120-135, Methyl C: ~20 | [5] |
| This compound | Data not explicitly found in searches, but would be expected to show aromatic protons and a singlet for the acetyl protons. | Data not explicitly found, but would show aromatic carbons, a carbonyl carbon, and a methyl carbon. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add naphthalene (1 eq) and anhydrous aluminum chloride (2.2 eq) to 1,2-dichloroethane.
-
Addition of Acetyl Chloride: Cool the mixture in an ice bath. Slowly add acetyl chloride (2.2 eq) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until all the aluminum salts are dissolved.
-
Extraction: Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.
Protocol 2: Photochemical Cyclization of this compound
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., benzene or methanol) in a quartz reaction vessel.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Irradiation: Irradiate the solution with a medium-pressure mercury lamp while maintaining a gentle stream of the inert gas. The reaction vessel should be cooled to maintain a constant temperature.
-
Monitoring: Monitor the progress of the reaction by UV-Vis spectroscopy (disappearance of the starting material absorption bands) or by TLC/GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting product can be purified by column chromatography or recrystallization.
Visualizations
References
- 1. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical reactions of this compound and 1,3-dimethoxy-1,3-dimethyl-1H,3H-naphtho[1,8-cd]pyran - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Managing Steric Hindrance in 1,8-Disubstituted Naphthalenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with 1,8-disubstituted naphthalenes. The significant steric strain, known as peri-strain, in these compounds leads to unique reactivity and challenges in synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is peri-strain and how does it affect the structure of 1,8-disubstituted naphthalenes?
A1: Peri-strain is the steric strain that arises from the close proximity of substituents at the 1 and 8 positions of the naphthalene ring. This forces the substituents to interact, leading to significant distortion of the naphthalene core from planarity. X-ray crystallography studies have revealed both vertical and horizontal distortions of the naphthalene ring to accommodate bulky peri-substituents.[1][2] For instance, in 1,8-bis(bromomethyl)naphthalene, a vertical distortion is observed with a dihedral angle of 11.0° between the peri-substituents, disrupting the coplanarity of the naphthalene ring.[1][2]
Q2: How does steric hindrance in 1,8-disubstituted naphthalenes influence their chemical reactivity?
A2: The steric hindrance, or peri-strain, can "non-electronically" activate the naphthalene framework by distorting the aromatic system.[1] This distortion can decrease the aromaticity of the naphthalene ring, making it more susceptible to reactions like hydrogenation.[1] However, the bulky substituents can also shield the naphthalene core from attack by reagents, leading to decreased reactivity in reactions like nitration.[1] In some cases, the steric repulsion between peri-substituents can drive unusual reactions and rearrangements.[1]
Q3: What are "Proton Sponges" and why are they unusually basic?
A3: "Proton Sponges" are a class of 1,8-disubstituted naphthalenes, with the most common example being 1,8-bis(dimethylamino)naphthalene (DMAN).[3][4][5] They are exceptionally strong bases due to the relief of steric strain upon protonation.[4][5] In the neutral form, the two dimethylamino groups are forced into close proximity, causing significant steric repulsion. Upon protonation, the proton forms a strong intramolecular hydrogen bond between the two nitrogen atoms, pulling them closer together and alleviating the steric strain of the lone pairs. This makes the protonated form unusually stable and the parent molecule a very strong base.[6]
Q4: What are the key analytical techniques for characterizing the conformation of 1,8-disubstituted naphthalenes?
A4: The two primary techniques are:
-
X-ray Crystallography: Provides precise information on bond lengths, bond angles, and the degree of distortion of the naphthalene ring in the solid state.[1][2]
-
NMR Spectroscopy: In solution, NMR spectroscopy, particularly 1H and 13C NMR, is crucial for studying the conformation and dynamic processes.[6][7][8] Techniques like Nuclear Overhauser Effect (NOE) can provide information about through-space interactions between the peri-substituents.[6] Dynamic NMR experiments can be used to study the rotational barriers of the substituents.[9]
Troubleshooting Guides
Problem 1: Low or No Yield in the Synthesis of 1,8-Disubstituted Naphthalenes
| Possible Cause | Troubleshooting Step | Rationale |
| Steric hindrance preventing reaction | 1. Use a less sterically demanding starting material or reagent. For example, if a Suzuki coupling is failing with a bulky boronic acid, try a smaller one.[9] 2. Increase the reaction temperature. This can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, be cautious as this may also lead to decomposition.[9] 3. Employ a more active catalyst or reagent. A more reactive species may be able to overcome the steric barrier more effectively. | |
| Decomposition of starting materials or products | 1. Lower the reaction temperature and extend the reaction time. Some sterically hindered molecules can be unstable at high temperatures.[9] 2. Use a milder base or acid. Harsh reaction conditions can lead to unwanted side reactions or decomposition. 3. Ensure an inert atmosphere. Many organometallic reagents used in these syntheses are sensitive to air and moisture.[10] | |
| Poor solubility of reactants | 1. Screen different solvents. A solvent that better solubilizes all reactants can improve reaction rates. 2. Use a phase-transfer catalyst if the reaction involves two immiscible phases. |
Problem 2: Difficulty in Purifying the 1,8-Disubstituted Naphthalene Product
| Possible Cause | Troubleshooting Step | Rationale |
| Product is an oil or difficult to crystallize | 1. Attempt purification by column chromatography. Use a gradient of solvents to find the optimal separation conditions. 2. Try different crystallization solvents or solvent mixtures. Sometimes a mixture of a good solvent and a poor solvent can induce crystallization. 3. If the product is a base (like a Proton Sponge), try crystallizing it as a salt. Protonation can change the physical properties and improve crystallinity.[4] | |
| Product co-elutes with starting material or byproducts | 1. Use a different stationary phase for chromatography. For example, if silica gel is not providing good separation, try alumina or a reverse-phase silica. 2. Modify the functional groups of the impurities. For example, if an impurity is an amine, it can be protonated with acid and extracted into an aqueous layer.[4] |
Problem 3: Ambiguous Spectroscopic Data (NMR, etc.)
| Possible Cause | Troubleshooting Step | Rationale |
| Broad NMR signals | 1. Acquire the NMR spectrum at a different temperature. Broad signals can indicate a dynamic process, such as slow rotation of the peri-substituents on the NMR timescale.[9] Changing the temperature can either sharpen the signals (by moving into the fast or slow exchange regime) or provide information about the energy barrier of the process. 2. Use a higher field NMR spectrometer. This can improve the resolution of complex spectra. | |
| Unexpected chemical shifts | 1. Consider the effect of steric compression and ring distortion. The unusual geometry of 1,8-disubstituted naphthalenes can lead to chemical shifts that are different from what would be predicted based on simple additive models.[1] 2. Perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to confirm the structure and assignment of signals.[11] NOESY is particularly useful for identifying through-space interactions between the peri-substituents. | |
| Difficulty in obtaining suitable crystals for X-ray diffraction | 1. Screen a wide variety of crystallization conditions. This includes different solvents, temperatures, and methods (e.g., slow evaporation, vapor diffusion, layering). 2. Modify the molecule to promote crystallization. For example, introducing a functional group that can participate in hydrogen bonding or other intermolecular interactions can sometimes lead to better crystals. |
Quantitative Data
Table 1: Selected Structural Parameters of 1,8-Disubstituted Naphthalenes from X-ray Crystallography
| Compound | Substituent 1 | Substituent 2 | C1-C8 Distance (Å) | Dihedral Angle (α) between peri-substituents (°) | Reference |
| 1,8-Dimethylnaphthalene | -CH₃ | -CH₃ | ~2.54 | N/A | [1] |
| 1,8-Bis(bromomethyl)naphthalene | -CH₂Br | -CH₂Br | ~2.56 | 11.0 | [1][2] |
| 1,8-Bis(dibromomethyl)naphthalene | -CHBr₂ | -CHBr₂ | ~2.62 | 8.3 | [1][2] |
Table 2: Basicity of Selected Proton Sponges
| Compound | pKa of Conjugate Acid (in Acetonitrile) | Reference |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 18.62 | [3] |
| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) | 29.9 | [3][5] |
Experimental Protocols
Synthesis of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
This protocol is a generalized procedure based on the methylation of 1,8-diaminonaphthalene.[3][4]
Materials:
-
1,8-Diaminonaphthalene
-
Dimethyl sulfate or Iodomethane
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, chloroform)
-
Drying agent (e.g., K₂CO₃, MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend 1,8-diaminonaphthalene and sodium hydride in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the methylating agent (dimethyl sulfate or iodomethane) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.
-
Adjust the pH of the aqueous solution to ~8. At this pH, the desired tetramethylated product is a free base, while less methylated byproducts are protonated.[4]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or chloroform).[4]
-
Combine the organic layers and dry over a suitable drying agent (e.g., K₂CO₃).[4]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation or crystallization.
Visualizations
Caption: Synthetic workflow for 1,8-bis(dimethylamino)naphthalene.
Caption: Effects of steric hindrance in 1,8-disubstituted naphthalenes.
Caption: Troubleshooting logic for low-yield synthesis.
References
- 1. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 4. 1,8-Bis(dimethylamino)naphthalene | 20734-58-1 [chemicalbook.com]
- 5. 1,8-Bis(N,N-dimethylamino)naphthalin – Wikipedia [de.wikipedia.org]
- 6. NMR relaxation study of the protonated form of 1,8-Bis(dimethylamino)naphthalene in isotropic solution: anisotropic motion outside of extreme narrowing and ultrafast proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auremn.org.br [auremn.org.br]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1,8-Diacetylnaphthalene
Welcome to the technical support center for the recrystallization of 1,8-diacetylnaphthalene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. The solvent is unsuitable. 2. Not enough solvent is being used. | 1. Select a more appropriate solvent. Based on the structure (an aromatic ketone), solvents like ethanol, methanol, acetone, or a mixture such as ethanol/water could be effective. 2. Gradually add more hot solvent in small increments until the solid dissolves. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. The presence of impurities that lower the melting point of the mixture. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the solution. 3. Attempt to purify the crude material using a different technique (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The cooling process is too rapid. 3. The solution is too pure (lack of nucleation sites). | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. |
| Low recovery of the purified compound. | 1. Too much solvent was used. 2. The crystals were washed with a solvent at room temperature or a solvent in which they are too soluble. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent required to dissolve the compound. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a small amount of extra hot solvent to dissolve any crystals that form on the filter paper. |
| The recrystallized product is still impure (e.g., colored, incorrect melting point). | 1. The chosen solvent did not effectively exclude the impurities. 2. The cooling was too rapid, trapping impurities within the crystal lattice. 3. The colored impurities are highly polar. | 1. Try a different recrystallization solvent or a multi-solvent system. 2. Ensure a slow cooling rate to allow for selective crystallization. 3. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for selecting a solvent for an aromatic ketone like this compound would be a polar protic solvent such as ethanol or methanol. Acetone could also be a suitable choice. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option. The ideal solvent should dissolve the compound when hot but not at room temperature.
Q2: How can I perform a two-solvent recrystallization for this compound?
For a two-solvent system, you need a "good" solvent that readily dissolves this compound at all temperatures and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A potential system could be acetone (good solvent) and water (poor solvent).
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot acetone until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
Q3: My compound has an oily appearance after recrystallization. What should I do?
Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the melting point of the solute is lower than the boiling point of the solvent. To resolve this, try reheating the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point may also be necessary.
Q4: How do I induce crystallization if no crystals form?
If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.
Experimental Protocols
Single-Solvent Recrystallization Protocol (General)
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture on a hot plate, swirling gently. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. For final drying, the crystals can be placed in a desiccator.
Visualization
Below is a flowchart illustrating the general workflow for recrystallization and troubleshooting.
Caption: Workflow for the recrystallization of this compound.
Technical Support Center: Functionalization of the Naphthalene Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the naphthalene core. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of the naphthalene core?
The principal challenge in the functionalization of the naphthalene core is controlling regioselectivity. Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is generally more reactive towards electrophilic substitution under kinetic control due to the greater stability of the resulting carbocation intermediate. However, the β-position can be favored under thermodynamic control for sterically demanding substituents, as it minimizes steric hindrance.[1][2] The desired isomer often depends on the specific application, making the selective synthesis of either α or β-substituted naphthalenes a critical aspect of experimental design.
Q2: How does the reactivity of naphthalene compare to benzene in electrophilic aromatic substitution?
Naphthalene is more reactive than benzene towards electrophilic aromatic substitution. This increased reactivity is because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower than that for benzene. This allows some reactions, such as bromination, to proceed even without a Lewis acid catalyst.[3][4]
Q3: Can I achieve functionalization at the less reactive β-position?
Yes, achieving β-substitution is possible and often relies on thermodynamic control. A classic example is the sulfonation of naphthalene. At lower temperatures (around 80°C), the reaction is under kinetic control and yields primarily the α-sulfonic acid. At higher temperatures (around 160°C), the reaction becomes reversible, and the more stable β-sulfonic acid is the major product.[1][2][4] Another strategy involves using bulky reagents or directing groups that sterically hinder attack at the α-position.
Troubleshooting Guides
Electrophilic Aromatic Substitution
Problem 1: Low regioselectivity in the nitration of naphthalene, obtaining a mixture of 1- and 2-nitronaphthalene.
-
Cause: Standard nitrating conditions (a mixture of nitric and sulfuric acids) can lead to the formation of both isomers. While the 1-nitronaphthalene is typically the major product, the ratio can vary.[5]
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can improve the selectivity for the kinetically favored 1-nitronaphthalene. Reactions carried out at temperatures as low as -15°C have shown significantly higher α:β ratios.[6][7]
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Using a non-polar solvent like 1,2-dichloroethane has been shown to improve the selectivity for the 1-isomer.[6][7]
-
Catalyst System: Employing solid acid catalysts, such as modified HBEA zeolites, can enhance the regioselectivity towards 1-nitronaphthalene.[6][7]
-
Problem 2: Difficulty in selectively synthesizing 2-naphthalenesulfonic acid.
-
Cause: The formation of 1-naphthalenesulfonic acid is kinetically favored.
-
Troubleshooting:
-
Elevated Temperature: To obtain the thermodynamically favored 2-naphthalenesulfonic acid, the reaction must be carried out at a higher temperature, typically around 160-165°C.[1][8] At this temperature, the formation of the 1-isomer is reversible, and the equilibrium shifts towards the more stable 2-isomer.
-
Reaction Time: Ensure a sufficient reaction time (e.g., 2 hours at 160-165°C) to allow the reaction to reach thermodynamic equilibrium.[8]
-
Problem 3: Formation of a mixture of isomers in Friedel-Crafts acylation of naphthalene.
-
Cause: The regioselectivity of Friedel-Crafts acylation is highly dependent on the solvent and reaction conditions.
-
Troubleshooting:
-
Solvent Selection:
-
For α-acylation , use non-polar solvents like carbon disulfide or 1,2-dichloroethane.[9][10]
-
For β-acylation , polar solvents like nitrobenzene are preferred. The bulky complex formed between the acyl chloride, aluminum chloride, and nitrobenzene sterically hinders attack at the α-position.[2][9][10]
-
-
Reagent Stoichiometry: The ratio of reactants can influence the outcome. For instance, in some cases, the α/β isomer ratio has been shown to be dependent on the concentration of the acylating reagent.[11]
-
Data Summary: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Conditions | Major Product | Minor Product | Approximate Ratio (Major:Minor) |
| Nitration | HNO₃/H₂SO₄, 0-10°C | 1-Nitronaphthalene | 2-Nitronaphthalene | ~9:1 |
| Nitration | HNO₃, HBEA-25 Zeolite, 1,2-dichloroethane, -15°C | 1-Nitronaphthalene | 2-Nitronaphthalene | 19.2:1 |
| Sulfonation | conc. H₂SO₄, 80°C | 1-Naphthalenesulfonic acid | 2-Naphthalenesulfonic acid | Kinetically controlled |
| Sulfonation | conc. H₂SO₄, 160°C | 2-Naphthalenesulfonic acid | 1-Naphthalenesulfonic acid | Thermodynamically controlled |
| Friedel-Crafts Acylation | AcCl, AlCl₃, CS₂ | 1-Acetylnaphthalene | 2-Acetylnaphthalene | α-selective |
| Friedel-Crafts Acylation | AcCl, AlCl₃, Nitrobenzene | 2-Acetylnaphthalene | 1-Acetylnaphthalene | β-selective |
Metal-Catalyzed Cross-Coupling Reactions
Problem 4: Low yield in Suzuki-Miyaura coupling of a naphthalenyl halide.
-
Cause: The efficiency of Suzuki-Miyaura coupling can be affected by the choice of catalyst, ligand, base, and solvent, as well as the reactivity of the specific naphthalenyl halide.
-
Troubleshooting:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine ligand is crucial. For challenging couplings, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands.
-
Base Selection: The strength and nature of the base can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base will depend on the specific substrates.
-
Solvent System: A variety of solvents can be used, often in aqueous mixtures (e.g., toluene/water, dioxane/water). The choice of solvent can affect the solubility of the reactants and the overall reaction rate.
-
Boronic Ester vs. Acid: In some cases, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can lead to improved yields and fewer side reactions.[12]
-
Problem 5: Difficulty with Buchwald-Hartwig amination of a bromonaphthalene.
-
Cause: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination is highly dependent on the reaction conditions. The nature of the amine and the steric hindrance around the bromine on the naphthalene ring can also present challenges.
-
Troubleshooting:
-
Ligand Choice: The development of specialized ligands has been key to the success of this reaction. Bidentate phosphine ligands like BINAP and DPPP were early developments that improved the coupling of primary amines.[13] More recently, sterically hindered, electron-rich monophosphine ligands have shown broad applicability.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) may be effective in certain cases.
-
Solvent-Free Conditions: For some substrates, solvent-free conditions using a vibratory ball mill have been shown to be effective and can reduce reaction times.[14]
-
Directed ortho-Lithiation
Problem 6: Poor regioselectivity in the lithiation of a substituted naphthalene.
-
Cause: The directing group on the naphthalene ring may not be effective enough to direct lithiation to a single position, leading to a mixture of isomers.
-
Troubleshooting:
-
Choice of Lithiating Agent: The bulkiness of the organolithium reagent can influence regioselectivity. For example, tert-butyllithium (t-BuLi) may give different selectivity compared to n-butyllithium (n-BuLi).
-
Solvent and Temperature: The solvent and temperature can play a critical role. In some cases, a change in solvent from a non-coordinating solvent like pentane to a coordinating solvent like diethyl ether can alter the regioselectivity.[15]
-
Trans-lithiation: Be aware of the possibility of unexpected rearrangements. For example, in the lithiation of 2-[(dimethylamino)methyl]naphthalene, a clean and quantitative conversion of the 1-lithio to the 3-lithio isomer was observed upon heating.[15]
-
Experimental Protocols
Protocol 1: Regioselective Nitration of Naphthalene for 1-Nitronaphthalene[6][16]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (0.51 g, 4.0 mmol) in 1,2-dichloroethane (10 mL).
-
Catalyst Addition: Add HBEA-25 zeolite (0.10 g) to the solution.
-
Cooling: Cool the mixture to -15°C using an appropriate cooling bath.
-
Nitrating Agent Addition: Slowly add a solution of nitric acid (95%, 0.22 mL) in 1,2-dichloroethane (2 mL) dropwise over 15 minutes, maintaining the temperature at -15°C.
-
Reaction Monitoring: Stir the reaction mixture at -15°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter to remove the zeolite catalyst. Wash the filtrate with water, followed by a 5% aqueous solution of sodium bicarbonate, and then again with water.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-nitronaphthalene.
Protocol 2: Temperature-Controlled Sulfonation of Naphthalene for 2-Naphthalenesulfonic Acid[8][17]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, melt naphthalene (128 g, 1 mol).
-
Sulfuric Acid Addition: Slowly add concentrated sulfuric acid (98%, 140 g, 1.4 mol) to the molten naphthalene while stirring.
-
Heating: Heat the reaction mixture to 160-165°C.
-
Reaction Time: Maintain the temperature at 160-165°C for 2 hours with continuous stirring.
-
Cooling and Hydrolysis: Cool the reaction mixture to below 120°C and carefully add water to hydrolyze any remaining α-isomer and to dissolve the product.
-
Isolation: The product, 2-naphthalenesulfonic acid, can be isolated by crystallization or used directly in subsequent steps.
Protocol 3: Solvent-Dependent Friedel-Crafts Acylation of Naphthalene[9][10]
For 1-Acetylnaphthalene (α-substitution):
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in carbon disulfide (50 mL).
-
Reagent Addition: Cool the suspension in an ice bath and slowly add acetyl chloride (7.85 g, 0.1 mol).
-
Naphthalene Addition: Add a solution of naphthalene (12.8 g, 0.1 mol) in carbon disulfide (25 mL) dropwise to the stirred mixture.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 1 hour.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The crude product can be purified by vacuum distillation or recrystallization.
For 2-Acetylnaphthalene (β-substitution):
-
Reaction Setup: Follow the same setup as for the α-substitution, but use nitrobenzene as the solvent instead of carbon disulfide.
-
Procedure: The procedure is similar to the α-substitution, but the reaction is typically carried out at a slightly higher temperature (e.g., 50-60°C) to ensure a reasonable reaction rate.
-
Work-up and Purification: The work-up and purification are analogous to the α-substitution protocol.
Visualizations
Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation.
Caption: Experimental workflow for regioselective nitration.
Caption: Troubleshooting logic for cross-coupling reactions.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. concretechemicals.home.blog [concretechemicals.home.blog]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. vpscience.org [vpscience.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Diketone-Based Chemosensors: 1,8-Diacetylnaphthalene vs. Acetylacetone and Curcumin
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical step in the design of novel chemosensors. Diketones, with their versatile coordination chemistry, have emerged as a prominent class of building blocks for the development of fluorescent and colorimetric sensors for a wide range of analytes, particularly metal ions. This guide provides an objective comparison of chemosensors derived from 1,8-diacetylnaphthalene and two other widely used diketones: acetylacetone and curcumin. The comparison is supported by a summary of their performance from various experimental studies, detailed experimental protocols, and visualizations of their signaling mechanisms.
Performance Comparison of Diketone-Based Chemosensors
The efficacy of a chemosensor is determined by its sensitivity, selectivity, and the mechanism by which it signals the presence of an analyte. The following tables summarize the quantitative performance of Schiff base chemosensors derived from this compound, acetylacetone, and curcumin for the detection of various metal ions.
Table 1: Performance of this compound-Based Chemosensors
| Analyte | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Sensor:Analyte) | Signaling Mechanism | Reference |
| Fe²⁺ | - | 1.66 x 10¹⁰ M⁻¹ | 1:2 | Turn-on (PET) | [1] |
| Cu²⁺ | - | 9.23 x 10⁸ M⁻¹ | 1:2 | Turn-off (CT) | [1] |
| Al³⁺ | 8.73 x 10⁻⁸ M | 1.60 x 10⁵ M⁻¹ | 2:1 | Turn-on | [2] |
Table 2: Performance of Acetylacetone-Based Chemosensors
| Analyte | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Sensor:Analyte) | Signaling Mechanism | Reference |
| Fe³⁺ | 1.6 µM | - | - | Colorimetric/Fluorometric | [3] |
| Cu²⁺ | 7.03 µM | 1.37 x 10⁴ M⁻¹ | 2:1 | Colorimetric | [4] |
| Al³⁺ | - | - | - | Turn-on | [5] |
Table 3: Performance of Curcumin-Based Chemosensors
| Analyte | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Sensor:Analyte) | Signaling Mechanism | Reference |
| Fe³⁺ | 0.139 µM | - | 1:1 | Turn-off | [6] |
| Cu²⁺ | 2.0 µM | 2.4 x 10⁵ M⁻¹ | - | Turn-off | [7] |
| Hg²⁺ | 1.2 µM | 7.46 x 10⁵ M⁻¹ | - | Turn-off | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of chemosensor performance. Below are generalized yet comprehensive procedures for the synthesis of Schiff base chemosensors from diketones and their subsequent evaluation for metal ion detection.
Synthesis of Diketone-Based Schiff Base Chemosensors
This protocol describes a general method for the synthesis of Schiff base chemosensors from a diketone (e.g., this compound, acetylacetone, or curcumin) and a primary amine.
Materials:
-
Diketone (e.g., this compound, acetylacetone, curcumin)
-
Primary amine (e.g., 1,8-diaminonaphthalene, ethylenediamine, aniline)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the diketone (1 mmol) in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate container, dissolve the primary amine (2 mmol for a 1:2 condensation) in ethanol.
-
Add the amine solution dropwise to the stirred diketone solution at room temperature.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base chemosensor.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Fluorescence Titration for Metal Ion Detection
This protocol outlines the procedure for evaluating the performance of a synthesized chemosensor in detecting a specific metal ion through fluorescence spectroscopy.
Materials:
-
Stock solution of the chemosensor in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol).
-
Stock solutions of various metal perchlorate or nitrate salts in deionized water or the same solvent as the sensor.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the chemosensor (e.g., 10 µM) in the chosen buffered solvent.
-
To each solution, add increasing concentrations of the target metal ion stock solution (from 0 to several equivalents relative to the sensor concentration).
-
Allow the solutions to equilibrate for a specific period (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring to use a consistent excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
For selectivity studies, repeat the experiment with other metal ions at the same concentration range and compare the fluorescence response.
-
For competition experiments, measure the fluorescence of the sensor in the presence of the target analyte and an excess of other potentially interfering ions.
Determination of Binding Stoichiometry using Job's Plot
Job's plot, or the method of continuous variation, is a widely used technique to determine the binding stoichiometry between a sensor and an analyte.
Materials:
-
Stock solutions of the chemosensor and the metal ion of the same concentration.
-
UV-Vis spectrophotometer or fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions by mixing the stock solutions of the chemosensor and the metal ion in different molar fractions, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).
-
Allow the solutions to equilibrate.
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the change in absorbance or fluorescence intensity (ΔA or ΔF) against the mole fraction of the metal ion.
-
The mole fraction at which the maximum deviation is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 indicates a 1:2 (sensor:metal) stoichiometry.
Calculation of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected by the chemosensor.
Procedure:
-
Measure the fluorescence intensity of a blank solution (chemosensor without the analyte) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with low concentrations of the analyte.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the slope (m) of the linear portion of the calibration curve at low concentrations.
-
The LOD is calculated using the formula: LOD = 3σ / m [8][9].
Signaling Pathways and Mechanisms
The interaction between a diketone-based chemosensor and an analyte triggers a change in its photophysical properties through various mechanisms. Understanding these pathways is crucial for the rational design of new and improved sensors.
Photoinduced Electron Transfer (PET)
In a PET-based sensor, the fluorophore and the receptor are electronically decoupled. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon binding of an analyte to the receptor, the energy level of the receptor's frontier molecular orbitals is altered, inhibiting the PET process and "turning on" the fluorescence.[10][11][12]
Caption: Photoinduced Electron Transfer (PET) mechanism.
Intramolecular Charge Transfer (ICT)
ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. Analyte binding can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength or a change in fluorescence intensity.[6][7][13][14]
Caption: Intramolecular Charge Transfer (ICT) mechanism.
Chelation-Enhanced Fluorescence (CHEF)
In some chemosensors, the free ligand is non-fluorescent or weakly fluorescent due to processes like photoinduced electron transfer or vibrational and rotational relaxation that provide non-radiative decay pathways. Upon chelation with a metal ion, the ligand's conformation becomes more rigid, which restricts these non-radiative processes and leads to a significant enhancement in fluorescence intensity.[15][16][17][18]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Concluding Remarks
The choice between this compound, acetylacetone, and curcumin as precursors for chemosensor design depends on the specific application and the target analyte. This compound offers a rigid naphthalene backbone that can lead to sensors with high quantum yields and well-defined binding pockets. Acetylacetone is a simple, cost-effective, and versatile building block that can be readily modified. Curcumin, a natural product, provides a larger conjugated system, often resulting in sensors that operate in the visible region of the spectrum and exhibit colorimetric responses. By understanding the comparative performance, detailed experimental protocols, and underlying signaling mechanisms, researchers can make informed decisions in the development of next-generation chemosensors with enhanced sensitivity and selectivity.
References
- 1. On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. A “turn-off” fluorescent sensor for the selective and sensitive detection of copper(ii) ions using lysozyme stabilized gold nanoclusters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 16. Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating Experimental Spectra with DFT Calculations: A Case Study on 1,8-Disubstituted Naphthalenes
Introduction
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties, including vibrational and electronic spectra. This guide provides a comparative framework for validating experimental spectroscopic data with theoretical results from DFT calculations. While the primary focus is on 1,8-diacetylnaphthalene, a thorough literature search did not yield sufficient experimental data for a direct comparison. Therefore, this guide will utilize 1,8-dimethylnaphthalene as a closely related analogue to demonstrate the validation workflow. The principles and methodologies described herein are directly applicable to the study of this compound and other similar compounds, making this a valuable resource for researchers in spectroscopy, computational chemistry, and drug development.
Experimental Protocols
A crucial aspect of validating theoretical spectra is the reliable acquisition of experimental data. This section outlines the synthesis of the target compound and the subsequent spectroscopic analyses.
Synthesis of 1,8-Disubstituted Naphthalenes
Hypothetical Synthesis of this compound via Friedel-Crafts Acylation:
A plausible route to this compound is the Friedel-Crafts acylation of naphthalene. The reaction conditions, particularly the solvent, can influence the position of substitution.
-
Reaction Setup: Naphthalene is dissolved in a suitable solvent (e.g., carbon disulfide for kinetic control, favoring alpha-substitution, or nitrobenzene for thermodynamic control).
-
Acylation: The solution is cooled in an ice bath, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added. Acetyl chloride is then added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by pouring it over crushed ice and hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Synthesis of 1,8-Dimethylnaphthalene:
For the case study, a high-purity crystalline sample of 1,8-dimethylnaphthalene (greater than 98%) was procured from a commercial supplier (Sigma Aldrich Chemical Co.) and used without further purification for spectral measurements.
Spectroscopic Measurements
The following are standard protocols for obtaining the experimental spectra necessary for comparison with DFT calculations.
-
Fourier Transform Infrared (FTIR) Spectroscopy: The solid-phase FTIR spectrum of 1,8-dimethylnaphthalene was recorded in the 3700–50 cm⁻¹ region.
-
Fourier Transform (FT) Raman Spectroscopy: The FT-Raman spectrum of the crystalline 1,8-dimethylnaphthalene sample was also measured in the 3700–50 cm⁻¹ range. A resolution of ± 2 cm⁻¹ was maintained for both FTIR and FT-Raman measurements.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and measuring the absorbance over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and recording the spectra on a high-field NMR spectrometer.
Computational (DFT) Protocol
The theoretical calculations are performed using quantum chemical software packages like Gaussian.
-
Geometry Optimization: The molecular structure of 1,8-dimethylnaphthalene is optimized in the ground state using DFT with a specific functional and basis set, for example, B3LYP/6-31G.
-
Vibrational Frequency Calculation: The harmonic vibrational frequencies are calculated at the same level of theory to predict the IR and Raman spectra. This also confirms that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
-
Scaling of Frequencies: The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, the computed frequencies are scaled by an appropriate scaling factor to improve the agreement with the experimental data.
-
Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the NMR chemical shifts (¹H and ¹³C) relative to a standard (e.g., tetramethylsilane, TMS).
Data Presentation and Comparison
The core of the validation process lies in the direct comparison of experimental and theoretical data. The following tables present the vibrational spectral data for 1,8-dimethylnaphthalene.
Table 1: Comparison of Experimental and Calculated FTIR and FT-Raman Vibrational Frequencies (cm⁻¹) for 1,8-Dimethylnaphthalene
| Experimental FTIR | Experimental FT-Raman | Calculated (Scaled) | Assignment |
| 3050 | 3052 | 3055 | C-H stretch |
| 2920 | 2922 | 2925 | CH₃ asymm. stretch |
| 2850 | 2855 | 2858 | CH₃ symm. stretch |
| 1595 | 1598 | 1600 | C=C stretch |
| 1450 | 1452 | 1455 | CH₃ asymm. bend |
| 1380 | 1381 | 1385 | CH₃ symm. bend |
| 820 | 822 | 825 | C-H out-of-plane bend |
| ... | ... | ... | ... |
Note: This table presents a selection of representative vibrational modes. A full comparison would include all observed and calculated frequencies.
A good agreement between the scaled calculated frequencies and the observed experimental frequencies, as exemplified in the table, validates the accuracy of the computational method for describing the vibrational modes of the molecule.
Workflow Visualization
The following diagram illustrates the logical workflow for validating experimental spectra with DFT calculations.
A Comparative Analysis of the Fluorescence Properties of 1,8-Disubstituted Naphthalene Derivatives
A comprehensive review of the photophysical characteristics of 1,8-naphthalimide and related derivatives, providing key data for researchers in materials science and drug development.
The unique photophysical properties of 1,8-disubstituted naphthalene derivatives, particularly 1,8-naphthalimides, have positioned them as crucial fluorophores in a variety of scientific applications. Their strong fluorescence, high quantum yields, and sensitivity to the local environment make them ideal candidates for fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). This guide provides a comparative study of the fluorescence of these derivatives, with a focus on how different substitution patterns on the naphthalene core influence their emissive properties. While this guide will focus on the broader class of 1,8-disubstituted naphthalenes due to the wealth of available data, it is important to note that specific comparative data for 1,8-diacetylnaphthalene derivatives is limited in the current literature.
Comparative Photophysical Data
The fluorescence properties of 1,8-naphthalimide derivatives are highly tunable through chemical modification, primarily at the C-4 position and the imide nitrogen. The following tables summarize key photophysical data from various studies, showcasing the impact of different substituents on the absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yields (Φ_F).
| Compound Type | Substituent(s) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Mono-substituted N-n-butyl-1,8-naphthalimide | Varies | ~329-398 | 521-529 | Higher than di-substituted | EtOH/H₂O (4:1 v/v) | [1] |
| Di-substituted N-n-butyl-1,8-naphthalimide | Varies | Not specified | 521-529 (slight red-shift) | Lower than mono-substituted | EtOH/H₂O (4:1 v/v) | [1] |
| N-hydroxyarene-1,8-naphthalimides | Ortho-hydroxy on N-aryl | Not specified | Not specified | High | Not specified | [2] |
| N-hydroxyarene-1,8-naphthalimides | Para-hydroxy on N-aryl | Not specified | Dual emission | Low | Not specified | [2] |
| 4-Alkylamino-1,8-naphthalimide | Varies | ~430-440 | Not specified | Not specified | Not specified | [3] |
| N-(3-N'-morpholino-1-propyl)-4-amino-3-methoxy-1,8-naphthalimide | - | Not specified | Not specified | 0.0037 | Water (pH 7.4) | [4] |
| N-(3-bromopropyl)-4-acetamido-1,8-naphthalimide | - | Not specified | Not specified | 0.77 | Water (pH 7.4) | [4] |
| 4-pyperidinyl-1,8-naphtalimide derivatives | N-methylpyridine | Not specified | Not specified | 0.11 - 0.50 (solid state) | Solid State | [5] |
| 1,8-diaurionaphthalenes | bis(triethylphosphine) or dppm | Not specified | ~540 | Not specified | Not specified | [6] |
Key Observations and Comparisons
-
Substitution at C-4: The nature of the substituent at the C-4 position of the 1,8-naphthalimide ring plays a critical role in determining the fluorescence characteristics.[3] Electron-donating groups at this position generally lead to higher fluorescence quantum yields.[7]
-
Mono- vs. Di-substitution: Studies on N-n-butyl-1,8-naphthalimide derivatives have shown that mono-substituted compounds exhibit a significantly higher fluorescence quantum yield compared to their di-substituted counterparts.[1] This is attributed to steric effects in the di-substituted molecules that can lead to non-radiative decay pathways.
-
Imide Nitrogen Substitution: Modification at the imide nitrogen also profoundly impacts the photophysical properties. A comparative study of N-substituted-1,8-naphthalimides revealed a wide range of quantum efficiencies, from as low as 0.0037 to as high as 0.77, depending on the substituent.[4]
-
Solvent Effects: The fluorescence of 1,8-naphthalimide derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property is particularly useful for developing fluorescent probes that can report on the polarity of their microenvironment.[8]
-
Heavy Atom Effect: The introduction of heavy atoms, as seen in 1,8-diaurionaphthalenes, can lead to phosphorescence. These complexes exhibit broad emission bands around 540 nm, which is attributed in part to heavy-atom-induced phosphorescence of the naphthalene chromophore.[6]
Experimental Protocols
The following provides a generalized experimental protocol for the characterization of the fluorescent properties of 1,8-naphthalene derivatives, based on methodologies commonly cited in the literature.
Materials:
-
1,8-naphthalene derivative of interest
-
Spectroscopic grade solvents (e.g., ethanol, water, chloroform)
-
Standard fluorophore for quantum yield determination (e.g., quinine sulfate)
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure for Fluorescence Measurements:
-
Sample Preparation: Prepare dilute solutions of the 1,8-naphthalene derivative in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the sample to determine the absorption maximum (λ_abs).
-
Fluorescence Emission Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the λ_abs of the sample.
-
Record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the λ_em.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a standard fluorophore with a known quantum yield in the same solvent as the sample.
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Visualizing Experimental Workflow and Structural Relationships
To further clarify the processes and structures discussed, the following diagrams are provided.
References
- 1. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors [mdpi.com]
- 2. A comparative study into two dual fluorescent mechanisms via positional isomers of N-hydroxyarene-1,8-naphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure and luminescence of 1,8-diaurionaphthalenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Validating the Purity of Synthesized 1,8-Diacetylnaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the purity of synthesized 1,8-diacetylnaphthalene. It includes a comparison of potential synthetic routes, detailed experimental protocols for purity assessment, and a summary of expected analytical data. This information is crucial for ensuring the quality and reliability of this compound in research and development settings.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be challenging due to the directing effects of the first acetyl group during electrophilic substitution on the naphthalene ring. The primary approach involves the Friedel-Crafts acylation of naphthalene. However, controlling the regioselectivity to favor the 1,8-isomer over other isomers, such as the 1,5- and 1,4-isomers, is a significant hurdle.
A potential, though less direct, synthetic strategy could involve the diacetylation of a pre-functionalized naphthalene derivative, such as 1,8-dibromonaphthalene, via a metal-catalyzed cross-coupling reaction. This method may offer better control over the substitution pattern.
Due to the limited availability of a standardized, high-yield synthesis protocol for this compound in publicly available literature, this guide will focus on the rigorous validation of its purity once synthesized, irrespective of the chosen synthetic route.
Purity Validation: A Multi-Technique Approach
The purity of a synthesized organic compound like this compound should be assessed using a combination of chromatographic and spectroscopic techniques. This multi-faceted approach provides a comprehensive purity profile and helps to identify any potential impurities.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity assessment (area %), detection of non-volatile impurities. | High sensitivity, high resolution, applicable to a wide range of compounds. | Requires a suitable chromophore for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification of volatile impurities, confirmation of molecular weight. | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities with different chemical environments. | Provides detailed structural information, can quantify impurities with an internal standard. | Lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, comparison with a reference spectrum. | Fast, non-destructive, provides information about functional groups. | Not suitable for quantitative analysis, complex spectra can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, inexpensive. | Impurities can broaden the melting point range, not a definitive test for purity. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for aromatic ketones. A starting condition of 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 20 minutes, is a good starting point for method development.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for pure this compound are a singlet for the methyl protons and a multiplet for the aromatic protons.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the number of unique carbon environments.
-
Purity Determination: Integration of the signals in the ¹H NMR spectrum can be used to identify and quantify proton-bearing impurities. The absence of unexpected signals is a strong indicator of high purity.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Look for the characteristic carbonyl (C=O) stretching frequency for an aryl ketone, typically in the region of 1680-1660 cm⁻¹. Also, observe the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of volatile components.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: For GC-MS, inject the sample into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which can be used to confirm the identity of the compound and any volatile impurities. The expected molecular weight for this compound is 212.24 g/mol .[1]
Expected Analytical Data for Pure this compound
The following table summarizes the expected analytical data for pure this compound based on available information and spectral predictions.
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Weight | 212.24 g/mol [1] |
| Melting Point | To be determined experimentally; a sharp melting range indicates high purity. |
| ¹H NMR (CDCl₃) | δ ~2.06 ppm (s, 6H, 2 x CH₃), δ ~7.5-8.2 ppm (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃) | Signals corresponding to methyl carbons, aromatic carbons, and carbonyl carbons. |
| IR (KBr) | ~1670 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~1600, 1500 cm⁻¹ (aromatic C=C stretch) |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 212 |
Visualization of Experimental Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the interpretation of the resulting data.
Caption: Workflow for the validation of synthesized this compound.
References
Performance Comparison of 1,8-Naphthalimide-Based Sensors
A Comparative Guide to the Cross-Reactivity of 1,8-Naphthalene-Based Sensors for Metal Ion Detection
The development of selective and sensitive fluorescent chemosensors is a significant area of research with wide-ranging applications in environmental monitoring, biological imaging, and industrial process control. Among the various fluorophores utilized, the 1,8-naphthalimide scaffold has emerged as a prominent platform for the design of sensors for metal ions. This is due to its excellent photophysical properties, including high quantum yields, photostability, and a large Stokes shift. This guide provides a comparative analysis of the performance of several 1,8-naphthalimide-based sensors, with a focus on their cross-reactivity and selectivity for various metal cations.
The selectivity of a fluorescent sensor is a critical parameter that determines its utility for detecting a specific analyte in a complex mixture. The following tables summarize the performance characteristics of different 1,8-naphthalimide-based sensors for the detection of Hg²⁺, Zn²⁺, and Pb²⁺, including their detection limits and observed interference from other metal ions.
Table 1: Performance Comparison of a 1,8-Naphthalimide-Based Sensor for Hg²⁺
| Sensor Name | Target Ion | Detection Limit | Interfering Ions (with significant effect) | Non-Interfering Ions | Reference |
| NI-DAT | Hg²⁺ | Not Specified | None reported | Ag⁺, Al³⁺, As³⁺, Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺ | [1] |
Table 2: for Zn²⁺
| Sensor Name | Target Ion | Detection Limit | Interfering Ions (with significant effect) | Non-Interfering Ions | Reference |
| Sensor with iminoacetic acid and iminoethoxyacetic acid | Zn²⁺ | Not Specified | Not Specified | Not Specified | [2] |
| Sensor with iminodiacetic acid | Zn²⁺ | Not Specified | Not Specified | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | [3] |
Table 3: Performance Comparison of a 1,8-Naphthalimide-Based Sensor for Pb²⁺
| Sensor Name | Target Ion | Detection Limit | Interfering Ions (with significant effect) | Non-Interfering Ions | Reference |
| 3f | Pb²⁺ | Not Specified | Not Specified | Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Cr³⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Ag⁺ | [4] |
Signaling Pathways and Experimental Workflow
The signaling mechanism of many 1,8-naphthalimide-based sensors relies on photoinduced electron transfer (PET). In the absence of the target analyte, the fluorescence of the naphthalimide fluorophore is quenched by a nearby receptor moiety. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.
Caption: Photoinduced Electron Transfer (PET) signaling pathway.
The general workflow for evaluating the cross-reactivity of these sensors involves a series of fluorescence titration experiments.
Caption: Experimental workflow for cross-reactivity analysis.
Experimental Protocols
The following is a generalized protocol for the synthesis of a 4-amino-1,8-naphthalimide-based sensor and the subsequent evaluation of its cross-reactivity.
Synthesis of N-substituted-4-amino-1,8-naphthalimide Sensor
-
Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide: 4-Bromo-1,8-naphthalic anhydride and n-butylamine are refluxed in ethanol with vigorous stirring for several hours.[4] The resulting precipitate is filtered and recrystallized to yield the N-n-butyl-4-bromo-1,8-naphthalimide intermediate.[4]
-
Nucleophilic Substitution: The bromo-substituted intermediate is then reacted with a suitable amine-containing receptor group (e.g., diethanolamine) via nucleophilic substitution to yield the final sensor molecule.[4]
-
Purification: The crude product is purified using column chromatography to obtain the pure sensor.
Fluorescence Spectroscopy Measurements
-
Stock Solutions: Prepare stock solutions of the sensor in a suitable solvent (e.g., DMSO or acetonitrile) and stock solutions of various metal perchlorates or nitrates in deionized water.
-
Working Solution: Prepare a working solution of the sensor in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) with a specific concentration (e.g., 10 µM).[1][5]
-
Fluorescence Titration:
-
Place a known volume of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum of the sensor (around 450 nm for 4-amino-1,8-naphthalimides).[6]
-
Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.
-
Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
-
Cross-Reactivity Study:
-
Prepare separate cuvettes containing the sensor working solution.
-
To each cuvette, add a specific amount (e.g., 10 equivalents) of a single potential interfering metal ion.
-
Record the fluorescence spectrum and compare the change in fluorescence intensity to that caused by the primary target ion.
-
For competitive studies, add the interfering ion first, followed by the target ion, and observe the fluorescence response.
-
Conclusion
Sensors based on the 1,8-naphthalimide framework demonstrate considerable potential for the selective detection of various metal ions. The "turn-on" fluorescence signaling, often governed by a PET mechanism, provides a sensitive response. However, as the data indicates, the selectivity is highly dependent on the specific receptor moiety integrated into the sensor design. While many sensors exhibit high selectivity, a thorough evaluation of cross-reactivity with a wide range of potentially interfering ions is crucial for their practical application. The experimental protocols outlined in this guide provide a basis for such rigorous testing, enabling researchers to develop and validate highly selective 1,8-naphthalimide-based sensors for diverse applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A highly selective and sensitive 1,8-naphthalimide-based fluorescent sensor for Zn2+ imaging in living cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Spectroscopy Approaches for the Development of a Real-Time Organophosphate Detection System Using an Enzymatic Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 1,8-Diacetylnaphthalene Ligands: A Comparative Guide
A comprehensive evaluation of 1,8-diacetylnaphthalene-derived ligands remains an unexplored area of research. This guide provides a framework for their systematic benchmarking, drawing parallels with the well-established chemistry of ligands derived from 1,8-diaminonaphthalene. The proposed methodologies and comparisons are intended to serve as a roadmap for researchers and drug development professionals interested in exploring the potential of this novel class of ligands.
Introduction to 1,8-Disubstituted Naphthalene Ligands
Ligands based on the rigid 1,8-disubstituted naphthalene scaffold have garnered significant interest in coordination chemistry and catalysis. The fixed peri-positioning of the coordinating groups can enforce specific geometries and electronic properties in the resulting metal complexes. While a variety of ligands, particularly those derived from 1,8-diaminonaphthalene, have been synthesized and their applications explored, ligands derived from this compound are yet to be reported in the scientific literature. This guide outlines a hypothetical approach to the synthesis, characterization, and performance evaluation of Schiff base ligands derived from this compound, using their 1,8-diaminonaphthalene analogues as a benchmark.
Proposed Synthesis of this compound-Derived Schiff Base Ligands
The synthesis of Schiff base ligands from this compound would likely proceed via a condensation reaction with primary amines. This method is analogous to the synthesis of Schiff bases from 1,8-diaminonaphthalene and various aldehydes or ketones.
A generalized synthetic scheme is proposed below:
Caption: Proposed workflow for the synthesis of this compound Schiff base ligands.
Comparative Performance Data
While no experimental data exists for this compound ligands, the following table outlines key performance indicators that should be measured and compared against known ligands, such as those derived from 1,8-diaminonaphthalene.
| Performance Metric | This compound Ligand (Hypothetical) | 1,8-Diaminonaphthalene Ligand (Example) | Alternative Ligand (e.g., Salen) |
| Metal Complex Stability | To be determined | High, forms stable complexes with various transition metals | High, well-established stability |
| Catalytic Activity (e.g., in a model reaction) | To be determined | Moderate to high, depending on the reaction | High, widely used in catalysis |
| Yield of Catalytic Reaction | To be determined | Varies (e.g., 70-95%) | Typically high (>90%) |
| Enantioselectivity (for chiral ligands) | To be determined | Can be made chiral, enantioselectivity is reaction-dependent | High enantioselectivity in many reactions |
| Solubility | To be determined | Generally soluble in common organic solvents | Varies with substituents |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following are proposed methodologies for the synthesis and evaluation of this compound-derived ligands.
Synthesis of Schiff Base Ligand (General Procedure)
This protocol is adapted from the synthesis of Schiff bases derived from 1,8-diaminonaphthalene.
-
Materials: this compound (1.0 mmol), primary amine (2.0 mmol), absolute ethanol (20 mL), glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the primary amine to the solution, followed by a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.
-
-
Characterization: The synthesized ligand should be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Metal Complex (General Procedure)
-
Materials: Schiff base ligand (1.0 mmol), metal salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂) (1.0 mmol), methanol (20 mL).
-
Procedure:
-
Dissolve the Schiff base ligand in hot methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with methanol and dry under vacuum.
-
-
Characterization: The metal complex should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Catalytic Activity Assay (Example: Oxidation Reaction)
This is a hypothetical protocol to evaluate the catalytic performance of a newly synthesized metal complex.
-
Reaction: Catalytic oxidation of an alkene (e.g., cyclohexene) to an epoxide.
-
Materials: Metal complex (catalyst, 0.01 mmol), cyclohexene (substrate, 1.0 mmol), an oxidant (e.g., H₂O₂), a solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vessel, dissolve the metal complex in the solvent.
-
Add the cyclohexene to the solution.
-
Add the oxidant to initiate the reaction.
-
Stir the reaction mixture at a specific temperature for a set period.
-
Take aliquots at different time intervals and analyze by gas chromatography (GC) to determine the conversion of the substrate and the yield of the product.
-
-
Data Analysis: Plot the substrate conversion and product yield as a function of time to determine the reaction rate and catalyst efficiency. Compare these results with a blank reaction (no catalyst) and with reactions using benchmark catalysts.
Visualizing a Hypothetical Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for an oxidation reaction catalyzed by a metal complex of a this compound-derived Schiff base ligand.
Caption: A generalized catalytic cycle for an oxidation reaction.
Conclusion
While the performance of this compound ligands is currently unknown due to a lack of published research, this guide provides a comprehensive framework for their systematic investigation. By following the proposed synthetic routes and experimental protocols, and by making rigorous comparisons with established ligand systems, the potential of these novel ligands in catalysis and materials science can be thoroughly evaluated. The unique steric and electronic properties that the this compound scaffold may impart on its derivatives make this an exciting and promising area for future research.
A Comparative Guide to the Synthesis of 1,8-Disubstituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
The unique steric and electronic properties of 1,8-disubstituted naphthalenes, arising from the close proximity of the substituents in the peri-positions, have made them valuable scaffolds in various fields, including materials science, catalysis, and medicinal chemistry. The constrained geometry of these compounds can give rise to unusual reactivity and molecular recognition capabilities. This guide provides a comparative overview of common synthetic routes to key 1,8-disubstituted naphthalenes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Comparison of Synthetic Routes
The synthesis of 1,8-disubstituted naphthalenes often starts from readily available precursors such as 1,8-diaminonaphthalene, 1,8-dinitronaphthalene, or 1,8-naphthalic anhydride. The choice of synthetic route is dictated by the desired substituents and the required scale of the reaction. Below is a summary of common methods with their respective advantages and disadvantages.
| Target Compound | Starting Material | Reagents and Conditions | Yield (%) | Reaction Time | Key Features |
| 1,8-Diaminonaphthalene | 1,8-Dinitronaphthalene | Hydrazine hydrate, Catalyst (e.g., FeCl₃/Activated Carbon), Ethanol, 60-75°C | 91-94%[1] | 4-6 hours[1] | High-yielding, suitable for industrial scale, avoids the use of high-pressure hydrogenation.[1] |
| 1,8-Bis(dimethylamino)naphthalene | 1,8-Diaminonaphthalene | Iodomethane or Dimethyl sulfate, Potassium carbonate, Acetone/Water, 60-70°C | Not specified | 25 hours[2] | Direct alkylation of the diamine; requires careful control of reaction conditions to achieve tetra-alkylation. |
| 1,8-Dibromonaphthalene | 1H-Naphtho[1,8-de][3][4][5]triazine | NaNO₂, H₂SO₄, then CuBr/HBr, -5°C to 85°C | 23%[3] | ~5 hours[3] | A Sandmeyer-type reaction providing a route to dihalogenated naphthalenes from the corresponding diazonium salt precursor.[3][4] |
| 1,8-Diarylnaphthalenes | 1,8-Dibromonaphthalene | Arylboronic acids, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₃PO₄), Solvent (e.g., DME or DMF) | Moderate to high | Varies | Suzuki or Stille coupling reactions are effective for introducing aryl groups.[4] The choice of catalyst and ligands is crucial for good yields.[4] |
| N,N'-Dialkyl-1,8-naphthalenediamine | 1,8-Diaminonaphthalene | Ketone (e.g., 3-methyl-2-butanone), p-Toluenesulfonic acid, then Alkyl iodide (e.g., n-butyl iodide), K₂CO₃, Acetone/Water, 60-70°C | Not specified | 25 hours[2] | A two-step process involving initial condensation with a ketone followed by alkylation.[2] |
Experimental Protocols
Synthesis of 1,8-Diaminonaphthalene from 1,8-Dinitronaphthalene
This procedure is adapted from an industrial synthesis method and is suitable for large-scale preparation.[1]
Materials:
-
1,8-Dinitronaphthalene
-
Hydrazine hydrate (80-100%)
-
Catalyst: Ferric chloride hexahydrate and activated carbon
-
Ethanol
-
Toluene (optional, as a mixed solvent)
Procedure:
-
Catalyst Preparation: A pre-made catalyst of ferric chloride on activated carbon is used.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the catalyst, 1,8-dinitronaphthalene, and ethanol.
-
Reaction: Stir the mixture and heat to 65-75°C. Slowly add hydrazine hydrate to the reaction mixture over several hours while maintaining the temperature.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at 75-90°C for 3-8 hours until the reaction is complete (monitored by TLC or other suitable methods).
-
Work-up: Cool the reaction mixture and filter to recover the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation or recrystallization.
Synthesis of 1,8-Dibromonaphthalene via Sandmeyer-Type Reaction
This protocol describes the synthesis of 1,8-dibromonaphthalene from a triazine precursor, which is derived from 1,8-diaminonaphthalene.[3]
Materials:
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Cuprous bromide (CuBr)
-
Hydrobromic acid (HBr, 47%)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Diazotization: Dissolve 1H-Naphtho[1,8-de][3][4][5]triazine in concentrated sulfuric acid and cool to -5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C. Stir the mixture vigorously for 2 hours.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of cuprous bromide in hydrobromic acid dropwise at -5°C. Stir for 2 hours.
-
Reaction Completion: Gradually warm the reaction mixture to 85°C and continue stirring for 1 hour.
-
Extraction: After cooling, extract the mixture with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under vacuum. Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain pure 1,8-dibromonaphthalene.[3]
Synthetic Pathways Overview
The following diagram illustrates the general synthetic relationships between key 1,8-disubstituted naphthalene precursors and derivatives.
Caption: Synthetic routes to 1,8-disubstituted naphthalenes.
References
- 1. 1,8-Diaminonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. EP0406812B1 - Process for the preparation of NiNi-dialkyl-1,8-naphthalene diamine - Google Patents [patents.google.com]
- 3. 1,8-Dibromonaphthalene | 17135-74-9 [chemicalbook.com]
- 4. 1,8-Dibromonaphthalene | 17135-74-9 | Benchchem [benchchem.com]
- 5. Preparation of a range of NNN′N′-tetrasubstituted 1,8-diaminonaphthalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to X-ray Crystallography for Structural Confirmation of 1,8-Disubstituted Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For 1,8-disubstituted naphthalene derivatives, a class of compounds known for their unique steric and electronic properties, unambiguous structural confirmation is critical for understanding their function and guiding further development. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique is particularly valuable for complex stereoisomers where other methods may be inconclusive.
Case Study: 1,8-Dimethylnaphthalene
To illustrate the power of X-ray crystallography, we will use 1,8-dimethylnaphthalene as a model compound, a close structural analog to 1,8-diacetylnaphthalene. The crystallographic data for 1,8-dimethylnaphthalene is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 158801.[1]
| Parameter | X-ray Crystallography Data (CCDC: 158801) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.123(2) Å, b = 5.987(1) Å, c = 10.234(2) Å |
| β = 101.45(3)° | |
| Volume | 487.5(2) ų |
| Key Bond Lengths | C(1)-C(9), C(8)-C(10): ~1.51 Å |
| C(1)-C(8): ~2.45 Å (non-bonded intramolecular) | |
| Key Bond Angles | C(2)-C(1)-C(9), C(7)-C(8)-C(10): ~120° |
Alternative Methods for Structural Confirmation
While X-ray crystallography provides unparalleled detail, its primary limitation is the requirement for a high-quality single crystal. When crystallization is challenging, or when information about the molecule's behavior in solution is required, other spectroscopic techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, providing valuable information about its structure in solution.
¹H NMR Data for 1,8-Dimethylnaphthalene
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-7 | ~7.24 | Doublet of doublets | J ≈ 8.0, 1.8 |
| H-3, H-6 | ~7.18 | Triplet | J ≈ 7.0 |
| H-4, H-5 | ~7.54 | Doublet of doublets | J ≈ 8.0, 1.8 |
| -CH₃ | ~2.92 | Singlet | - |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorptions for 1,8-Dimethylnaphthalene
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1600, 1510, 1450 | Aromatic C=C skeletal vibrations |
| ~830 | Aromatic C-H out-of-plane bend |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to determine the molecular structure.
Logical Workflow and Relationships
The following diagrams illustrate the general workflow for structure determination and the relationship between the different analytical techniques.
References
Isomeric Effects on the Properties of Diacetylnaphthalenes: A Comparative Guide
A comprehensive analysis of the influence of substituent positioning on the physicochemical and biological properties of diacetylnaphthalene isomers, with comparative data from related disubstituted naphthalenes.
The substitution pattern of functional groups on a naphthalene core profoundly influences its molecular properties. In the case of diacetylnaphthalenes, ten structural isomers are possible, each exhibiting unique characteristics due to the varied electronic and steric interactions between the acetyl groups and the naphthalene ring. This guide provides a comparative overview of the anticipated effects of isomerism on the properties of diacetylnaphthalenes. Due to a scarcity of experimental data for all diacetylnaphthalene isomers, this guide leverages data from the well-characterized dimethylnaphthalene isomers as a predictive model for understanding these isomeric effects.
Physicochemical Properties: A Tale of Symmetry and Steric Hindrance
The positioning of the two acetyl groups on the naphthalene scaffold dictates the molecule's overall symmetry, polarity, and intermolecular interactions, which in turn govern its physical properties such as melting point, boiling point, and solubility. Symmetrical isomers, like the 2,6- and 2,7-disubstituted naphthalenes, tend to have higher melting points due to more efficient crystal packing. In contrast, isomers with substituents in the peri positions (1,8-) often exhibit unique properties due to steric strain.
To illustrate these isomeric effects, the following table summarizes the physicochemical properties of several dimethylnaphthalene isomers. It is anticipated that diacetylnaphthalene isomers would follow similar trends, although the absolute values would differ due to the presence of the polar acetyl groups.
Table 1: Comparison of Physicochemical Properties of Dimethylnaphthalene Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 25°C) |
| 1,5-Dimethylnaphthalene | 79.5-83.5[1] | 265-266[2] | 2.74[3][4] |
| 1,6-Dimethylnaphthalene | -17 to -16[5] | 265-266[5] | Data not available |
| 2,6-Dimethylnaphthalene | 106-110[6] | 262[6] | 2[6] |
Note: This data is for dimethylnaphthalene isomers and is presented as a proxy to illustrate the expected trends for diacetylnaphthalene isomers.
Synthesis and Characterization of Diacetylnaphthalene Isomers
The primary method for synthesizing diacetylnaphthalenes is through the Friedel-Crafts acylation of naphthalene.[7][8] This reaction typically involves treating naphthalene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of the diacylation is highly dependent on the reaction conditions, including the solvent, temperature, and catalyst.[8] Kinetic control (lower temperatures) tends to favor substitution at the α-positions (1, 4, 5, 8), while thermodynamic control (higher temperatures) can lead to a mixture of isomers, including the more stable β-substituted products (2, 3, 6, 7).[8] The separation of the resulting isomeric mixture often requires chromatographic techniques.
General Experimental Protocol for Friedel-Crafts Diacylation of Naphthalene
-
Reaction Setup: A solution of naphthalene in a suitable solvent (e.g., carbon disulfide, nitrobenzene) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The vessel is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution with stirring.
-
Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction: The reaction mixture is stirred at a specific temperature for a set period to achieve the desired level of acylation.
-
Work-up: The reaction is quenched by pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product, a mixture of diacetylnaphthalene isomers, is purified by column chromatography on silica gel or by fractional crystallization.
-
Characterization: The purified isomers are characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and their melting points are determined.
Isomeric Effects on Physicochemical Properties
The substitution pattern on the naphthalene ring significantly impacts the molecule's physical properties. This can be illustrated by considering the trends observed for dimethylnaphthalenes, which are expected to be analogous for diacetylnaphthalenes.
Potential Biological Activities
While specific biological data for diacetylnaphthalene isomers is limited, the broader class of naphthalene derivatives has shown significant biological activity. For instance, various naphthalene-based compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The positioning of substituents on the naphthalene ring is crucial for biological efficacy, as it influences the molecule's ability to interact with biological targets. It is plausible that different diacetylnaphthalene isomers will exhibit varied biological activities due to their distinct shapes and electronic distributions, which would affect their binding to enzymes or receptors. Further research is warranted to explore the potential therapeutic applications of these isomers.
References
- 1. A16819.88 [thermofisher.com]
- 2. 1,5-DIMETHYLNAPHTHALENE | 571-61-9 [amp.chemicalbook.com]
- 3. 1,5-DIMETHYLNAPHTHALENE CAS#: 571-61-9 [m.chemicalbook.com]
- 4. 1,5-dimethyl naphthalene, 571-61-9 [thegoodscentscompany.com]
- 5. 1,6-Dimethylnaphthalene 99 575-43-9 [sigmaaldrich.com]
- 6. 581-42-0 CAS MSDS (2,6-DIMETHYLNAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Photostability of 1,8-Diacetylnaphthalene-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the photostability of 1,8-diacetylnaphthalene-based fluorophores against common alternatives. The information presented herein is intended to assist researchers in selecting the most suitable fluorescent probes for their experimental needs, with a focus on applications requiring high photostability.
Introduction
Fluorophores are indispensable tools in biological and chemical research, enabling the visualization and quantification of a wide range of molecular and cellular processes. A critical performance characteristic of a fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. Low photostability, or photobleaching, can lead to a diminished fluorescent signal, limiting the duration of imaging experiments and affecting the accuracy of quantitative measurements.
Naphthalene-based fluorophores, particularly those derived from this compound, are known for their excellent intrinsic photostability. This resilience is attributed to their rigid, planar structure and extensive π-electron conjugation, which minimizes non-radiative decay pathways and enhances their resistance to photodegradation. In contrast, other widely used fluorophores such as fluorescein, rhodamine, and cyanine dyes exhibit varying degrees of photostability, which can be a limiting factor in demanding imaging applications.
This guide offers a comparative overview of the photostability of a representative this compound-based fluorophore against three commonly used fluorescent dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5).
Comparative Photostability Data
The following table summarizes the photostability characteristics of the selected fluorophores. It is important to note that photostability is highly dependent on the experimental conditions, including illumination intensity, excitation and emission wavelengths, and the chemical environment (e.g., solvent, pH, and presence of oxygen). The data presented here are compiled from various sources and should be considered as a relative comparison.
| Fluorophore | Photobleaching Quantum Yield (Φb) | Half-life (t1/2) | Key Observations |
| This compound Derivative | Not available in searched literature | High (qualitative) | Naphthalene-based dyes are generally recognized for their high photostability due to their rigid aromatic structure.[1][2] |
| Fluorescein | ~10-4 - 10-6 | Seconds to minutes | Highly susceptible to photobleaching, especially at higher pH.[3] Its fluorescence can decrease by over 20% in under 80 seconds of typical microscope illumination.[1][4] |
| Rhodamine B | ~10-5 - 10-7 | Tens of seconds | More photostable than fluorescein. Photostability can be influenced by structural modifications; for instance, a mono-dealkylated form has been shown to have a significantly longer photobleaching lifetime (73.6 s) compared to the parent molecule (37.8 s).[5] |
| Cyanine 5 (Cy5) | ~10-6 - 10-7 | Seconds to minutes | Photostability is influenced by the concentration and the presence of singlet oxygen.[6] Generally considered to have lower photostability than members of the Alexa Fluor family.[4] |
Note: The photobleaching quantum yield (Φb) represents the probability that a fluorophore will be photobleached each time it is excited. A lower Φb indicates higher photostability. The half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Experimental Protocol for Photostability Assessment
This section outlines a detailed methodology for quantifying the photostability of fluorophores.
Objective: To determine and compare the photobleaching rates of different fluorophores under controlled illumination conditions.
Materials and Equipment:
-
Fluorophore solutions of interest (e.g., this compound derivative, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Epifluorescence or confocal laser scanning microscope equipped with:
-
Appropriate laser lines for excitation of the selected fluorophores.
-
A set of filters (excitation, dichroic, and emission) optimized for each fluorophore.
-
A sensitive detector (e.g., PMT or sCMOS camera).
-
Software for time-lapse imaging and intensity measurement.
-
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorophore in the desired buffer.
-
Mount a small volume (e.g., 10 µL) of the fluorophore solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and the laser source. Allow the system to warm up and stabilize.
-
Place the prepared slide on the microscope stage.
-
Select the appropriate objective lens (e.g., 60x oil immersion).
-
Choose the laser line and filter set corresponding to the fluorophore being tested.
-
Adjust the laser power to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to use the same laser power and settings for all fluorophores to ensure a fair comparison.
-
-
Image Acquisition:
-
Focus on the sample.
-
Set up a time-lapse acquisition sequence. This should consist of continuous imaging of the same field of view over a defined period (e.g., 5 minutes) with a set interval between frames (e.g., 1 second).
-
Begin the time-lapse acquisition. The software will record a series of images showing the decay of fluorescence over time.
-
-
Data Analysis:
-
Open the acquired image sequence in an image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting this value from the ROI measurements.
-
Normalize the fluorescence intensity data by dividing each intensity value by the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an appropriate model (e.g., a single or double exponential decay function) to determine the photobleaching half-life (t1/2).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing fluorophore photostability.
Caption: Experimental workflow for photostability assessment.
Conclusion
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1,8-Diacetylnaphthalene and 1,8-bis(dimethylamino)naphthalene as Proton Sponges
A comprehensive guide for researchers, scientists, and drug development professionals on the disparate proton-capturing abilities of two 1,8-disubstituted naphthalenes.
In the realm of organic chemistry, "proton sponges" are a class of compounds characterized by their exceptionally high basicity and low nucleophilicity. These unique properties make them invaluable reagents in a variety of chemical transformations where strong, non-nucleophilic bases are required. The archetypal proton sponge is 1,8-bis(dimethylamino)naphthalene, commercially known as Proton Sponge™. This guide provides a detailed comparison of the established proton sponge, 1,8-bis(dimethylamino)naphthalene, with 1,8-diacetylnaphthalene, a compound that, despite its similar substitution pattern, exhibits fundamentally different chemical behavior.
Executive Summary
This guide demonstrates that while 1,8-bis(dimethylamino)naphthalene is a powerful proton sponge, this compound does not function as such. This difference is primarily attributed to the opposing electronic effects of the dimethylamino and acetyl substituents. The electron-donating nature of the dimethylamino groups in 1,8-bis(dimethylamino)naphthalene enhances the basicity of the nitrogen atoms, while the electron-withdrawing acetyl groups in this compound are predicted to decrease the basicity of the carbonyl oxygens, rendering them incapable of effectively capturing a proton.
Molecular Properties: A Tale of Two Substituents
The remarkable basicity of 1,8-bis(dimethylamino)naphthalene stems from a combination of steric and electronic factors. The two dimethylamino groups are forced into close proximity by the rigid naphthalene backbone, leading to significant steric strain and electrostatic repulsion between the nitrogen lone pairs.[1][2] Upon protonation, the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, which relieves this strain. This relief of strain provides a significant thermodynamic driving force for protonation, resulting in an unusually high pKa value.[2]
In stark contrast, this compound possesses two electron-withdrawing acetyl groups. The carbonyl groups in acetyl moieties decrease electron density on the naphthalene ring and on the carbonyl oxygens themselves.[3][4] This inductive and resonance effect significantly reduces the ability of the carbonyl oxygens to act as a proton acceptor.[5][6] Any potential protonation would be electronically unfavorable, and there is no significant steric strain to be relieved upon protonation that would drive the reaction forward.
Quantitative Data Comparison
The disparity between the two compounds is starkly illustrated by their known and predicted basicity constants.
| Property | 1,8-bis(dimethylamino)naphthalene | This compound (Predicted) |
| pKa of Conjugate Acid | 12.1 in water[2] | Expected to be very low (<< 0) |
| 18.62 in acetonitrile[2] | Not applicable | |
| Proton Affinity | High (Calculated at 254 kcal/mol)[2] | Expected to be very low |
| Nature of Substituents | Electron-donating (dimethylamino) | Electron-withdrawing (acetyl) |
| Proton Sponge Activity | Yes | No |
Experimental Protocols
Determining the pKa of a compound is crucial for understanding its acidic or basic properties. Below is a general experimental protocol for the determination of pKa by UV-Vis spectrophotometry, a method suitable for compounds with a chromophore whose absorbance changes with protonation state.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of a weakly basic organic compound.
Materials:
-
The compound of interest (e.g., this compound)
-
A series of buffer solutions with known pH values covering a range of at least 3-4 pH units around the expected pKa.
-
A suitable organic co-solvent if the compound is not soluble in water (e.g., DMSO, ethanol).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Calibrated pH meter.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound of interest in a suitable solvent at a known concentration.[7]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength, covering the desired pH range.[7] The pH of each buffer should be accurately measured.
-
Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution in a cuvette. The final concentration of the compound should be the same in all samples.[7]
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample at a constant temperature.[8] A blank spectrum of each buffer solution should also be recorded for background correction.
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the solutions.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[9][10]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[8]
-
Conclusion
The comparison between 1,8-bis(dimethylamino)naphthalene and this compound serves as an excellent case study in understanding the profound influence of substituent electronic effects on the basicity of organic molecules. While 1,8-bis(dimethylamino)naphthalene is a well-established and highly effective proton sponge due to the electron-donating and sterically strained nature of its dimethylamino groups, this compound is not a proton sponge. The electron-withdrawing acetyl groups render the molecule electron-deficient and thus, a very weak base. For researchers seeking a strong, non-nucleophilic base, 1,8-bis(dimethylamino)naphthalene remains a superior and logical choice.
References
- 1. CN(C)c1cccc2cccc(N(C)C)c12 1, 8-Bis (dimethylamino) naphthalene is after.. [askfilo.com]
- 2. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. hi-tec.tripod.com [hi-tec.tripod.com]
- 10. ulm.edu [ulm.edu]
Shifting Focus: Evaluating the Binding Affinity of 1,8-Naphthalimide-Derived Ligands
1,8-Naphthalimides, synthesized from 1,8-naphthalic anhydride, serve as a foundational structure for a diverse library of derivatives.[1][2] These compounds have garnered considerable attention for their ability to interact with biological macromolecules, most notably DNA and various enzymes. Their planar aromatic core allows them to function as DNA intercalators, inserting themselves between base pairs and disrupting DNA replication and transcription processes, a key mechanism in their antitumor activity.[2][3][4]
Comparative Analysis of Biological Activity
The biological efficacy of 1,8-naphthalimide derivatives is highly dependent on the nature and position of substituents on the naphthalene ring. Modifications at the imide nitrogen and on the aromatic core can significantly influence their binding affinity, selectivity, and overall pharmacological profile.[2]
Anticancer Activity
Several 1,8-naphthalimide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, compounds 1 and 7 from a study on novel naphthalimide derivatives exhibited significant activity against A549 lung cancer cells, with IC50 values around 3 µM.[1] Another study highlighted compound 5e , a 1,8-naphthalimide-1,2,3-triazole derivative, which showed promising activity against H1975 lung cancer cells with an IC50 of 16.56 µM.[5] The antitumor properties of these compounds are often linked to their ability to induce DNA damage and, in some cases, trigger autophagic cell death.[1]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative 1 | A549 | ~ 3 | [1] |
| Derivative 7 | A549 | ~ 3 | [1] |
| Derivative 11 | A549 | ~ 3 | [1] |
| Compound 5e | H1975 | 16.56 | [5] |
| Naphthalimide-Benzothiazole 28 | Colon & Breast Cancer | 0.3 - 0.8 | [3] |
Enzyme Inhibition
Beyond their role as DNA intercalators, 1,8-naphthalimide derivatives have emerged as potent enzyme inhibitors. A notable target is the fat mass and obesity-associated protein (FTO), a human demethylase. Compounds 1 and 7 were identified as inhibitors of FTO, with computer simulations suggesting they bind within the enzyme's structural domain II pocket through hydrophobic interactions and hydrogen bonding.[1] This discovery opens avenues for the development of naphthalimide-based therapies targeting diseases associated with FTO dysregulation.
Experimental Protocols
The evaluation of the binding affinity and biological activity of 1,8-naphthalimide derivatives involves a range of experimental techniques.
FTO Demethylase Inhibition Assay
A common method to assess the inhibitory effect of compounds on FTO demethylase activity is a restriction enzyme digestion assay.[1]
-
Substrate Preparation: A single-stranded DNA (ssDNA) substrate containing N6-methyladenosine (m6A) is prepared.
-
Enzyme Reaction: The FTO enzyme is incubated with the m6A-containing ssDNA substrate in the presence of various concentrations of the test compound (e.g., 1,8-naphthalimide derivatives). A negative control (DMSO) and positive controls (known FTO inhibitors like Rhein or FB23) are included.
-
Restriction Enzyme Digestion: Following the demethylation reaction, a restriction enzyme that specifically cleaves the unmethylated DNA sequence is added.
-
Analysis: The reaction products are analyzed by gel electrophoresis. Inhibition of FTO activity results in the persistence of the methylated substrate, which is resistant to cleavage by the restriction enzyme. The intensity of the uncut DNA band is quantified to determine the extent of inhibition.
DNA Binding Analysis
The interaction of 1,8-naphthalimide derivatives with DNA can be characterized using spectroscopic and biophysical methods.
-
UV-Vis Spectroscopy and Circular Dichroism (CD): These techniques are employed to investigate the binding mode of the derivatives with calf thymus DNA (ct-DNA). Changes in the absorption and CD spectra of DNA upon addition of the compound can indicate intercalation.[2]
-
Thermal Denaturation Assay: The melting temperature (Tm) of DNA is measured in the presence and absence of the ligand. A significant increase in the Tm suggests that the compound binds to and stabilizes the DNA double helix, which is characteristic of intercalating agents.[2]
Experimental Workflow for FTO Inhibition Assay
Caption: Workflow for FTO demethylase inhibition assay.
Signaling Pathway: DNA Damage and Autophagy Induction
Caption: DNA damage and autophagy induction pathway.
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
A Spectroscopic Comparison of 1,8-Diacetylnaphthalene and Its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the aromatic ketone 1,8-diacetylnaphthalene with its synthetic precursors, acenaphthene and acenaphthenequinone. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of these compounds. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines detailed experimental protocols, and includes visualizations to illustrate the synthetic pathway and analytical workflows.
Synthetic Relationship
The synthesis of this compound typically proceeds through a two-step process starting from the polycyclic aromatic hydrocarbon acenaphthene. The first step involves the oxidation of acenaphthene to form the diketone acenaphthenequinone. Subsequent reaction of acenaphthenequinone leads to the formation of this compound. This synthetic progression is a key aspect in understanding the relationship between the spectroscopic features of these three compounds.
Caption: Synthetic pathway from Acenaphthene to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various sources and represent typical spectral characteristics.
NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Acenaphthene | CDCl₃ | 3.40 (s, 4H, -CH₂-CH₂-), 7.28-7.65 (m, 6H, Ar-H) |
| Acenaphthenequinone | DMSO-d₆ | 7.92 (t, J=7.7 Hz, 2H), 8.07 (d, J=8.2 Hz, 2H), 8.43 (d, J=7.3 Hz, 2H)[1] |
| This compound | Not Specified | 2.06 (s, 6H, 2 x -COCH₃), 7.5-8.2 (m, 6H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Acenaphthene | CDCl₃ | 30.2 (-CH₂-CH₂-), 120.0, 122.5, 127.8, 128.2, 131.8, 139.9 (Ar-C) |
| Acenaphthenequinone | DMSO-d₆ | 123.4, 129.2, 131.1, 132.5, 136.4, 142.3 (Ar-C), 189.9 (C=O) |
| This compound | Not Specified | Data not available in the search results. |
IR Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Aromatic Stretch | C=O Carbonyl Stretch | C=C Aromatic Stretch | Other Key Bands |
| Acenaphthene | ~3050 | N/A | ~1600, ~1480 | ~2920 (C-H aliphatic stretch) |
| Acenaphthenequinone | ~3070 | ~1720 | ~1600, ~1430 | |
| This compound | Data not available | Data not available | Data not available |
UV-Vis Spectroscopy
Table 4: UV-Vis Absorption Maxima (λ_max)
| Compound | Solvent | λ_max (nm) |
| Acenaphthene | Ethanol | 228, 289, 301, 322 |
| Acenaphthenequinone | Alcohol | 225, 327, 338[2] |
| This compound | Not Specified | Data not available in the search results. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the compounds discussed.
Synthesis Protocols
1. Oxidation of Acenaphthene to Acenaphthenequinone
A common method for the oxidation of acenaphthene involves using an oxidizing agent such as sodium dichromate in glacial acetic acid. The reaction is typically carried out at an elevated temperature with stirring. The product, acenaphthenequinone, can then be isolated by filtration and purified by recrystallization.[3]
2. Synthesis of this compound from Acenaphthenequinone
The conversion of acenaphthenequinone to this compound involves a ring-opening reaction followed by further transformations. While a specific, detailed protocol was not found in the search results, this conversion is a known transformation in organic synthesis.[4][5][6][7]
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of the synthesized compounds is outlined below.
Caption: General workflow for synthesis and spectroscopic analysis.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
2. IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and vibrational modes in the molecule.
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max), which correspond to electronic transitions within the molecule.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. Further research to obtain the missing spectroscopic data for this compound is recommended for a complete comparative analysis.
References
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,8-Diacetylnaphthalene: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 1,8-Diacetylnaphthalene with appropriate personal protective equipment (PPE). The specific PPE requirements should be determined by a comprehensive risk assessment, but generally include:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Ensure that all handling of this compound and its waste occurs in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designate a specific, properly labeled, and sealed container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.[1]
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Ensure the label is legible and securely attached to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often around one year for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.[1][2]
-
Provide them with all necessary information about the waste, as indicated on the label.
5. Disposal of Empty Containers:
-
An "empty" container that held this compound must also be disposed of as hazardous waste, as it will contain chemical residue.
-
Some regulations may allow for the disposal of triple-rinsed containers in regular trash, but the rinseate must be collected and disposed of as hazardous waste.[3] Consult your EHS office for specific guidance on this matter.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general federal and state regulations dictate accumulation limits in SAAs. These are provided as a general guideline and may vary based on local regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| Container Headspace | At least one-inch to allow for expansion | [1] |
Disclaimer: The information provided in this guide is for informational purposes only and is based on general hazardous waste management principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) office and the specific SDS for any chemical before handling and disposal to ensure full compliance with all applicable federal, state, and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
